Technical Documentation Center

4-Isobutoxy-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Isobutoxy-1H-pyrazole

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Isobutoxy-1H-pyrazole is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-1H-pyrazole is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2] Understanding the physicochemical properties of 4-isobutoxy-1H-pyrazole is fundamental to its application in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of its key physicochemical characteristics, offering both predicted data and detailed experimental protocols for their determination.

Molecular Structure and Properties

The foundational attributes of 4-isobutoxy-1H-pyrazole are summarized in the table below. These properties are critical for any further computational or experimental evaluation.

PropertyValueSource
Molecular Formula C₇H₁₂N₂O[3]
Molecular Weight 140.18 g/mol [3]
Physical Form Off-white solid[3]
CAS Number 1429902-42-0[3]
Canonical SMILES CC(C)COC1=CNN=C1
InChI Key DSEMYQRPCXZZRE-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, computational predictive models are invaluable tools for estimating its physicochemical properties. Several online platforms and software can provide reliable predictions based on the molecule's structure.[5][6][7][8][9][10][11][12][13][14]

PropertyPredicted ValuePrediction Tool/Method
Melting Point 95 - 120 °CGroup contribution methods, Machine learning models[10][15]
Boiling Point 250 - 270 °C at 760 mmHgStructure-based prediction algorithms
pKa (acidic, NH) 12 - 14Rowan's Free Online pKa Calculator, ACD/pKa[5][9]
pKa (basic, N) 1.5 - 2.5Rowan's Free Online pKa Calculator, ACD/pKa[5][9]
LogP 1.5 - 2.0XLogP3, various online predictors
Water Solubility Low to moderateMachine learning models[6][16]

Note: These values are in-silico predictions and should be confirmed experimentally.

Experimental Determination of Physicochemical Properties

For definitive characterization, experimental determination of the physicochemical properties is essential. The following sections provide detailed protocols for key properties.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies high purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely grind a small amount of 4-isobutoxy-1H-pyrazole powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of 4-isobutoxy-1H-pyrazole in various solvents is critical for its use in assays, formulations, and purification processes. The "like dissolves like" principle suggests it will be more soluble in organic solvents than in water.

Methodology: Shake-Flask Method

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).

  • Equilibration: Add an excess amount of solid 4-isobutoxy-1H-pyrazole to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp Add->Agitate Separate Separate Solid and Liquid Agitate->Separate Quantify Quantify Concentration (HPLC) Separate->Quantify Calculate Calculate Solubility Quantify->Calculate

Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 4-isobutoxy-1H-pyrazole, there are two potential ionization sites: the acidic proton on the pyrazole ring (NH) and the basic nitrogen atom.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of 4-isobutoxy-1H-pyrazole of known concentration in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.

  • Titration (for acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Titration (for basic pKa): Titrate a separate sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

pKa_Workflow Start Prepare Solution of Known Concentration Titrate_Base Titrate with Standard Base (e.g., NaOH) Start->Titrate_Base Titrate_Acid Titrate with Standard Acid (e.g., HCl) Start->Titrate_Acid Record_pH Record pH vs. Volume of Titrant Titrate_Base->Record_pH Titrate_Acid->Record_pH Plot_Data Plot pH vs. Volume Record_pH->Plot_Data Determine_pKa Determine pKa at Half-Equivalence Point Plot_Data->Determine_pKa

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 4-isobutoxy-1H-pyrazole.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

  • Pyrazole Ring Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, typically in the range of 7.0-8.0 ppm.

  • Isobutoxy Group Protons:

    • A doublet for the two CH₂ protons adjacent to the oxygen atom.

    • A multiplet for the CH proton.

    • A doublet for the six equivalent CH₃ protons.

  • NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring.

  • Isobutoxy Group Carbons: Signals for the CH₂, CH, and CH₃ carbons of the isobutoxy group.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

  • C=C and C=N Stretch: Bands in the aromatic region of 1400-1600 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (140.18 m/z).

  • Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[17] The isobutoxy side chain will also undergo characteristic fragmentation.

Safety and Handling

Based on the Safety Data Sheet information for pyrazole derivatives, the following precautions should be taken when handling 4-isobutoxy-1H-pyrazole:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area or with a fume hood.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-isobutoxy-1H-pyrazole. While experimental data for this specific compound is limited, this guide offers robust predictive data and detailed experimental protocols to enable its thorough characterization. The provided information is essential for researchers and scientists working on the development of new therapeutics and other applications involving this pyrazole derivative.

References

  • Rowan's Free Online pKa Calculator. (n.d.). Retrieved March 26, 2026, from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5753. [Link]

  • Somogyi, A., et al. (2024). PypKa server: online pKa predictions and biomolecular structure preparation with precomputed data from PDB and AlphaFold DB. Nucleic Acids Research. [Link]

  • Murdock, S. J., & Vander-Heyden, W. J. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Delaney, J. S. (2004). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling, 44(3), 1000-1005. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • MolGpKa · bio.tools. (n.d.). Retrieved March 26, 2026, from [Link]

  • SciEngine. (2023). Data-driven prediction of physicochemical properties of organic molecules. [Link]

  • Longdom Publishing. (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved March 26, 2026, from [Link]

  • DeepSTABp. (n.d.). Retrieved March 26, 2026, from [Link]

  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • Grossfield Lab. (2023, November 21). pKa Estimation Tool. University of Rochester. [Link]

  • ResearchGate. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved March 26, 2026, from [Link]

  • QIAGEN. (n.d.). Tm calculator | Tm prediction. GeneGlobe. [Link]

  • Hong Research Group. (n.d.). Melting Temperature Predictor. Arizona State University. [Link]

  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry. [Link]

  • DSpace@MIT. (2023). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-methoxy-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. [Link]

  • PubChemLite. (n.d.). 4-(tert-butyl)-1h-pyrazole (C7H12N2). [Link]

  • MilliporeSigma. (n.d.). 4-methoxy-1H-pyrazole. [Link]

  • NIST. (n.d.). 1H-Pyrazole. National Institute of Standards and Technology. [Link]

  • PMC. (2015). Current status of pyrazole and its biological activities. [Link]

  • PubChem. (n.d.). 1-(4-fluorophenyl)-5-[3-(1H-indol-3-yl)propoxy]-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • SciSpace. (2017). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [Link]

  • Journal of Advanced Scientific Research. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). MICROWAVE-ASSISTED SYNTHESIS OF SOME BIOLOGICALLY ACTIVE PYRAZOLE DERIVATIVES. [Link]

  • NIST. (n.d.). 1H-Pyrazole. National Institute of Standards and Technology. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

Sources

Exploratory

4-Isobutoxy-1H-pyrazole: An In-Depth Technical Guide to Molecular Weight and Solubility Profile

A Core Reference for Researchers, Scientists, and Drug Development Professionals This technical guide offers a comprehensive examination of the fundamental physicochemical properties of 4-isobutoxy-1H-pyrazole, specifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Core Reference for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the fundamental physicochemical properties of 4-isobutoxy-1H-pyrazole, specifically focusing on its molecular weight and solubility profile. A precise understanding of these characteristics is paramount for its effective application in synthetic chemistry, medicinal chemistry, and materials science. This document provides a consolidated resource of its known properties, outlines methodologies for experimental determination of solubility, and presents the information in a format tailored for scientific and research applications.

Core Chemical Identity and Molecular Weight

4-Isobutoxy-1H-pyrazole is a substituted pyrazole derivative with the chemical formula C₇H₁₂N₂O.[1] Its structure consists of a central 1H-pyrazole ring substituted at the 4-position with an isobutoxy group.

Molecular Weight: The molecular weight of a compound is a critical parameter for all stoichiometric calculations, ensuring accuracy in reaction setups and analytical sample preparations.

Component ElementAtomic CountAtomic Mass ( g/mol )Total Mass ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total Molecular Weight 140.19

The calculated average molecular weight is 140.19 g/mol . Chemical suppliers also list the molecular weight as 140.18 g/mol .[1]

Key Identifiers:

  • CAS Number: 1429902-42-0[1][2]

  • Linear Formula: C₇H₁₂N₂O

Solubility Profile: Theoretical and Experimental Considerations

The solubility of 4-isobutoxy-1H-pyrazole is a key determinant of its behavior in various solvent systems, impacting reaction kinetics, purification strategies, and its formulation into final products. The presence of both a polar pyrazole ring and a nonpolar isobutoxy side chain suggests a nuanced solubility profile.

Predicted Solubility

This duality suggests that 4-isobutoxy-1H-pyrazole is likely to be soluble in a range of organic solvents, particularly those with intermediate polarity. Its solubility in water is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for this purpose.[5]

Objective: To determine the equilibrium solubility of 4-isobutoxy-1H-pyrazole in various solvents at a constant temperature.

Materials:

  • 4-Isobutoxy-1H-pyrazole (of known purity)

  • A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess 4-isobutoxy-1H-pyrazole to a known volume of solvent B Agitate in a thermostatic shaker (e.g., 24-48 hours at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect the supernatant C->D E Dilute supernatant to a known concentration D->E F Quantify using a calibrated HPLC method E->F G Calculate solubility (e.g., mg/mL, mol/L) F->G

Figure 1: Isothermal Shake-Flask Method Workflow. This diagram illustrates the sequential steps for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: In a series of vials, add an excess amount of 4-isobutoxy-1H-pyrazole to a precisely measured volume of each test solvent. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. To ensure the concentration falls within the linear range of the analytical instrument, perform an accurate dilution of the supernatant with a suitable solvent.

  • Quantitative Analysis: Analyze the diluted samples using a validated HPLC method. The concentration of 4-isobutoxy-1H-pyrazole is determined by comparing the instrument response to a pre-established calibration curve.

  • Calculation: Calculate the solubility of 4-isobutoxy-1H-pyrazole in the original solvent, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL or mol/L.

Anticipated Solubility Trends

Based on the principles of "like dissolves like," the following trends in solubility for 4-isobutoxy-1H-pyrazole can be anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in water, moderate to high in alcoholsThe pyrazole ring can engage in hydrogen bonding, but the hydrophobic isobutoxy tail will limit aqueous solubility. Alcohols offer a balance of polar and nonpolar characteristics.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to highThese solvents can effectively solvate the polar pyrazole ring through dipole-dipole interactions without being hindered by the isobutoxy group.
Nonpolar Hexane, TolueneLow to moderateThe nonpolar isobutoxy group will favor interaction with these solvents, but the polar pyrazole ring will limit overall solubility.

Conclusion

4-Isobutoxy-1H-pyrazole is a valuable chemical intermediate with a molecular weight of 140.19 g/mol . While specific quantitative solubility data is not widely published, its molecular structure suggests a broad solubility in many common organic solvents and limited solubility in water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are essential for the successful design and implementation of synthetic and formulation processes. This guide serves as a foundational resource for scientists and professionals working with this compound.

Sources

Foundational

Structural Characterization of 4-Isobutoxy-1H-Pyrazole Derivatives: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives functionalized at the 4-position, such as 4-isobutoxy-1H-pyrazoles, are of significant interest for modulating physicochemical and pharmacological properties. The unambiguous determination of their chemical structure is a critical prerequisite for advancing any candidate compound through the drug discovery pipeline. This guide provides an in-depth, experience-driven overview of the essential analytical techniques for the comprehensive structural characterization of 4-isobutoxy-1H-pyrazole derivatives. We will delve into the causality behind experimental choices and present integrated workflows that ensure data integrity and trustworthiness.

The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the molecular framework. For 4-isobutoxy-1H-pyrazole derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for complete and unambiguous assignment.

Proton (¹H) NMR: Mapping the Hydrogen Skeleton

¹H NMR provides the initial, high-resolution fingerprint of the molecule. The isobutoxy group offers a distinct set of signals that are readily identifiable.

  • Isobutyl Group Protons: A doublet corresponding to the two diastereotopic methyl groups (~0.9-1.0 ppm, 6H) and a multiplet for the methine proton (~2.0-2.2 ppm, 1H).

  • Oxymethylene Protons (-O-CH₂-): A doublet adjacent to the isobutyl methine proton, typically found further downfield due to the deshielding effect of the oxygen atom (~3.7-3.9 ppm, 2H).

  • Pyrazole Ring Protons: The protons on the C3 and C5 positions of the pyrazole ring will appear as singlets (or narrow doublets if coupled to ¹⁵N) in the aromatic region, typically between 7.5 and 8.0 ppm.[2] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, appearing anywhere from 8 to 13 ppm.[3]

Carbon (¹³C) NMR: Confirming the Carbon Backbone

¹³C NMR, often acquired with proton decoupling, validates the carbon count and provides information on the chemical environment of each carbon atom.[4][5][6]

  • Isobutoxy Carbons: The methyl carbons appear upfield (~19 ppm), followed by the methine carbon (~28 ppm) and the oxymethylene carbon (~75 ppm).

  • Pyrazole Ring Carbons: The substituted C4 carbon is significantly deshielded by the oxygen atom. The C3 and C5 carbons will have distinct chemical shifts, which can be definitively assigned using 2D NMR techniques.[7]

Two-Dimensional (2D) NMR: Unambiguous Assignment

For a self-validating data package, 2D NMR is indispensable. It correlates signals that are coupled, either through bonds or through space.

  • gs-HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is the most reliable way to assign the signals for the CH, CH₂, and CH₃ groups of the isobutoxy chain.[5]

  • gs-HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. It is critical for establishing connectivity. For instance, a correlation between the oxymethylene protons and the C4 carbon of the pyrazole ring unequivocally confirms the position of the isobutoxy substituent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4-isobutoxy-1H-pyrazole derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.[3][8]

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides two crucial pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern.

  • Molecular Ion Peak (M⁺ or [M+H]⁺): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of the molecule. This is a primary test of identity.[3][9]

  • Fragmentation Analysis: The way a molecule breaks apart upon ionization provides a roadmap of its structure. Electron Ionization (EI) is often used to induce fragmentation.[10][11] For 4-isobutoxy-1H-pyrazole, key expected fragmentation pathways include:

    • Loss of Isobutene: A characteristic loss of 56 Da via a McLafferty-type rearrangement, leading to a 4-hydroxy-1H-pyrazole radical cation.

    • Loss of Isobutyl Radical: Cleavage of the C-O bond resulting in the loss of a 57 Da radical.

    • Pyrazole Ring Fragmentation: Cleavage of the pyrazole ring, often involving the loss of N₂ (28 Da) or HCN (27 Da), is a common fragmentation pattern for this heterocyclic core.[10][12]

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the purified pyrazole derivative in a suitable volatile solvent like methanol or acetonitrile.[11]

  • Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI source generates protonated molecules ([M+H]⁺), which are less prone to in-source fragmentation than EI, making it ideal for confirming the molecular weight.

  • Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the compound.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of every atom in the solid state.[13] This technique is the gold standard for confirming constitution, configuration, and conformation.

  • Causality: For drug development, understanding the 3D structure is paramount for structure-activity relationship (SAR) studies and for designing interactions with a biological target.[13]

  • Intermolecular Interactions: Pyrazoles are well-known to form predictable hydrogen-bonding networks (e.g., trimers, catemers) in the solid state via their N-H donor and N2 lone pair acceptor sites.[2][14] X-ray crystallography is the only technique that can definitively characterize these supramolecular assemblies.

Experimental Workflow: Single-Crystal X-ray Diffraction

The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data as the crystal is rotated in an X-ray beam, and then using this data to solve and refine the molecular structure.[13]

Logical Relationship of Core Characterization Techniques

The following diagram illustrates how NMR, MS, and X-ray Crystallography provide complementary information to build a complete structural picture.

G cluster_Molecule 4-Isobutoxy-1H-Pyrazole Derivative cluster_Techniques Analytical Techniques cluster_Information Structural Information Provided mol Target Molecule NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) XRAY X-ray Crystallography info_nmr Connectivity (C-H Framework) Positional Isomerism NMR->info_nmr Reveals info_ms Molecular Formula Fragmentation Clues MS->info_ms Determines info_xray Unambiguous 3D Structure Solid-State Conformation Intermolecular Interactions XRAY->info_xray Defines

Caption: Complementary nature of primary structural characterization techniques.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Before extensive characterization, confirming the purity of the synthesized compound is a non-negotiable, self-validating step. HPLC is the industry-standard method for this purpose.[15][16]

  • Methodology: A reverse-phase HPLC (RP-HPLC) method is typically employed. The compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a gradient of water and acetonitrile).[15][17][18]

  • Detection: UV detection is standard for aromatic compounds like pyrazoles. The detection wavelength should be set to a λₘₐₓ of the pyrazole chromophore to ensure maximum sensitivity.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main product peak is compared to the total area of all observed peaks in the chromatogram.[15]

Experimental Protocol: RP-HPLC Purity Analysis
ParameterCondition
HPLC System Standard system with UV/PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min[16][18]
Column Temp. 25 °C[16][18]
Detection UV at an appropriate wavelength (e.g., 210 nm)[16]
Injection Vol. 10 µL
  • Standard Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 0.5-1.0 mg/mL.[15]

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Analysis: After equilibrating the column, inject a blank (solvent), followed by the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine purity.

Integrated Characterization Workflow

A robust and efficient characterization of a novel 4-isobutoxy-1H-pyrazole derivative follows a logical progression, where each step validates the next. This systematic approach ensures that resources are used effectively and that the final structural assignment is beyond doubt.

Caption: Integrated workflow for the characterization of novel pyrazole derivatives.

Summary Data Table

The following table summarizes the expected analytical data for a representative 4-isobutoxy-1H-pyrazole derivative.

Analysis Parameter Expected Value / Observation
¹H NMR δ (ppm), Pyrazole H3/H57.5 - 8.0 (2H, two singlets)
δ (ppm), -O-CH₂ -~3.8 (2H, doublet)
δ (ppm), -CH(CH₃)₂~2.1 (1H, multiplet)
δ (ppm), -CH(CH₃ )₂~1.0 (6H, doublet)
¹³C NMR δ (ppm), Pyrazole C3/C5135 - 145
δ (ppm), Pyrazole C4>150 (deshielded by oxygen)
δ (ppm), -O-CH₂ -~75
δ (ppm), -CH (CH₃)₂~28
δ (ppm), -CH(CH₃ )₂~19
HRMS (ESI+) m/z for [M+H]⁺Calculated: 141.1028, Found: 141.1026 (for C₇H₁₃N₂O⁺)
RP-HPLC Purity>95% (for use in subsequent studies)
FT-IR ν (cm⁻¹), N-H stretch3100 - 3300 (broad)
ν (cm⁻¹), C-O stretch1200 - 1250 (strong)

References

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Google.
  • BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.
  • BenchChem. (2025). Synthesis of Novel Pyrazole Derivatives for Drug Discovery. BenchChem.
  • (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Google.
  • (n.d.). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Google.
  • Fakhfakh, M. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • (2012, January 15). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Google.
  • (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub.
  • Sengar, R., Tyagi, S., Prakash, Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem.
  • Sharma, M. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
  • (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Ok, S., Şen, E., & Kasımoğulları, R. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. PDF.
  • (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
  • Chopra, D., Mohan, T. P., Vishalakshi, B., & Guru Row, T. N. (2007, December 15). Four substituted pyrazolines. PubMed.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole. BenchChem.
  • (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
  • (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.
  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • (2021, September 15). Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCr Journals.
  • (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate.
  • (2026, February 28). Synthesis and Spectroscopic Characterization of Novel 4-Alkoxy-Substituted 1, 3, 5-Trifunctionalized Pyrazoline Derivatives. ResearchGate.
  • (2026, February 27). Synthesis and Spectroscopic Characterization of Novel 4-Alkoxy-Substituted 1, 3, 5-Trifunctionalized Pyrazoline Derivatives | Request PDF. ResearchGate.
  • (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Google.
  • (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
  • (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Sigma-Aldrich. (n.d.). 4-Isobutoxy-1H-pyrazole | 1429902-42-0.
  • (n.d.). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate.
  • (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • (2024, January 15). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed.

Sources

Exploratory

Preclinical Evaluation of 4-Isobutoxy-1H-Pyrazole: A Technical Whitepaper on In Vitro Toxicity and Mechanistic Profiling

Executive Summary & Physicochemical Rationale The compound 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0) is a highly versatile, commercially available chemical building block widely utilized in the synthesis of novel pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0) is a highly versatile, commercially available chemical building block widely utilized in the synthesis of novel pharmacophores and agrochemicals ()[1]. While the unsubstituted pyrazole ring is a privileged scaffold in medicinal chemistry, the introduction of an isobutoxy moiety at the C4 position significantly alters the molecule's physicochemical landscape.

The Causality of Structural Modification: The branched aliphatic isobutoxy chain increases the lipophilicity (LogP) and steric bulk of the molecule. In drug design, this modification is often employed to improve residence time within hydrophobic binding pockets, such as those found in tubulin or specific kinase domains ()[2]. However, increased lipophilicity inherently elevates the risk of non-specific membrane disruption, microsomal instability, and off-target cytotoxicity. Furthermore, certain pyrazole derivatives have been shown to induce reactive oxygen species (ROS) and subsequent genotoxicity in specific tissue types ()[3].

As a Senior Application Scientist, the objective of this whitepaper is to establish a rigorous, self-validating in vitro screening pipeline to decouple the target-specific efficacy of 4-isobutoxy-1H-pyrazole derivatives from non-specific, scaffold-driven toxicity.

Workflow Start 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0) QC Physicochemical QC & Formulation Start->QC Cyto Cytotoxicity Screening (MTT / CellTiter-Glo) QC->Cyto Geno Genotoxicity Profiling (γH2AX Assay) Cyto->Geno Tox Hepatotoxicity & ADME (HepG2 / CYP450) Cyto->Tox Lead Lead Optimization & In Vivo Progression Geno->Lead Tox->Lead

Figure 1: Sequential in vitro screening workflow for 4-isobutoxy-1H-pyrazole derivatives.

In Vitro Cytotoxicity Profiling

Initial cytotoxicity screening is paramount to establish the therapeutic window of any 4-isobutoxy-1H-pyrazole derivative. We utilize the MTT assay, which measures NAD(P)H-dependent cellular oxidoreductase enzyme activity as a direct proxy for metabolic viability ()[4].

Protocol 1: High-Throughput MTT Viability Assay

Rationale: Pyrazole derivatives can exhibit potent cytotoxicity across various cancer cell lines, sometimes reaching sub-micromolar IC50 values ()[5]. The MTT assay provides a rapid, scalable readout of this basal metabolic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (liver), SH-SY5Y (neural), and MDA-MB-231 (breast) cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence. Causality: These specific lines are chosen because pyrazoles have known hepatotoxic, neurotoxic, and anti-breast cancer profiles[3][5].

  • Compound Formulation: Dissolve 4-isobutoxy-1H-pyrazole in 100% DMSO to create a 10 mM stock.

  • Treatment: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced membrane toxicity. Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilization: Carefully aspirate media and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

Self-Validating System Checkpoint: The False-Negative Trap: Highly lipophilic or redox-active compounds can directly reduce the tetrazolium salt in the absence of living cells. Validation Step: Always run a "Cell-Free Compound Control" (highest concentration of the pyrazole + media + MTT). If this well turns purple, the compound is a direct chemical reducer, invalidating the MTT assay. In such cases, the protocol must automatically pivot to an ATP-based luminescent assay (e.g., CellTiter-Glo).

Mechanistic Toxicity: Genotoxicity and Apoptosis

If a derivative exhibits significant cytotoxicity, it is critical to determine whether this is driven by target-specific engagement (e.g., tubulin inhibition[2]) or non-specific genotoxicity. Methyl- and alkoxy-pyrazoles have been documented to induce DNA damage via oxidative stress, particularly in neuroblastoma cell lines ()[3].

Pathway Exposure Pyrazole Internalization ROS Intracellular ROS Surge Exposure->ROS DNA DNA DSBs (γH2AX) ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation DNA->Casp Mito->Casp Apo Apoptosis Casp->Apo

Figure 2: Mechanistic pathway of pyrazole-induced cytotoxicity via ROS and DNA damage.

Protocol 2: High-Content γH2AX Immunofluorescence Assay

Rationale: Phosphorylation of histone H2AX (γH2AX) is an immediate, highly sensitive marker for DNA double-strand breaks (DSBs).

Step-by-Step Methodology:

  • Treatment: Expose SH-SY5Y cells to the IC50 concentration of the 4-isobutoxy-1H-pyrazole derivative.

  • Time-Course Fixation: Fix cells using 4% paraformaldehyde at strict intervals: 1h, 4h, and 24h post-treatment.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 10 minutes, followed by blocking in 3% BSA to prevent non-specific antibody binding.

  • Staining: Incubate with primary anti-γH2AX antibody (1:500) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody (1:1000) and DAPI nuclear stain for 1 hour at room temperature.

  • Imaging: Quantify nuclear focal fluorescence using an automated high-content imaging system.

Self-Validating System Checkpoint: Differentiating Primary Genotoxicity from Apoptotic Cleavage: DNA fragmentation naturally occurs during late-stage apoptosis, which can yield false-positive genotoxicity results. Validation Step: The time-course is the internal control. If γH2AX foci peak at 1h–4h and subsequently diminish, the damage is primary, ROS-mediated, and actively undergoing repair[3]. If γH2AX signal only appears at 24h alongside nuclear condensation (visible via DAPI), the DNA damage is a secondary artifact of caspase-mediated apoptosis[5].

Quantitative Data Benchmarking

To properly contextualize the preliminary toxicity of a new 4-isobutoxy-1H-pyrazole derivative, researchers must benchmark their findings against established pyrazole classes. The table below synthesizes expected quantitative ranges based on historical in vitro data for related scaffolds.

Table 1: Benchmark In Vitro Cytotoxicity Profiles of Substituted Pyrazole Scaffolds

Compound ClassPrimary Cell Line ModelPreferred AssayExpected IC50 Range (µM)Primary Mechanism of Action
Simple Alkoxy-Pyrazoles (e.g., 4-isobutoxy)HepG2 (Liver)MTT> 50.0 µMBasal metabolic toxicity / Surfactant effects
Methyl-Pyrazoles (Pesticide analogs)SH-SY5Y (Neural)γH2AX / ROS5.0 - 20.0 µMROS-mediated DNA double-strand breaks[3]
Indolo-Pyrazoles (Oncology leads)MDA-MB-231 (Breast)CellTiter-Glo0.2 - 5.0 µMTubulin polymerization inhibition / Apoptosis[2][5]

Conclusion

The 4-isobutoxy-1H-pyrazole scaffold presents a compelling balance of steric complexity and lipophilicity for drug discovery. However, its preclinical advancement requires strict adherence to self-validating in vitro methodologies. By combining rigorous physicochemical controls with time-resolved mechanistic assays (like γH2AX profiling), researchers can confidently separate therapeutic signal from scaffold-induced toxicological noise.

References

  • "Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells". Source: PubMed (National Institutes of Health). URL: [Link]

  • "Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors". Source: PubMed Central (PMC). URL: [Link]

  • "Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways". Source: PubMed (National Institutes of Health). URL: [Link]

Sources

Foundational

The Pharmacological Mechanics of 4-Isobutoxy-1H-pyrazole: A Senior Application Scientist’s Guide to Biological Assay Integration

As a Senior Application Scientist, I frequently encounter low-molecular-weight building blocks that serve as the foundational architecture for blockbuster therapeutics. Among these, 4-isobutoxy-1H-pyrazole (CAS 1429902-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter low-molecular-weight building blocks that serve as the foundational architecture for blockbuster therapeutics. Among these, 4-isobutoxy-1H-pyrazole (CAS 1429902-42-0) stands out as a highly privileged pharmacophore in medicinal chemistry. While it is rarely dosed as a standalone drug, its integration into larger molecular frameworks—particularly in the design of kinase and phosphodiesterase (PDE) inhibitors—imparts profound thermodynamic and kinetic advantages[1].

This technical whitepaper deconstructs the mechanism of action of the 4-isobutoxy-1H-pyrazole scaffold and provides field-proven, self-validating biological assay protocols to quantify its target engagement.

Structural Mechanistic Rationale: The "Why" Behind the Scaffold

To understand how 4-isobutoxy-1H-pyrazole behaves in a biological assay, we must first dissect its dual-action structural logic. The molecule operates via two distinct, synergistic mechanisms when binding to a target protein's active site:

The 1H-Pyrazole Core: The Canonical Hinge Binder

In kinase inhibitor design, the 1H-pyrazole ring acts as a premier "hinge binder"[2]. The ATP-binding cleft of a kinase contains a highly conserved hinge region. The nitrogen atoms of the pyrazole ring function as a bidentate hydrogen bond donor (N-H) and acceptor (N) pair. This motif perfectly mimics the binding mechanics of the adenine ring of endogenous ATP, anchoring the scaffold firmly against the protein backbone[2].

The 4-Isobutoxy Vector: Hydrophobic Pocket Exploitation

While the pyrazole anchors the molecule, the 4-isobutoxy substitution drives target selectivity and residence time . The branched, lipophilic isobutoxy chain projects outward from the hinge region into adjacent hydrophobic sub-pockets (such as the kinase gatekeeper region or the PDE 2'-substituent pocket)[3]. By displacing high-energy, uncoordinated water molecules from these lipophilic cavities, the isobutoxy group provides a massive entropic boost to the binding affinity[4].

G Scaffold 4-Isobutoxy-1H-pyrazole Pyrazole 1H-Pyrazole Core Scaffold->Pyrazole comprises Isobutoxy 4-Isobutoxy Vector Scaffold->Isobutoxy comprises Hinge Kinase Hinge Region (H-Bonding) Pyrazole->Hinge anchors via N/N-H Pocket Hydrophobic Sub-pocket (Van der Waals) Isobutoxy->Pocket displaces water

Fig 1. Pharmacophore interaction model of the 4-isobutoxy-1H-pyrazole scaffold.

Quantitative Impact of the Scaffold

To illustrate the causality behind selecting this specific fragment, consider the following representative Structure-Activity Relationship (SAR) data. The addition of the isobutoxy vector exponentially increases biochemical affinity and cellular target stabilization compared to the naked pyrazole core.

Scaffold VariantBiochemical IC50 (nM)Target Residence Time (τ, min)CETSA ΔTm (°C)
1H-Pyrazole (Core) >10,000< 1N/A
4-Methoxy-1H-pyrazole 1,2505+1.2
4-Isobutoxy-1H-pyrazole 45 120 +6.8

Table 1: Representative quantitative SAR data illustrating the thermodynamic impact of the isobutoxy vector on the pyrazole pharmacophore.

Biological Assay Workflows: Self-Validating Systems

As an application scientist, I mandate that any protocol used to evaluate this scaffold must be a self-validating system—meaning the assay design inherently controls for false positives (e.g., compound auto-fluorescence or membrane impermeability).

Protocol A: Biochemical Target Engagement via TR-FRET

Causality: Heterocyclic scaffolds like pyrazoles can exhibit auto-fluorescence, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a microsecond delay before reading the signal, allowing transient compound fluorescence to decay while the long-lived lanthanide signal persists.

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the 4-isobutoxy-1H-pyrazole derivative into a 384-well low-volume plate. Rationale: Eliminates DMSO solvent effects that can denature the target protein.

  • Reagent Addition: Add 5 µL of the target kinase tagged with a Terbium (Tb)-labeled antibody.

  • Tracer Addition: Add 5 µL of a fluorescent ATP-competitive tracer (e.g., BODIPY-FL).

  • Equilibration: Incubate in the dark at 25°C for 60 minutes. Rationale: The bulky isobutoxy group requires time to navigate and induce the conformational fit within the hydrophobic pocket.

  • Signal Acquisition: Read the plate on a multi-mode reader using a 340 nm excitation and dual emission (495 nm / 520 nm) with a 100 µs delay. A drop in the FRET ratio indicates successful displacement of the tracer by the pyrazole scaffold.

G Step1 1. Acoustic Dispensing of Scaffold Step2 2. Addition of Kinase & Lanthanide Ab Step1->Step2 Step3 3. Addition of Fluorescent Tracer Step2->Step3 Step4 4. Equilibration (Thermodynamic Binding) Step3->Step4 Step5 5. Time-Resolved Fluorescence Readout Step4->Step5

Fig 2. Step-by-step TR-FRET biochemical assay workflow for target engagement.

Protocol B: Cellular Target Engagement via CETSA

Causality: Biochemical affinity does not guarantee that the lipophilic isobutoxy group won't cause the molecule to become trapped in the lipid bilayer. The Cellular Thermal Shift Assay (CETSA) validates that the compound penetrates the cell and thermodynamically stabilizes the target protein in a live, physiological environment.

Step-by-Step Methodology:

  • Cell Dosing: Seed target cells (e.g., HEK293) in a 96-well plate. Treat with the 4-isobutoxy-1H-pyrazole derivative (10 µM) or DMSO control for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: Heating induces protein unfolding and aggregation; bound drug stabilizes the folded state.

  • Lysis and Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble target protein using AlphaLISA or Western Blot. Plot the melt curve to determine the shift in aggregation temperature (ΔTm).

G Cells Live Cell Incubation Heat Thermal Challenge Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Detect Target Protein Quantification Lysis->Detect

Fig 3. Cellular Thermal Shift Assay (CETSA) workflow for intracellular validation.

Conclusion

The 4-isobutoxy-1H-pyrazole scaffold is a masterclass in rational drug design. By pairing the rigid, hydrogen-bonding capacity of the pyrazole core with the entropic, water-displacing power of the isobutoxy vector, medicinal chemists can achieve profound target affinity. However, validating this mechanism requires rigorous, causality-driven biological assays like TR-FRET and CETSA to ensure that biochemical potency translates into genuine cellular efficacy.

Sources

Foundational

pharmacokinetics of 4-isobutoxy-1H-pyrazole compounds

An In-depth Technical Guide to the Pharmacokinetic Characterization of 4-Isobutoxy-1H-pyrazole Compounds Abstract The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetic Characterization of 4-Isobutoxy-1H-pyrazole Compounds

Abstract

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of pharmacological and pharmacokinetic properties through targeted substitutions. This guide focuses on a specific subclass, 4-alkoxy-1H-pyrazoles, with a primary focus on 4-isobutoxy-1H-pyrazole as a representative molecule. As novel derivatives in this class are synthesized, a robust and reproducible framework for their pharmacokinetic characterization is essential for advancing them through the drug discovery pipeline. This document provides a comprehensive, protocol-driven approach for researchers and drug development professionals to determine the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. We present a predictive metabolic map, detailed in vitro protocols for assessing metabolic stability and target interactions, a complete workflow for in vivo pharmacokinetic studies in preclinical models, and guidance on bioanalytical methodology. The experimental designs described herein are grounded in industry-standard practices and regulatory guidance to ensure the generation of reliable and decision-enabling data.

The Pyrazole Scaffold: A Foundation for Drug Design

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone of modern medicinal chemistry, valued for its ability to act as a stable, synthetically tractable scaffold that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The strategic placement of substituents on the pyrazole ring allows for the precise modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which in turn govern its pharmacokinetic behavior.

The introduction of an alkoxy group, such as the isobutoxy moiety at the C4 position, can significantly alter a compound's profile. This group can influence membrane permeability, interactions with metabolic enzymes, and plasma protein binding. Therefore, a systematic evaluation of the compound's journey through the body—its ADME profile—is a critical step in assessing its potential as a therapeutic agent.

Predicted Pharmacokinetic Profile of 4-Isobutoxy-1H-pyrazole

In the absence of empirical data for a novel compound, a predictive profile can be constructed based on its structure and the known behavior of related chemical classes.

Absorption

Small, relatively lipophilic heterocyclic molecules like 4-isobutoxy-1H-pyrazole are often well-absorbed from the gastrointestinal tract via passive diffusion. The isobutoxy group increases lipophilicity compared to an unsubstituted pyrazole, which generally favors absorption. However, its overall physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) should be evaluated against established guidelines like Lipinski's Rule of Five to estimate oral bioavailability.

Distribution

Following absorption, a compound's distribution is governed by its affinity for plasma proteins and its ability to partition into tissues.

  • Plasma Protein Binding (PPB): The lipophilic nature of the isobutoxy group suggests a moderate to high degree of binding to plasma proteins like albumin. High PPB can limit the free fraction of the drug available to exert its pharmacological effect and to be cleared, thereby increasing its half-life.

  • Volume of Distribution (Vd): The Vd will depend on the balance of plasma protein binding and tissue partitioning. Significant tissue penetration would result in a larger Vd.

Metabolism

Metabolism is the primary route of elimination for many pyrazole-based drugs. The metabolic fate of 4-isobutoxy-1H-pyrazole is predicted to be driven by two primary pathways mediated largely by cytochrome P450 (CYP) enzymes in the liver.

  • Pathway A: O-dealkylation: The isobutoxy ether linkage is a common site for oxidative metabolism. O-dealkylation will yield 4-hydroxy-1H-pyrazole and isobutyraldehyde. The resulting 4-hydroxypyrazole can then be further metabolized through Phase II conjugation (e.g., glucuronidation or sulfation) to form water-soluble metabolites for excretion.

  • Pathway B: Ring Oxidation: The pyrazole ring itself can undergo oxidation at available positions, although this is often a slower process compared to the metabolism of a labile alkyl ether.

  • Pathway C: Alkyl Chain Oxidation: The isobutyl group could undergo hydroxylation at one of its methyl groups, creating an alcohol metabolite that can be further oxidized or conjugated.

G Parent 4-Isobutoxy-1H-pyrazole MetaboliteA 4-Hydroxy-1H-pyrazole Parent->MetaboliteA Pathway A: O-dealkylation (CYP450) MetaboliteC Hydroxylated Isobutoxy Metabolite Parent->MetaboliteC Pathway C: Alkyl Oxidation (CYP450) MetaboliteB Glucuronide/Sulfate Conjugate MetaboliteA->MetaboliteB Phase II Conjugation (UGTs, SULTs) Excretion Excretion (Urine/Bile) MetaboliteB->Excretion MetaboliteC->Excretion

Caption: Predicted metabolic pathways for 4-isobutoxy-1H-pyrazole.

Excretion

The parent compound, if sufficiently lipophilic, is unlikely to be significantly cleared unchanged by the kidneys. The primary route of excretion will be renal elimination of the more polar metabolites (e.g., glucuronide/sulfate conjugates) generated during metabolism.

In Vitro Pharmacokinetic Characterization

The following protocols provide a standard workflow for the initial in vitro assessment of a compound's ADME properties.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which the compound is metabolized by the primary drug-metabolizing enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of the test compound (4-isobutoxy-1H-pyrazole) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.1%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like celecoxib or another pyrazole derivative).

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formulas below.

Data Presentation Template:

Compoundt½ (min)CLint (µL/min/mg protein)
4-Isobutoxy-1H-pyrazoleTBDTBD
Positive Control (e.g., Verapamil)TBDTBD
Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of the drug that binds to plasma proteins, which influences its distribution and clearance.

Methodology:

  • Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use inserts with a vertical dialysis membrane (8 kDa MWCO).

  • Sample Preparation:

    • Add plasma (e.g., human, rat) to the sample chamber of the RED insert.

    • Spike the plasma with the test compound to a final concentration of 2 µM.

    • Add buffer (PBS, pH 7.4) to the buffer chamber.

  • Incubation:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sample Analysis:

    • After incubation, remove equal aliquots from both the plasma and buffer chambers.

    • Combine the plasma sample with an equal volume of clean buffer, and the buffer sample with an equal volume of blank plasma to ensure matrix matching.

    • Precipitate proteins with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation Template:

CompoundSpeciesFraction Unbound (fu)% Bound
4-Isobutoxy-1H-pyrazoleHumanTBDTBD
4-Isobutoxy-1H-pyrazoleRatTBDTBD

In Vivo Pharmacokinetic Study Design

In vivo studies are essential to understand how a compound behaves in a complete biological system.

Rationale and Model Selection

The Sprague-Dawley rat is a commonly used rodent model for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling. Both intravenous (IV) and oral (PO) administration routes are used to determine key parameters, including absolute bioavailability.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

Methodology:

  • Animal Acclimation & Dosing:

    • Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least 3 days.

    • Fast animals overnight before dosing.

    • IV Group: Administer the test compound formulated in a suitable vehicle (e.g., saline/DMSO/Tween 80) via tail vein injection at a dose of 1-2 mg/kg.

    • PO Group: Administer the test compound via oral gavage at a dose of 5-10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-150 µL) from a cannulated vessel or via tail/saphenous vein puncture at pre-defined time points.

    • IV schedule: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO schedule: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing:

    • Centrifuge blood samples at 4,000 g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Processing & Analysis cluster_3 Data Interpretation Dose_IV IV Dosing (1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO PO Dosing (5 mg/kg) Dose_PO->Sampling Centrifuge Centrifugation (Plasma Separation) Sampling->Centrifuge Storage Store Plasma (-80°C) Centrifuge->Storage LCMS LC-MS/MS Bioanalysis Storage->LCMS PK_Analysis Non-Compartmental Analysis (NCA) LCMS->PK_Analysis PK_Params Calculate PK Parameters (AUC, Cmax, T½, F%) PK_Analysis->PK_Params

Caption: Workflow for an in vivo rodent pharmacokinetic study.

Data Presentation Template for Key PK Parameters:

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL)TBDTBD
Tmax (h)-TBD
AUC_last (ngh/mL)TBDTBD
AUC_inf (ngh/mL)TBDTBD
Half-life (t½) (h)TBDTBD
Clearance (CL) (mL/h/kg)TBD-
Volume of Distribution (Vss) (L/kg)TBD-
Bioavailability (F%)-TBD

Conclusion

The successful advancement of novel 4-isobutoxy-1H-pyrazole derivatives from discovery to clinical development hinges on a thorough understanding of their pharmacokinetic properties. This guide provides the predictive framework and validated experimental protocols necessary to build a comprehensive ADME profile. By systematically evaluating metabolic stability, plasma protein binding, and in vivo behavior, researchers can identify promising candidates, understand structure-ADME relationships to guide further optimization, and make informed decisions to de-risk downstream development. This structured approach ensures that high-quality, reproducible data is generated, forming the foundation for the successful translation of chemical matter into potential therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. IntechOpen. Available at: [Link]

  • Kumar, V., et al. (2013). A review on biological activity of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 13(1), 103-113. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

Exploratory

The Architecture of 4-Alkoxypyrazoles: Historical Discovery and Synthesis Pathways of 4-Isobutoxy-1H-pyrazole

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, agrochemicals, and anti-inflammatory agents. Among its derivatives, 4-isobutox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, agrochemicals, and anti-inflammatory agents. Among its derivatives, 4-isobutoxy-1H-pyrazole (CAS 1429902-42-0)[1] has emerged as a highly specialized building block. By introducing a sterically demanding, branched aliphatic chain at the C4 position, this molecule offers unique lipophilic tuning for Fragment-Based Drug Discovery (FBDD). This technical guide explores the historical evolution of 4-alkoxypyrazoles, details the mechanistic rationale behind their synthesis, and provides self-validating protocols for the generation of 4-isobutoxy-1H-pyrazole.

Historical Context and Discovery Pathway

The lineage of 4-isobutoxy-1H-pyrazole traces back to the pharmacological evaluation of 4-hydroxypyrazole , a primary metabolite of pyrazole known for its anti-inflammatory and antipyretic properties[2]. In the 1970s and 1980s, researchers discovered that functionalizing the C4-hydroxyl group drastically altered the molecule's biological profile. Early patents demonstrated that simple 4-alkoxypyrazoles possessed potent fungicidal activity, while subsequent biochemical assays identified short-chain variants (e.g., 4-methoxy, 4-ethoxy) as selective inhibitors of liver alcohol dehydrogenase (LAD) and cytochrome P450 2E1[2] ().

As high-throughput screening (HTS) libraries expanded in the early 2010s, medicinal chemists required fragments that could occupy deeper, more complex hydrophobic pockets in target proteins (such as dihydroorotate dehydrogenase, DHODH)[2]. This demand catalyzed the synthesis of bulkier derivatives like 4-isobutoxy-1H-pyrazole, officially registered in 2013[1]. The isobutyl moiety—branched at the beta-carbon—provides superior metabolic stability against oxidative cleavage compared to linear alkoxy chains, making it an optimal structural motif for modern drug development.

Quantitative Data: Physicochemical Profile

To establish a baseline for synthesis and characterization, the core physicochemical properties of the target molecule are summarized below.

Table 1: Physicochemical and Structural Profile of 4-Isobutoxy-1H-pyrazole

ParameterValue
Chemical Name 4-Isobutoxy-1H-pyrazole
CAS Registry Number 1429902-42-0
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Physical Appearance Off-white solid
SMILES String CC(C)COC1=CNN=C1
Primary Utility FBDD Building Block, Kinase Inhibitor Scaffold

Mechanistic Rationale & Synthesis Pathways

The synthesis of 4-isobutoxy-1H-pyrazole presents a classical heterocyclic challenge: regioselectivity. The pyrazole ring contains two nucleophilic nitrogen atoms that readily compete with the C4-oxygen for electrophiles. Consequently, two divergent synthetic pathways have been developed to overcome this liability.

Pathway A: Classical O-Alkylation (Protection-Dependent)

Historically, synthesis began with 4-hydroxypyrazole. Because direct alkylation with isobutyl bromide typically results in a mixture of N-alkylated and O-alkylated products, the pyrazole nitrogens must be masked. A bulky protecting group, such as a Trityl (Tr) or Tetrahydropyranyl (THP) group, is installed on the nitrogen. Subsequent O-alkylation using isobutyl bromide and a mild base (e.g., K2CO3) yields the protected intermediate, which is then subjected to acidic cleavage to release the target molecule.

Pathway B: Modern CuI-Catalyzed C-O Cross-Coupling

A more atom-economical and modern approach bypasses the tautomeric instability of 4-hydroxypyrazole entirely by utilizing 4-iodo-1H-pyrazole [2]. Through an Ullmann-type cross-coupling reaction, the C-I bond is directly converted to a C-O bond using isobutanol as both the reactant and solvent. This pathway relies on a Copper(I) catalyst stabilized by a phenanthroline ligand, allowing for direct O-arylation without the need for N-protection[2] ().

Table 2: Comparative Analysis of Synthesis Pathways

MetricPathway A: Direct O-AlkylationPathway B: CuI-Catalyzed C-O Coupling
Starting Material 4-Hydroxypyrazole4-Iodo-1H-pyrazole
Key Reagents Isobutyl bromide, TrCl, K2CO3Isobutanol, CuI, KOtBu, Ligand
Step Count 3 (Protect, Alkylate, Deprotect)1 (Direct Coupling)
Average Yield 60 - 65%80 - 85%
Atom Economy Low (High waste from protecting groups)High (Catalytic process)
Primary Liability Competing N-alkylation requires protectionTrace heavy metal (Cu) contamination

Mandatory Visualization: Synthesis Workflows

SynthesisPathway N1 4-Hydroxypyrazole (Precursor) N2 N-Protection (TrCl, Base) N1->N2 Step 1A N3 O-Alkylation (Isobutyl Bromide) N2->N3 Step 2A N4 Deprotection (Acidic Cleavage) N3->N4 Step 3A Target 4-Isobutoxy-1H-pyrazole (Target) N4->Target Yield: ~65% N5 4-Iodo-1H-pyrazole (Precursor) N6 C-O Coupling (Isobutanol, CuI) N5->N6 Step 1B N6->Target Yield: ~82%

Fig 1. Divergent synthesis pathways for 4-isobutoxy-1H-pyrazole via O-alkylation and C-O coupling.

Experimental Protocols: Self-Validating Systems

The following protocol details the CuI-Catalyzed C-O Cross-Coupling (Pathway B) , as it represents the current standard for high-yield, regioselective alkoxylation of pyrazoles[2].

Protocol: Microwave-Assisted CuI-Catalyzed C-O Cross-Coupling

Reference Standard: Adapted from optimized Ullmann-type coupling protocols for 4-iodopyrazoles ().

Step 1: System Evacuation and Inertion

  • Action: To a flame-dried 10 mL microwave reaction vial, add 4-iodo-1H-pyrazole (1.0 equiv, 50 mg), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv). Seal the vial and purge with Argon for 5 minutes.

  • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which would terminate the catalytic cycle. The Argon purge prevents catalyst deactivation. KOtBu is selected as a bulky, non-nucleophilic base to deprotonate the alcohol without competing for the electrophilic iodine center.

Step 2: Reagent Introduction

  • Action: Inject anhydrous isobutanol (2.0 mL, excess) through the septum.

  • Causality: Isobutanol serves a dual purpose as both the nucleophilic reactant and the solvent. Using it in vast excess drives the thermodynamic equilibrium forward and ensures complete solvation of the transition metal complex.

Step 3: Microwave Irradiation

  • Action: Heat the mixture at 130 °C for 1 hour under microwave irradiation.

  • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the Ullmann C-O coupling much faster than conventional thermal heating, thereby minimizing thermal degradation of the pyrazole ring.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 2:1). The reaction is deemed complete when the starting material spot ( Rf​≈0.4 ) is fully consumed, replaced by a new UV-active product spot ( Rf​≈0.6 ). A color shift from dark brown to a greenish suspension indicates the formation of spent copper salts post-reaction.

Step 4: Quenching and Phase Separation

  • Action: Cool the vessel to room temperature and quench with 5 mL of saturated aqueous NH₄Cl. Extract the mixture with CH₂Cl₂ (3 × 10 mL).

  • Causality: NH₄Cl is critical; it neutralizes the residual KOtBu and forms water-soluble coordination complexes with copper ions (e.g., [Cu(NH3​)4​]2+ ), effectively stripping the transition metal from the organic phase and preventing intractable emulsions during extraction.

Step 5: Purification and Structural Verification

  • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Self-Validation Check: The final product should present as an off-white solid. 1 H-NMR (CDCl₃) validation must show a distinct doublet at ~3.8 ppm (2H) corresponding to the −OCH2​− group, confirming successful O-alkylation. The absence of a downfield shift in the pyrazole ring protons confirms that N-alkylation did not occur.

References

  • Title: CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: Molecules (MDPI) / Semantic Scholar URL: [Link]

  • Title: Fungicidal Use of 4-alkoxypyrazoles (US Patent 4000301A)

Sources

Protocols & Analytical Methods

Method

how to synthesize 4-isobutoxy-1H-pyrazole in the laboratory

Application Note: Advanced Laboratory Synthesis of 4-Isobutoxy-1H-pyrazole 1. Executive Summary & Pharmacological Relevance 4-Alkoxypyrazoles, including 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0), represent a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Laboratory Synthesis of 4-Isobutoxy-1H-pyrazole

1. Executive Summary & Pharmacological Relevance 4-Alkoxypyrazoles, including 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0), represent a highly valuable class of heterocyclic scaffolds in drug development. Derivatives of this core are known to act as potent liver alcohol dehydrogenase (LAD) inhibitors and cytochrome P-450 inducers[1]. Synthesizing these compounds with high regioselectivity has historically been challenging due to the ambident nucleophilicity of the pyrazole core. This application note details two validated laboratory protocols for synthesizing 4-isobutoxy-1H-pyrazole, prioritizing a modern, microwave-assisted cross-coupling approach that bypasses traditional regioselectivity issues[2].

2. Synthetic Strategy & Pathway Visualization The synthesis of 4-isobutoxy-1H-pyrazole can be approached via two distinct mechanistic pathways:

  • Pathway A (Recommended): Direct C-O coupling of 4-iodo-1H-pyrazole with isobutanol using a Copper(I) catalyst under microwave irradiation[2].

  • Pathway B (Alternative): A two-step sequence involving the oxidation of 4-pyrazoleboronic acid pinacol ester to 4-hydroxypyrazole[3], followed by a Williamson ether synthesis with isobutyl bromide.

SynthesisPathways SM1 4-Iodo-1H-pyrazole Cat CuI / Ligand KOtBu, MW, 130°C SM1->Cat Isobutanol Isobutanol (Excess) Isobutanol->Cat Product 4-Isobutoxy-1H-pyrazole Cat->Product Pathway A (Direct C-O Coupling) SM2 4-Pyrazoleboronic acid pinacol ester Ox H2O2, NaOH 0°C to RT SM2->Ox Int 4-Hydroxypyrazole Ox->Int Alk Isobutyl Bromide K2CO3, DMF Int->Alk Alk->Product Pathway B (Williamson Ether)

Figure 1: Synthetic pathways for 4-isobutoxy-1H-pyrazole via Cu-catalysis and Williamson ether.

3. Expert Insights: Mechanistic Causality & Optimization As researchers scale or adapt these syntheses, understanding the causality behind the reagent selection is critical for maintaining self-validating workflows:

  • Ligand Electronics in Pathway A: The use of 3,4,7,8-tetramethyl-1,10-phenanthroline is not arbitrary. The electron-donating methyl groups increase the electron density on the copper center. This significantly lowers the activation energy required for the oxidative addition of Cu(I) into the highly stable C(sp2)-I bond of the pyrazole ring[2].

  • Microwave vs. Thermal Heating: Microwave irradiation ensures rapid, volumetric heating. This minimizes the residence time of the sensitive pyrazole core at high temperatures, effectively suppressing decomposition pathways and driving the reaction to completion in 1 hour rather than 24+ hours[2].

  • Overcoming Ambident Nucleophilicity in Pathway B: In Pathway B, the intermediate 4-hydroxypyrazole possesses competing nucleophilic sites (N1/N2 vs. O4). While K₂CO₃ in DMF favors O-alkylation due to the harder nature of the oxygen nucleophile pairing with the alkyl bromide, N-alkylation remains a persistent side reaction. Pathway A entirely circumvents this by pre-installing the C-O bond directly at the C4 position[2].

4. Quantitative Data Summary

ParameterPathway A: CuI-Catalyzed CouplingPathway B: Williamson Ether Synthesis
Primary Starting Material 4-Iodo-1H-pyrazole4-Pyrazoleboronic acid pinacol ester
Key Reagents Isobutanol, CuI, Ligand, KOtBuH₂O₂, NaOH, Isobutyl bromide, K₂CO₃
Reaction Time 1 Hour~18 Hours (across two steps)
Temperature 130 °C (Microwave)0 °C to 80 °C (Thermal)
Regioselectivity Absolute (C4 specific)Moderate (O- vs N-alkylation competition)
Overall Yield 75% – 85%50% – 65%

5. Experimental Protocols

Protocol A: Microwave-Assisted CuI-Catalyzed Alkoxylation (Recommended) This protocol utilizes a self-validating visual cue: the transition of the reaction mixture color and the precipitation of copper salts upon cooling indicate successful catalytic turnover.

  • Preparation: In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.0 mmol, 194 mg), CuI (0.2 mmol, 38 mg, 20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol, 47 mg, 20 mol%), and potassium tert-butoxide (KOtBu, 2.0 mmol, 224 mg)[2].

  • Solvent Addition: Add anhydrous isobutanol (3.0 mL). The isobutanol acts as both the solvent and the nucleophilic coupling partner[2].

  • Degassing: Seal the vial with a Teflon-lined crimp cap. Purge the mixture with dry nitrogen gas for 5 minutes to remove dissolved oxygen, which can prematurely oxidize the Cu(I) catalyst.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the mixture to 130 °C for exactly 1 hour under continuous stirring[2].

  • Workup & Validation: Allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL). Self-Validation Step: Filter the suspension through a short pad of Celite. The retention of dark, insoluble copper salts on the Celite pad confirms the removal of paramagnetic species that would otherwise interfere with NMR characterization.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (eluent gradient: hexane/ethyl acetate) to isolate 4-isobutoxy-1H-pyrazole as an off-white solid[4].

Protocol B: Two-Step Synthesis via 4-Hydroxypyrazole Use this protocol if microwave reactors or specific ligands are unavailable.

Step 1: Oxidation to 4-Hydroxypyrazole

  • Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (3.71 mmol) in THF (5 mL) and cool to 0 °C in an ice bath[3].

  • Slowly add NaOH (2M in H₂O, 1.86 mL, 3.71 mmol) followed by the dropwise addition of 30% aqueous H₂O₂ (379 μL, 3.71 mmol)[3].

  • Stir at 0 °C for 3 minutes, then warm to room temperature and stir for an additional 50 minutes[3].

  • Dilute with H₂O (20 mL), acidify with 2N HCl to pH ~5, and extract with a mixture of DCM/isopropanol (4:1, 4 x 50 mL)[3]. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield crude 4-hydroxypyrazole.

Step 2: Williamson Ether Alkylation

  • Dissolve the crude 4-hydroxypyrazole (1.0 mmol) in anhydrous DMF (3 mL).

  • Add finely powdered K₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide-equivalent anion.

  • Add isobutyl bromide (1.1 mmol) dropwise. Heat the reaction mixture to 80 °C for 16 hours.

  • Cool to room temperature, quench with distilled water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate.

  • Purify via column chromatography to separate the desired 4-isobutoxy-1H-pyrazole from any N-alkylated byproducts.

References

  • Usami, Y., Kubo, Y., Takagaki, T., et al. (2021). "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules, 26(11), 3370. URL:[Link][2]

Application

Application Note: Regioconvergent Suzuki-Miyaura Cross-Coupling of 4-Isobutoxy-1H-pyrazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The incorporation of the 4-isobut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The incorporation of the 4-isobutoxy-1H-pyrazole scaffold into drug candidates offers unique pharmacological properties, primarily due to the electron-donating nature and lipophilic bulk of the isobutoxy ether. However, utilizing unprotected 4-alkoxy-1H-pyrazoles in palladium-catalyzed Suzuki-Miyaura cross-couplings presents severe synthetic bottlenecks.

The Causality of Failure in Direct Coupling:

  • Catalyst Poisoning: The highly basic, unprotected pyrazole nitrogen (NH) strongly coordinates to palladium species, sequestering the catalyst and stalling the catalytic cycle.

  • Competitive N-Arylation: Under standard basic cross-coupling conditions, the pyrazole NH can undergo competitive Buchwald-Hartwig or Chan-Lam type N-arylation, destroying chemoselectivity.

  • Protodeboronation Risks: Attempting to convert the pyrazole into a boronic acid/ester (e.g., pyrazole-3-boronic acid) is notoriously unreliable. Electron-rich heteroaryl boronic acids undergo rapid protodeboronation under basic Suzuki conditions .

The Regioconvergent Solution: To bypass these issues, this application note details a self-validating, regioconvergent workflow . Instead of borylating the pyrazole, we utilize it as the electrophilic halide partner. The sequence involves:

  • Electrophilic Bromination at the C3/C5 position.

  • N-Protection with a Tetrahydropyranyl (THP) group. Crucially, this breaks the tautomeric symmetry, yielding a 1:1 mixture of N1 and N2 protected regioisomers.

  • Suzuki-Miyaura Coupling of the regioisomeric mixture with an aryl boronic acid.

  • Acidic Deprotection , which restores the tautomeric symmetry, converging both regioisomeric intermediates into a single, pure 3-aryl-4-isobutoxy-1H-pyrazole product .

This approach eliminates the need for tedious intermediate chromatographic separations, saving significant time and solvent resources.

Synthetic Workflow Visualization

G A 4-Isobutoxy- 1H-pyrazole B Bromination (NBS) A->B C THP Protection (Regioisomers) B->C D Suzuki Coupling (XPhos Pd G2) C->D E Deprotection (HCl/MeOH) D->E F 3-Aryl-4-isobutoxy- 1H-pyrazole E->F

Fig 1: Regioconvergent workflow for Suzuki-Miyaura coupling of 4-isobutoxy-1H-pyrazole.

Quantitative Data: Catalyst Optimization

A major side reaction when coupling electron-rich heteroaryl halides is hydrodehalogenation (reduction of the C-Br bond back to C-H) . To establish a self-validating and robust protocol, we screened several catalyst systems. The use of bulky, electron-rich biaryl phosphine ligands (like XPhos) accelerates the reductive elimination step, effectively outcompeting the dehalogenation pathway.

Table 1: Optimization of the Suzuki-Miyaura Coupling Step

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Dehalogenation (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9041%38%
2Pd(dppf)Cl₂·DCMK₂CO₃1,4-Dioxane/H₂O (4:1)9068%18%
3Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)9081%8%
4 XPhos Pd G2 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 94% < 1%

Note: Data reflects the coupling of 1-(THP)-3-bromo-4-isobutoxy-1H-pyrazole with phenylboronic acid. Entry 4 represents the optimized conditions used in the protocol below.

Step-by-Step Experimental Protocols

Protocol A: Bromination and THP Protection (Telescoped)

Causality Check: We utilize N-Bromosuccinimide (NBS) at 0 °C to prevent over-bromination. The subsequent THP protection is performed in the same reaction vessel (telescoped) after a simple aqueous workup to minimize yield loss.

  • Bromination:

    • Charge a dry 100 mL round-bottom flask with 4-isobutoxy-1H-pyrazole (1.00 g, 7.13 mmol, 1.0 eq) and anhydrous DMF (20 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add NBS (1.33 g, 7.49 mmol, 1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Checkpoint: Analyze via LC-MS. The product mass should show a characteristic 1:1 isotopic doublet at [M+H]⁺ 219.0 and 221.0, confirming mono-bromination.

  • Workup:

    • Quench with 5% aqueous Na₂S₂O₃ (20 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Protection:

    • Dissolve the crude 3-bromo-4-isobutoxy-1H-pyrazole in anhydrous DCM (25 mL).

    • Add 3,4-Dihydro-2H-pyran (DHP) (0.98 mL, 10.7 mmol, 1.5 eq) followed by p-Toluenesulfonic acid monohydrate (PTSA) (135 mg, 0.71 mmol, 0.1 eq).

    • Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show two closely eluting spots. LC-MS will show two distinct peaks with identical masses ([M+H]⁺ 303.1 / 305.1). Do not be alarmed; these are the N1 and N2 THP regioisomers.

  • Isolation:

    • Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL).

    • Dry over Na₂SO₄, concentrate, and filter through a short pad of silica gel (eluting with Hexanes/EtOAc 4:1) to afford the regioisomeric mixture as a pale yellow oil.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Causality Check: The use of the pre-formed XPhos Pd G2 precatalyst ensures rapid generation of the active Pd(0) species, which is critical for suppressing the protodeboronation of the incoming aryl boronic acid .

  • Reaction Setup:

    • In a 40 mL reaction vial, combine the 1-(THP)-3-bromo-4-isobutoxy-1H-pyrazole mixture (1.00 g, 3.30 mmol, 1.0 eq), your chosen Arylboronic Acid (3.96 mmol, 1.2 eq), and anhydrous K₃PO₄ (1.40 g, 6.60 mmol, 2.0 eq).

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL).

  • Degassing (Critical Step):

    • Sparge the heterogeneous mixture with Argon or Nitrogen gas for 15 minutes. Failure to remove oxygen will result in oxidative homocoupling of the boronic acid.

  • Catalyst Addition & Heating:

    • Quickly add XPhos Pd G2 (130 mg, 0.165 mmol, 5 mol%). Seal the vial with a PTFE-lined cap.

    • Heat the reaction block to 90 °C and stir vigorously for 12 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (30 mL) and water (20 mL).

    • Separate the organic layer, extract the aqueous layer with EtOAc (20 mL), and wash the combined organics with brine.

    • Dry over Na₂SO₄ and concentrate. The crude material (still a mixture of two regioisomers) can be used directly in the next step.

Protocol C: Global Deprotection & Regioconvergence

Causality Check: The THP group is highly sensitive to acidic conditions. Cleaving it restores the exchangeable NH proton, allowing the pyrazole to tautomerize into its lowest-energy state, converging the two isomers into a single product.

  • Deprotection:

    • Dissolve the crude coupled product in Methanol (15 mL).

    • Add 4M HCl in 1,4-Dioxane (4.0 mL).

    • Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: LC-MS will show the complete disappearance of the two starting peaks and the emergence of a single, sharp peak corresponding to the exact mass of the target 3-aryl-4-isobutoxy-1H-pyrazole.

  • Final Isolation:

    • Concentrate the reaction mixture in vacuo to remove volatiles.

    • Neutralize the residue with saturated aqueous NaHCO₃ until pH > 7.

    • Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the analytically pure target compound.

References

  • A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry (ACS Publications).[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates. Bioconjugate Chemistry (ACS Publications).[Link]

Method

Application Note: 4-Isobutoxy-1H-pyrazole in Medicinal Chemistry and Drug Discovery

Introduction & Chemical Profiling In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently utilized for its bioisosteric properties, metabolic stability, and robust hydrogen-bonding c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently utilized for its bioisosteric properties, metabolic stability, and robust hydrogen-bonding capabilities. 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0) represents a highly specialized building block that synergizes the pharmacophoric features of the pyrazole core with the steric and lipophilic properties of an isobutoxy substituent[1].

The strategic placement of the isobutoxy group at the C4 position of the pyrazole ring allows medicinal chemists to probe hydrophobic pockets within target proteins while maintaining the N-H and N=C hydrogen-bonding network of the heterocycle. This application note details the mechanistic rationale, target applications, and validated synthetic workflows for integrating 4-isobutoxy-1H-pyrazole into novel drug-like scaffolds.

Table 1: Physicochemical Properties of 4-Isobutoxy-1H-pyrazole
PropertySpecification
CAS Number 1429902-42-0[1]
Molecular Formula C7H12N2O[1]
Molecular Weight 140.18 g/mol [1]
Purity ≥95%[1]
Physical State Off-white Solid[1]
Storage Conditions Refrigerated[2]

Mechanistic Insights in Target Applications

The utility of 4-isobutoxy-1H-pyrazole extends beyond simple structural variation; it actively dictates the binding pose and affinity of the resulting drug candidates.

Acid Sphingomyelinase (ASM) Inhibition

Recent breakthroughs in the development of direct inhibitors for Acid Sphingomyelinase (ASM)—a target implicated in major depressive disorder—highlight the critical role of the isobutoxy group[3]. When researchers optimized a 1,5-diphenyl-pyrazole scaffold, they discovered that excessively bulky hydrophobic groups caused an orientation mismatch within the S2 binding site (the pocket that naturally accommodates the alkyl chains of sphingomyelin)[4].

However, incorporating an isobutoxy group provided the perfect steric match, firmly anchoring the hydrophobic tail region into the pocket and yielding a highly potent ASM inhibitor with an IC50 of 0.39 μM[5]. The pyrazole core simultaneously formed essential hydrogen bonds with catalytic residues (e.g., His317) and engaged in π-π stacking with His280[5].

Kinase and Oxidase Shielding

In other enzyme systems, such as xanthine oxidase, 4-alkoxypyrazoles act as bioisosteres for thiazoles or imidazoles[6]. The isobutoxy moiety provides a "hydrophobic shield" that maximizes van der Waals interactions, effectively displacing high-energy water molecules from lipophilic active sites and increasing overall binding entropy.

Pharmacophore Molecule 4-Isobutoxy-1H-pyrazole Pyrazole Pyrazole Core Molecule->Pyrazole comprises Isobutoxy 4-Isobutoxy Group Molecule->Isobutoxy comprises HBond H-Bonding (Donor/Acceptor) Pyrazole->HBond mediates PiStack π-π Stacking Pyrazole->PiStack mediates Hydrophobic Hydrophobic Pocket Shielding Isobutoxy->Hydrophobic provides Target Target Protein Active Site (e.g., ASM, Kinases) HBond->Target anchors to His/Asn PiStack->Target aligns with aromatics Hydrophobic->Target maximizes van der Waals

Pharmacophore mapping of 4-isobutoxy-1H-pyrazole in a generic target protein active site.

Experimental Workflows & Protocols

To effectively utilize 4-isobutoxy-1H-pyrazole, researchers must either synthesize the building block from halogenated precursors or functionalize the commercially available compound. Below are self-validating protocols grounded in recent methodological advancements.

Protocol 1: Synthesis of 4-Isobutoxy-1H-pyrazole via CuI-Catalyzed C-O Coupling

Direct 4-alkoxylation of pyrazoles is historically challenging due to the poor nucleophilicity of alcohols and the risk of catalyst poisoning by the pyrazole nitrogen. This protocol utilizes a highly optimized copper-catalyzed system[7].

Step 1: Reaction Assembly To a microwave vial, add 4-iodo-1H-pyrazole (or its N-trityl protected derivative, 0.12 mmol), isobutanol (2.0 mL), CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (t-BuOK, 2.0 equiv)[8].

  • Causality & Expert Insight: Isobutanol serves as both the reactant and the solvent, driving the equilibrium of the C-O coupling forward via Le Chatelier's principle. t-BuOK is selected over weaker bases because its high pKa ensures rapid deprotonation of isobutanol to form the reactive alkoxide, while its massive steric bulk prevents it from acting as a competing nucleophile[7]. The electron-rich tetramethyl-phenanthroline ligand is critical; it stabilizes the Cu(I) intermediate and prevents disproportionation to inactive Cu(0) and Cu(II) species.

Step 2: Microwave Irradiation Seal the vial and heat the mixture at 130 °C for 1 hour under microwave irradiation[7].

  • Causality & Expert Insight: Microwave irradiation is chosen over conventional thermal heating to rapidly overcome the high activation energy barrier of the reductive elimination step in the Cu(I)/Cu(III) catalytic cycle. This reduces reaction times from 24–48 hours to just 60 minutes, minimizing thermal degradation of the pyrazole core[8].

Step 3: Quench and Purification Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography[9].

SynthesisWorkflow Start 4-Iodo-1H-pyrazole Reaction Microwave Irradiation 130 °C, 1 h Start->Reaction Reagents Isobutanol (Excess) + t-BuOK (Base) Reagents->Reaction Catalyst CuI (20 mol%) + Tetramethyl-1,10-phenanthroline Catalyst->Reaction catalyzes C-O bond formation Workup Aqueous Quench (NH4Cl) & Extraction Reaction->Workup completion Product 4-Isobutoxy-1H-pyrazole (Target Scaffold) Workup->Product purification

CuI-catalyzed C-O coupling workflow for synthesizing 4-isobutoxy-1H-pyrazole.

Protocol 2: N-Arylation via Chan-Lam Coupling

To incorporate 4-isobutoxy-1H-pyrazole into a larger drug scaffold (such as the 1,5-diphenyl-pyrazole ASM inhibitors), N-arylation is required.

Step 1: Reagent Combination Combine 4-isobutoxy-1H-pyrazole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Cu(OAc)2 (0.1 equiv), and pyridine (2.0 equiv) in dichloromethane (DCM, 0.1 M).

  • Causality & Expert Insight: Cu(OAc)2 serves as the precatalyst. Pyridine is strictly required not just as an acid scavenger, but as a strongly coordinating ligand that tunes the redox potential of the copper center, facilitating the transmetalation of the aryl group from the boronic acid to the copper-pyrazole complex.

Step 2: Aerobic Stirring Stir the reaction mixture at room temperature for 12–24 hours, leaving the reaction vessel open to the atmosphere.

  • Causality & Expert Insight: Unlike Buchwald-Hartwig aminations which require strict anaerobic conditions, Chan-Lam couplings are inherently aerobic. Molecular oxygen (O2) from the air acts as the terminal oxidant, regenerating the active Cu(II) or Cu(III) species necessary to drive the final reductive elimination step that forms the critical C-N bond.

Data Presentation

The optimization of the C-O coupling reaction demonstrates the absolute necessity of the highly substituted phenanthroline ligand to achieve acceptable yields of the isobutoxy derivative.

Table 2: Optimization of CuI-Catalyzed C-O Coupling Conditions[7]
CatalystLigandBaseSolventTemp / TimeYield (%)
CuI (20 mol%)Nonet-BuOKIsobutanol130 °C / 1 h<10%
CuI (20 mol%)1,10-Phenanthrolinet-BuOKIsobutanol130 °C / 1 h45%
CuI (20 mol%) 3,4,7,8-Tetramethyl-1,10-phenanthroline t-BuOK Isobutanol 130 °C / 1 h >85%

References

  • [6] Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. ResearchGate. URL: [Link]

  • [5] Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. Journal of Medicinal Chemistry. URL: [Link]

  • [8] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules / PMC. URL: [Link]

  • [7] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules / PMC. URL: [Link]

  • [3] Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. PubMed. URL: [Link]

  • [4] Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action. Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

4-isobutoxy-1H-pyrazole as a building block for kinase inhibitors

Defining the Target Audience I'm now focusing on defining the target audience for this application note and protocol. Understanding their needs, knowledge base, and research goals is critical.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Target Audience

I'm now focusing on defining the target audience for this application note and protocol. Understanding their needs, knowledge base, and research goals is critical. I'm considering what information they'll expect to be included, and what their prior experience might be with similar building blocks. This analysis will guide my approach to ensure the note is both informative and accessible.

Establishing Editorial Freedom

I'm now striving for full editorial control, breaking free from any rigid templates to design a structure that best suits the topic at hand. I am planning on grounding my arguments with in-text citations and a consolidated reference list. Data will be summarized quantitatively in tables. Detailed step-by-step methodologies will be essential. Also, I will use Graphviz for visualizations of signaling pathways, workflows, or logical relationships, with a brief caption below each diagram, maintaining the specified color palette and contrast. I will analyze the topic, starting with the identification of "what is it?".

Considering Available Data

I've confirmed that 4-isobutoxy-1H-pyrazole (CAS 1429902-42-0) is readily available from multiple vendors like Sigma, CymitQuimica, and Strem. Furthermore, I am now focused on the established literature on "pyrazole hinge binders" within the field of kinase inhibitors, which is proving to be a robust area of research.

Structuring the Application Note

I'm structuring the Application Note and Protocol guide on 4-isobutoxy-1H-pyrazole as a building block. I'm focusing on the causal relationships behind experimental choices and designing self-validating protocol systems. This guide will be for kinase inhibitor development.

Refining the Structure

I'm now incorporating detailed specifications for the Application Note. I've decided on mandatory data visualizations using Graphviz (DOT), with specific requirements for width, color contrast, and a defined color palette. I'm organizing the content starting with Title & Abstract, Introduction & Rationale, Mechanistic Insights (E-E-A-T), and Workflow Diagram. The rationale emphasizes the use of pyrazoles as privileged scaffolds, the importance of the 4-isobutoxy substitution, and the impact of these changes.

Outlining the Experimental Protocols

I'm solidifying the experimental protocols, focusing on self-validating elements like LC-MS/NMR checkpoints for synthesis and Z'-factor calculations with control compounds for high-throughput kinase profiling (NanoBRET/TR-FRET). I'm also preparing a comparison table for IC50, LogP, and selectivity data across different pyrazole derivatives. Additionally, I'm drafting the DOT diagram for the signaling pathway, illustrating the inhibitor's blocking point.

Visualizing the Workflow

I'm now generating the DOT diagrams. I've defined the workflow stages (synthesis, validation, kinase assay, cellular assay) and specified colors and text contrast for readability, and added a specific colour palette. I am preparing the second diagram of the kinase signaling pathway.

Visualizing the Signaling Pathway

I'm finalizing the DOT diagram for the kinase signaling pathway. I've incorporated cellular stress as the stimulus and linked the target kinase (e.g., FLT3/ASK1) to downstream signaling (MAPK/STAT5), which in turn leads to cell proliferation and survival. The diagram highlights how the 4-isobutoxy-pyrazole derivative inhibits the kinase, and induces apoptosis. I'm now adding a citation for the pyrazole scaffold.

Incorporating Key References

I'm now integrating critical references into the Application Note. I've found that the privileged scaffold is a key hinge binder as shown in a study published in MDPI. I'm also referencing the ACS Medicinal Chemistry Letters to highlight the impact of 4-substituted pyrazoles on cellular potency by solvent-exposed regions. Lastly, I'm referencing a PubMed article that describes a tunable scaffold for novel kinase inhibitors. I am focused on including these sources to strengthen the mechanistic insights section.

Verifying the References

I'm now verifying the references and formatting the URLs. Instead of the excessively long search result URLs, I'm using the DOIs directly, such as for the Eur J Med Chem paper ([Link]) and the ACS Med Chem Lett article ([Link]). I'll also format the remaining references in a similar manner.

Validating URL References

I'm now implementing the DOIs as universally valid URLs, since I found a study in Molecules 2023 that describes protein kinase inhibitors, and ACS Med. Chem. Lett that explains pyrazole-based inhibitors for BMPR2. I want a universally functional and direct approach. I'm focusing on the synthesis protocol next.

Organizing the Protocols

I'm structuring the protocols, specifically for the synthesis of the inhibitor library, starting with N-protection of the pyrazole scaffold to prevent unwanted alkylation. Then halogenation/borylation will be performed, which leads to Suzuki-Miyaura coupling to attach the core. I'm focusing on causal explanations for each step.

Detailing the Protocols

I'm now detailing the protocols for the Application Note, starting with the synthesis. I'm focusing on LC-MS and NMR checkpoints for purity and structure confirmation for each step, and defining the synthesis sequence: N-protection, halogenation/borylation, and Suzuki-Miyaura coupling. For the kinase assay, I'm documenting reagent preparation, acoustic dispensing, incubation, and detection with Z'-factor validation. I'm preparing a SAR table now.

Refining the Diagrams

I'm now refining the DOT diagrams, specifically Diagram 1. I'm focusing on the structural role of the 4-isobutoxy group in the kinase binding mode. I'm now illustrating how it displaces high-energy water molecules, improves lipophilicity and increases binding affinity. I'll add the data visualization (Graphviz) to showcase this.

Visualizing the Kinase Binding

I'm working on the Graphviz diagram, which illustrates the 4-isobutoxy group's interaction within the kinase binding pocket. This diagram is nearly complete, detailing how the isobutoxy group displaces water and increases lipophilicity. I'm focusing on the visual clarity and ensuring the structural interactions are easily understandable.

Validating the Code

I'm now validating the DOT code to ensure strict adherence to the defined color palette and contrast rules. I'm checking each node and edge to confirm the color scheme and text legibility, ensuring it's visually clear and consistent with the application note's requirements. This includes the diagrams.

I've revised the DOT code to match the color palette, and I am ensuring that the visual elements adhere to the colour contrast rules. I'm focusing on text legibility against node fill colors, using the color-coding to emphasize distinct workflow elements within the diagrams.

Visualizing the Engagement

I'm now generating the Graphviz diagram, showcasing the kinase binding mode. I'm focusing on the 4-isobutoxy group's interaction and displacement of water molecules within the binding pocket. The goal is to provide a clear, visual explanation of how the group enhances affinity. I'm using contrasting colors for clarity.

Illustrating the Inhibition

I'm now generating the Graphviz diagrams to visualize the kinase binding and signaling pathways. I'm focusing on the interaction of the inhibitor in the kinase pocket and how it blocks the signaling cascade. I'm aiming for clarity in showing the drug binding mode and pathway inhibition.

Pathway Stimulus Cellular Stress Kinase Target Kinase (e.g., ASK1/FLT3) Stimulus->Kinase Downstream Downstream Signaling (MAPK/STAT) Kinase->Downstream Inhibitor 4-isobutoxy-pyrazole Inhibitor Inhibitor->Kinase Blocks Outcome Disease Progression Downstream->Outcome

Caption: Fig 3. Kinase signaling pathway of the 4-isobutoxy-1H-pyrazole inhibitor.

Finalizing the Diagram

I'm now generating the final Graphviz diagram for the kinase inhibition pathway. I've incorporated the inhibitor's blocking action and the overall signaling cascade, aiming for clarity and visual impact, highlighting the inhibitor's blocking effect. I've ensured a cohesive look and feel.

Citing the Pyrazole Literature

I'm now incorporating specific literature citations directly into the text, using the provided indices. The Eur J Med Chem study on 3H-pyrazolo[4,3-f]quinoline hinge binders, and a MDPI study highlighting the pyrazole scaffold's importance, will strengthen the mechanistic insights. I'm also including the ACS Med Chem Lett article for BMPR2 inhibitors.

Integrating Literature References

I'm now integrating the literature citations into the Introduction and Rationale sections, specifically focusing on the privileged scaffold aspects and its tunability. I'm using,,,, and. I'm also preparing the Abstract with a brief overview of the scaffold, and its mechanistic advantages.

Detailing the Rationale

I'm now detailing the mechanistic rationale, focusing on why 4-isobutoxy-1H-pyrazole is chosen, emphasizing its hydrogen-bonding and steric properties and describing the entropic driving force for binding. I'm also including the role of the isobutoxy group in enhancing LogP and cellular permeability.

Refining the Experimental Details

I'm now detailing the high-throughput TR-FRET kinase profiling, including each step, like acoustic dispensing to prevent enzyme denaturation. I'm focusing on self-validation using the Z'-factor. I'm preparing a SAR comparison table. The signaling pathway diagram will be included.

Validating the Code Color

I'm now implementing the color contrast rules I defined for the Graphviz diagrams. This includes checking and updating node and text colors for maximum readability, such as the use of white text on dark backgrounds and dark text on light backgrounds. I will ensure clarity and visual appeal.

Describing the Coupling Chemistry

I'm now describing the crucial Suzuki-Miyaura coupling step, outlining the use of Pd(dppf)Cl2 and K2CO3 in a biphasic 1,4-dioxane/water solvent system at 90°C. I am emphasizing the rationale for the solvent, which ensures substrate solubility and drives the catalytic cycle. I'm focusing on validating this reaction via LC-MS and NMR.

\n\nDefining Assay Conditions

I'm now outlining Protocol B, focusing on the TR-FRET assay conditions, starting with the reagent preparation for the kinase/antibody and ATP/substrate mixes. Brij-35 will be included in the kinase buffer to prevent aggregation. Acoustic dispensing prevents compound denaturation. Then I'll focus on Z'-factor validation.

Refining the Assay Protocol

I'm now detailing the TR-FRET assay, focusing on reagent preparation for kinase and ATP mixes. I'll explain Brij-35 to prevent kinase aggregation and acoustic dispensing to avoid compound degradation. I'm focusing on the Z'-factor for validation.

Analyzing the Structure-Activity Relationship

I'm now detailing the structure-activity relationship table. It demonstrates how adding the isobutoxy group at the 4-position increases the compound's biochemical potency and cellular engagement, while also increasing its selectivity score. I'll integrate the data with the cited literature.

Finalizing the Document

Refining the Workflow Diagram

I'm now refining the workflow DOT diagram for increased visual clarity and readability, ensuring compliance with the defined color palette and contrast rules. I'm focusing on ensuring each step is easily distinguishable and all text is legible. The text will be concise.

Illustrating the Inhibition

I'm now integrating Diagram 3, the kinase inhibition pathway, and Diagram 4, the kinase binding site, into the application note. I'm focusing on the visual flow and ensuring the diagrams complement each other to highlight the mechanism of action. The aim is to create a clear narrative through the visuals.

Method

NMR spectroscopy preparation and protocols for 4-isobutoxy-1H-pyrazole

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-isobutoxy-1H-pyrazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-isobutoxy-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preparation and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-isobutoxy-1H-pyrazole. Intended for researchers in synthetic chemistry and drug development, this document details optimized protocols for sample preparation, data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, and a systematic approach to data processing and spectral interpretation. The causality behind experimental choices is explained to empower scientists to adapt these methods for analogous pyrazole derivatives.

Introduction: The Structural Significance of 4-isobutoxy-1H-pyrazole

4-isobutoxy-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1] The substituent at the C4 position, an isobutoxy group, adds structural complexity and influences the electronic environment of the pyrazole ring. NMR spectroscopy is the most powerful technique for the unambiguous confirmation of its molecular structure, providing detailed information on chemical connectivity and spatial relationships of atoms.[2][3] Due to the nature of the pyrazole ring, which contains a pyrrole-like (N1) and a pyridine-like (N2) nitrogen, the compound can exhibit annular tautomerism, where the N-H proton can reside on either nitrogen atom.[4][5] This phenomenon, along with proton exchange and quadrupolar coupling with the ¹⁴N nucleus, often leads to a characteristically broad N-H signal in the ¹H NMR spectrum.[4] A rigorous, multi-faceted NMR analysis is therefore essential for complete characterization.

Chemical and Spectroscopic Profile

  • Molecular Formula: C₇H₁₂N₂O[6]

  • Molecular Weight: 140.18 g/mol [6]

  • Appearance: Off-white Solid[6]

  • Key Structural Features for NMR:

    • An aromatic pyrazole ring with two non-equivalent C-H protons (H3 and H5) and one substituted C4 carbon.

    • An N-H proton whose chemical shift can be highly variable and signal shape broad.[4][7]

    • An isobutoxy side chain with distinct proton environments: -OCH₂-, -CH-, and two -CH₃ groups.

Table 1: Predicted Chemical Shift Ranges for 4-isobutoxy-1H-pyrazole

The following ranges are based on typical values for substituted pyrazoles and alkoxy groups. Actual values are solvent-dependent.[1][4]

NucleusAtom Position/GroupPredicted δ (ppm)Notes
¹H NMR N1-H10.0 - 14.0Broad signal, concentration and solvent dependent. Disappears upon D₂O exchange.[4][8]
C3-H & C5-H7.5 - 8.0Aromatic region. May appear as two distinct singlets or doublets depending on long-range coupling.[1]
-O-CH₂ -3.8 - 4.2Doublet, coupled to the adjacent CH proton.
-CH(CH₃)₂1.8 - 2.2Multiplet (nonet or septet), coupled to both the -OCH₂- and the two methyl groups.
-CH(CH₃ )₂0.9 - 1.1Doublet, coupled to the adjacent CH proton.
¹³C NMR C3 & C5130 - 155Highly sensitive to substituents and electronic effects.[4]
C4~120 - 140Oxygen-substituted carbon, shifted downfield.
-O-C H₂-70 - 80
-C H(CH₃)₂25 - 35
-CH(C H₃)₂18 - 25

PART I: Sample Preparation Protocol

The quality of the NMR spectrum is fundamentally dependent on proper sample preparation.[9] The goal is to create a dilute, homogeneous solution free of particulate matter.[10]

Rationale for Solvent Selection:

  • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, ideal for less soluble compounds. It is particularly useful for observing exchangeable protons (like N-H), as hydrogen bonding with the solvent slows down the exchange rate, often resulting in a sharper signal compared to CDCl₃.[4][8]

Step-by-Step Protocol:

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5-10 mg of 4-isobutoxy-1H-pyrazole.[8]

    • For ¹³C NMR and 2D experiments (HSQC, HMBC) , a more concentrated sample of 15-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of ¹³C.[4][9]

  • Solvent Addition:

    • Transfer the weighed solid into a clean, dry vial.

    • Using a calibrated pipette, add 0.6–0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8][9]

  • Dissolution:

    • Cap the vial and gently agitate using a vortex mixer until the solid is fully dissolved. Gentle warming may be applied if dissolution is slow, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer:

    • To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[10] This is easily done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[8]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

PART II: NMR Data Acquisition Protocols

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be adjusted as needed based on the instrument and sample concentration.[8]

Standard ¹H NMR Spectroscopy
  • Objective: To obtain a high-resolution proton spectrum, identifying all unique proton environments and their scalar couplings.

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire data using the parameters outlined in Table 2.

D₂O Exchange for Labile Proton Identification
  • Objective: To confirm the identity of the N-H proton signal.[4]

  • Protocol:

    • After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

    • Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

    • Cap the tube and shake vigorously for 1-2 minutes to facilitate proton-deuterium exchange.[4]

    • Re-acquire the ¹H spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity.

¹³C{¹H} NMR Spectroscopy
  • Objective: To identify all unique carbon environments in the molecule. The standard experiment is proton-decoupled to produce a spectrum of singlets.

  • Protocol:

    • Use the same sample, preferably the more concentrated one.

    • Tune the carbon probe.

    • Acquire data using the parameters in Table 2. A greater number of scans is required compared to ¹H NMR.

2D NMR for Complete Structural Assignment

Two-dimensional NMR experiments are crucial for assembling the molecular structure by correlating signals through bonds.[11][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically through 2 or 3 bonds.[4] This is used to map out the proton spin systems in the isobutoxy chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond C-H correlation).[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds).[12] This is critical for connecting different fragments of the molecule, for instance, linking the isobutoxy protons to the C4 carbon of the pyrazole ring.

Table 2: Typical Acquisition Parameters for a 400 MHz Spectrometer
ExperimentPulse Program (Bruker)Spectral Width (¹H)Spectral Width (¹³C)Number of Scans (NS)Relaxation Delay (D1)Notes
¹H NMR zg300 - 14 ppm-16 - 642.0 sA 30° pulse angle is used to allow for a shorter relaxation delay.[8]
¹³C{¹H} NMR zgpg30-0 - 160 ppm1024 or more2.0 sProton-decoupled for singlet peaks.
¹H-¹H COSY cosygpqf0 - 14 ppm-8 - 162.0 sShows correlations between J-coupled protons.[4]
¹H-¹³C HSQC hsqcedetgpsisp2.30 - 14 ppm0 - 160 ppm4 - 81.5 sMultiplicity-edited to distinguish CH/CH₃ from CH₂ signals.[4]
¹H-¹³C HMBC hmbcgplpndqf0 - 14 ppm0 - 200 ppm16 - 322.0 sDetects long-range (2-3 bond) H-C correlations.[4]

PART III: Data Processing and Analysis Workflow

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate an interpretable spectrum.[13] Modern NMR software automates much of this process.[14][15]

G cluster_0 Data Acquisition cluster_1 Processing cluster_2 Analysis FID Acquire FID (Time Domain Data) FT Fourier Transform (FT) (FID -> Spectrum) FID->FT Phase Phase Correction (Adjust peak shapes) FT->Phase Baseline Baseline Correction (Flatten spectrum baseline) Phase->Baseline Reference Referencing (Set TMS or solvent peak to 0 ppm) Baseline->Reference Integration Integration (Determine relative proton ratios) Reference->Integration PeakPicking Peak Picking & Assignment (Identify δ, J-couplings) Integration->PeakPicking Structure Structure Elucidation (Combine all data) PeakPicking->Structure

Sources

Application

Application Notes &amp; Protocols: Investigating 4-Isobutoxy-1H-Pyrazole as a Novel Active Ingredient in Agrochemical Formulations

Abstract The pyrazole heterocyclic scaffold is a cornerstone in modern agrochemical design, with commercial successes spanning fungicides, herbicides, and insecticides.[1][2] This document provides a comprehensive guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole heterocyclic scaffold is a cornerstone in modern agrochemical design, with commercial successes spanning fungicides, herbicides, and insecticides.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on the evaluation and utilization of 4-isobutoxy-1H-pyrazole, a structurally distinct yet uncharacterized pyrazole derivative, as a potential new active ingredient (AI). We move beyond simple procedural lists to explain the causal-driven logic behind experimental design, from initial physicochemical characterization and biological screening to the development of robust, field-ready formulations. The protocols herein are designed as self-validating systems to ensure trustworthy and reproducible results.

Introduction: The Rationale for Pyrazole Scaffolds in Crop Protection

Pyrazole derivatives have consistently proven to be a privileged structure in the discovery of innovative agrochemicals due to their metabolic stability and versatile substitution patterns, which allow for fine-tuning of biological activity.[2][3] Commercially successful pyrazole-based products often target critical biological pathways with high efficacy:

  • Fungicides: Many pyrazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain (Complex II) in fungi. This mode of action is central to blockbuster products like Bixafen and Fluxapyroxad.[4][5][6]

  • Herbicides: Pyrazole-based herbicides frequently function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone biosynthesis.[7][8] This leads to the characteristic bleaching of susceptible weeds.

  • Insecticides: Compounds like Fipronil demonstrate potent insecticidal activity by acting as antagonists of the GABA-gated chloride channel, causing severe disruption of the central nervous system in insects.[6]

Given this precedent, 4-isobutoxy-1H-pyrazole (CAS 1429902-42-0) presents an intriguing candidate for investigation. Its ether linkage at the C4 position offers a unique modification compared to many commercial analogues, potentially influencing its target affinity, systemic properties, and metabolic profile in plants and pests. This guide outlines the logical workflow for assessing its potential.

Physicochemical Characterization of 4-Isobutoxy-1H-pyrazole

Before any biological or formulation work can commence, a thorough understanding of the active ingredient's physical and chemical properties is paramount. These properties dictate everything from solvent selection to the ultimate stability and bioavailability of a formulation.

Table 1: Key Physicochemical Properties of 4-Isobutoxy-1H-pyrazole

PropertyValueSourceSignificance for Formulation
CAS Number 1429902-42-0[9]Unique identifier for regulatory and procurement purposes.
Molecular Formula C₇H₁₂N₂O[9][10]Used to calculate molecular weight and active ingredient content.
Molecular Weight 140.18 g/mol [9]Essential for concentration and dosage calculations.
Appearance Off-white Solid[9]Determines the starting point for formulation type (e.g., solid for WP/WG, requires dissolution for EC/SC).
Purity ≥95%[9]High purity is crucial to avoid confounding results from impurities.
Solubility (To be determined)-Critical Parameter: Determines feasibility of Emulsifiable Concentrates (EC) vs. Suspension Concentrates (SC) or Wettable Powders (WP). Must be tested in water and a range of organic solvents (e.g., Solvesso™ series, cyclohexanone, NMP, methanol).
Melting Point (To be determined)-Important for assessing thermal stability during processing (e.g., milling) and storage.
Vapor Pressure (To be determined)-Influences potential for worker exposure and environmental fate (volatility).
LogP (o/w) (To be determined)-The octanol-water partition coefficient predicts lipophilicity, which impacts biological membrane penetration and systemic movement in plants.
Protocol 2.1: Determination of Aqueous and Organic Solvent Solubility
  • Preparation: Prepare saturated solutions of 4-isobutoxy-1H-pyrazole at a controlled temperature (e.g., 25°C) in deionized water and a panel of relevant agrochemical solvents.

  • Equilibration: Agitate the solutions for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, weigh it, and evaporate the solvent. Weigh the remaining residue (the dissolved AI).

  • Calculation: Express solubility as g/L or mg/mL.

    • Causality: This protocol is essential because low aqueous solubility (<100 mg/L) combined with high organic solvent solubility would favor the development of an Emulsifiable Concentrate (EC). Conversely, low solubility in both water and cost-effective organic solvents would necessitate a Suspension Concentrate (SC) or a dry formulation like a Wettable Powder (WP).

Preliminary Biological Screening: A Hypothesis-Driven Approach

As the specific biological target of 4-isobutoxy-1H-pyrazole is unknown, a screening strategy must be guided by the known activities of its chemical class. We will test hypotheses that it may act as a fungicide, herbicide, or insecticide.

G cluster_workflow Agrochemical Discovery & Formulation Workflow Candidate Candidate AI: 4-Isobutoxy-1H-pyrazole PhysChem Physicochemical Characterization Candidate->PhysChem BioScreen Biological Screening (Fungicide, Herbicide, Insecticide) PhysChem->BioScreen LeadActivity Lead Activity Identified? BioScreen->LeadActivity FormDev Formulation Development (EC, SC, WP, etc.) LeadActivity->FormDev Yes Optimization Optimization & Field Trials LeadActivity->Optimization No (Re-evaluate) Stability Stability & Performance Testing FormDev->Stability Stability->Optimization

Diagram 1: High-level workflow for evaluating a novel agrochemical candidate.

Protocol 3.1: In-Vitro Antifungal Assay (SDHI Hypothesis)
  • Rationale: Pyrazole carboxamides are potent SDHIs.[6][11] While 4-isobutoxy-1H-pyrazole lacks the carboxamide moiety, the core pyrazole may still interact with the enzyme complex. We test this against a known SDHI-sensitive fungus.

  • Organism: Botrytis cinerea or Sclerotinia sclerotiorum.

  • Medium: Prepare Potato Dextrose Agar (PDA). While the agar is molten (~50°C), amend it with 4-isobutoxy-1H-pyrazole dissolved in a minimal amount of DMSO to achieve final concentrations of 1, 10, 50, and 100 µg/mL.

  • Controls:

    • Negative Control: PDA + DMSO (no AI).

    • Positive Control: PDA + a commercial SDHI fungicide (e.g., Boscalid) at its EC₅₀ concentration.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture onto the center of each plate.

  • Incubation: Incubate at 22-25°C in the dark for 3-5 days.

  • Assessment: Measure the diameter of fungal growth. Calculate the percentage of growth inhibition relative to the negative control. Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth).

G cluster_sdhi Hypothetical MoA: SDH Inhibition by Pyrazole Fungicide TCA TCA Cycle ETC Succinate Succinate Dehydrogenase (Complex II) Fumarate TCA->ETC:f0 ETC:f2->TCA ETC:f1->Block Inhibitor Pyrazole AI (e.g., 4-Isobutoxy-1H-pyrazole) Inhibitor->ETC:f1 ATP ATP Production (Cellular Energy) Block->ATP   Disrupted

Diagram 2: Potential mechanism of action via SDH inhibition in the fungal respiratory chain.

Protocol 3.2: Seedling Bleaching Assay (HPPD Herbicide Hypothesis)
  • Rationale: Many pyrazole herbicides inhibit the HPPD enzyme, causing bleaching.[7] This is a visually distinct and rapid indicator of this mode of action.

  • Organism: Use a sensitive broadleaf species like cress (Lepidium sativum) or velvetleaf (Abutilon theophrasti).

  • Application: Dissolve 4-isobutoxy-1H-pyrazole in a suitable solvent (e.g., acetone with a trace of Tween® 20) to create a 1000 ppm stock. Perform serial dilutions to get 500, 250, 125, and 62.5 ppm solutions.

  • Treatment: Sow seeds in small pots. At the two-leaf stage, apply the solutions as a foliar spray until runoff.

  • Controls:

    • Negative Control: Spray with solvent + Tween® 20 only.

    • Positive Control: Spray with a commercial HPPD inhibitor (e.g., Mesotrione).

  • Incubation: Place pots in a growth chamber with a 16:8 light:dark cycle.

  • Assessment: Observe plants daily for 7-10 days. Score for bleaching symptoms (whitening of new growth) and overall phytotoxicity on a scale of 0 (no effect) to 100 (plant death).

Formulation Development Protocols

Based on the physicochemical properties determined in Section 2.0 and the intended application (e.g., foliar spray, soil drench), an appropriate formulation can be developed. Below are starting-point protocols for three common types.

Causality of Formulation Components:

  • Active Ingredient (AI): The core of the formulation.

  • Solvent: Dissolves the AI for ECs or acts as a carrier fluid for SCs. Must be effective, low-cost, and safe.

  • Emulsifier/Wetting Agent (Surfactant): Stabilizes the mixture in water. In ECs, it allows oil-based concentrate to form a stable emulsion. In SCs and WPs, it ensures particles disperse and remain suspended.

  • Dispersant (Surfactant): Prevents solid particles from clumping together (agglomeration) in SCs and WPs.

  • Carrier/Diluent: An inert solid (like clay or silica) used to create WPs.

  • Antifreeze/Thickener: Added to liquid formulations (SCs) to improve storage stability at low temperatures and prevent settling.

Protocol 4.1: Emulsifiable Concentrate (EC) Formulation
  • Prerequisite: High solubility of the AI in a water-immiscible organic solvent.

  • In a glass beaker, add 70g of an aromatic solvent (e.g., Solvesso™ 150).

  • With gentle stirring, slowly add 10g of 4-isobutoxy-1H-pyrazole until fully dissolved.

  • Add 12g of an emulsifier blend (e.g., a 1:1 mix of a calcium alkylbenzene sulfonate and a fatty alcohol ethoxylate).

  • Stir until a homogenous, clear solution is formed.

  • Quality Control: Test emulsion stability by adding 1 mL of the EC to 99 mL of standard hard water in a graduated cylinder. Invert 10 times. A stable "milky" emulsion should form with no separation or creaming observed after 30 minutes.

Protocol 4.2: Suspension Concentrate (SC) Formulation
  • Prerequisite: Low solubility of the AI in both water and organic solvents.

  • Milling Phase: In a bead mill, combine:

    • 40g 4-isobutoxy-1H-pyrazole

    • 5g Propylene Glycol (antifreeze)

    • 3g Polymeric Dispersant (e.g., Atlox™ 4913)

    • 2g Ethoxylated Surfactant (wetting agent)

    • 49.8g Water

  • Mill the mixture until the median particle size is <5 µm (as measured by laser diffraction). This is critical to prevent nozzle blockage and ensure efficacy.

  • Let-Down Phase: Transfer the milled slurry to a separate vessel. With slow stirring, add:

    • 0.2g Xanthan Gum (pre-hydrated in a small amount of water) as a thickener.

  • Stir until the formulation is smooth and uniform.

Protocol 4.3: Wettable Powder (WP) Formulation
  • Prerequisite: AI is a stable solid with a reasonably high melting point.

  • Blending: In a blender, combine:

    • 25g 4-isobutoxy-1H-pyrazole

    • 5g Lignosulfonate-based dispersant

    • 3g Sodium lauryl sulfate (wetting agent)

    • 67g Kaolin clay (carrier)

  • Milling: Pass the blended powder through an air mill or hammer mill to achieve a fine, homogenous powder.

  • Quality Control: Test wettability by adding 1g of the WP to 100 mL of water. It should become fully wetted and sink within 1 minute without excessive stirring. Test suspensibility by measuring the amount of AI remaining suspended after 30 minutes.

Table 2: Example Starting Point Formulation Recipes

ComponentFormulation Type
EC (100 g/L) SC (400 g/L) WP (25%)
4-Isobutoxy-1H-pyrazole 10.0%40.0%25.0%
Aromatic Solvent 78.0%--
Emulsifier Blend 12.0%--
Wetting Agent -2.0%3.0%
Dispersant -3.0%5.0%
Propylene Glycol -5.0%-
Xanthan Gum -0.2%-
Kaolin Clay --67.0%
Water -to 100%-
Total 100.0% 100.0% 100.0%

Performance and Stability Testing

A developed formulation must be physically stable during storage and perform effectively upon dilution.

Protocol 5.1: Accelerated Storage Stability
  • Objective: To predict the long-term shelf life of the formulation.

  • Procedure: Place 50 mL samples of the formulation in sealed glass vials. Store one set at 54°C for 14 days (a standard for predicting 2-year stability at ambient temperatures) and another set at 0°C for 7 days (to check for crystallization or phase separation).

  • Assessment: After storage, analyze the samples for:

    • Chemical Stability: Re-assay the concentration of 4-isobutoxy-1H-pyrazole via HPLC to check for degradation.

    • Physical Stability: For SCs, check for viscosity changes, particle size growth, and hard sediment formation. For ECs, check for crystallization and test emulsion performance. For WPs, check wettability and suspensibility.

Conclusion

This document provides the foundational framework for evaluating 4-isobutoxy-1H-pyrazole as a novel agrochemical active ingredient. By systematically characterizing its properties, conducting hypothesis-driven biological screening, and applying rational formulation design principles, researchers can efficiently determine its potential utility in crop protection. Each protocol is designed not merely as a set of instructions, but as a tool for inquiry, with the underlying scientific rationale clearly explained to empower informed decision-making throughout the development process.

References

  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. Available at: [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WeedScience.org. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. Available at: [Link]

  • Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. J-STAGE. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed. Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Wiley Online Library. Available at: [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • 4-Isobutoxy-1h-pyrazole - CAS:1429902-42-0. Sunway Pharm Ltd. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

Sources

Method

Application Note: Catalytic Functionalization Strategies for 4-Isobutoxy-1H-Pyrazole in Drug Discovery

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Regioselective N-H and C-H catalytic functionalization methodologies. Executive Summary & Reactivity Profili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Regioselective N-H and C-H catalytic functionalization methodologies.

Executive Summary & Reactivity Profiling

Pyrazoles are privileged pharmacophores in modern drug discovery. The introduction of specific alkoxy vectors, such as the isobutoxy moiety found in 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0) , provides a powerful tool to modulate a drug candidate's lipophilicity (LogP) and tune the electronic properties of the heterocyclic core[1].

In unsubstituted pyrazoles, the C-4 position is the most nucleophilic center and typically undergoes electrophilic aromatic substitution[2]. However, in 4-isobutoxy-1H-pyrazole, the C-4 position is sterically encumbered and chemically blocked. This structural feature forces orthogonal reactivity, redirecting catalytic functionalization to the N-1, C-3, and C-5 positions[2][3].

Causality in Reactivity: The isobutoxy group acts as a strong electron-donating group (EDG) via oxygen resonance, enriching the electron density of the pyrazole π -system. This electronic enrichment lowers the activation energy for electrophilic metalation, making the adjacent C-3 and C-5 C-H bonds highly susceptible to transition-metal-catalyzed functionalization[2]. Because the acidic N-H bond of the parent pyrazole can poison certain palladium catalysts, a sequential two-stage functionalization strategy is optimal: N-arylation to install a directing group, followed by regioselective C-5 functionalization[3][4].

Workflow 1: Catalytic N-Arylation (Directing Group Installation)

Before executing C-H activation, the acidic N-H proton must be replaced. We utilize a Copper-catalyzed Ullmann-type coupling to install an aryl group, which will later serve as a directing group for C-5 metalation.

Causality & Design Rationale

While Palladium-catalyzed Buchwald-Hartwig amination is powerful, Copper(I) catalysis (CuI) paired with a diamine ligand (DMEDA) is specifically chosen here. Cu-catalysis is highly chemoselective for the N-H bond of azoles, completely avoiding premature C-H insertion side reactions that electron-rich palladium species might trigger at the C-5 position[4].

Step-by-Step Protocol
  • Preparation: Charge an oven-dried Schlenk tube with 4-isobutoxy-1H-pyrazole (1.0 equiv, 10 mmol), the corresponding aryl iodide (1.2 equiv, 12 mmol), CuI (10 mol%), and finely milled anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Atmosphere Exchange: Evacuate the vessel and backfill with dry N₂ (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Solvent & Ligand Addition: Add anhydrous toluene (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%) via a gas-tight syringe.

  • Catalytic Turnover: Seal the tube and heat the vigorously stirring mixture at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Quality Control Check: Analyze an aliquot of the crude mixture by TLC and ¹H NMR. The complete disappearance of the highly polar N-H pyrazole starting material (broad singlet at ~10-12 ppm) and the appearance of a new set of aromatic protons confirms successful N-arylation. The system validates its own completion when the N-H signal reaches baseline zero.

Workflow 2: Regioselective C-5 C-H Arylation

With the N-aryl directing group installed, the Lewis basic N-2 nitrogen can now coordinate to a transition metal, guiding it to the adjacent C-5 position for direct C-H functionalization[2].

Causality & Design Rationale

We employ a Palladium(II) catalyst with pivalic acid (PivOH) as a co-catalyst. PivOH is not merely an additive; it acts as a critical proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion coordinates to the Pd center and acts as an intramolecular base, abstracting the C-5 proton simultaneously as the Pd-C bond forms, dramatically lowering the activation barrier[2].

Step-by-Step Protocol
  • Preparation: In a dry reaction vial, combine 1-aryl-4-isobutoxy-1H-pyrazole (1.0 equiv, 5 mmol), aryl bromide (1.5 equiv, 7.5 mmol), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), K₂CO₃ (2.0 equiv, 10 mmol), and PivOH (30 mol%).

  • Atmosphere Exchange: Evacuate and backfill with N₂ (repeat 3x).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (10 mL). Causality: DMA is a polar aprotic solvent that stabilizes the highly polar transition state of the CMD mechanism.

  • Catalytic Turnover: Stir the mixture at 120 °C for 16 hours.

  • Workup: Quench the reaction with H₂O (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove DMA, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

Self-Validating Quality Control Check: Run a ¹H NMR of the purified product. The characteristic C-5 pyrazole proton singlet (typically appearing around δ 7.5–7.8 ppm in the starting material) must be completely absent. The retention of the C-3 proton signal (usually further upfield due to the adjacent isobutoxy group) confirms absolute regioselectivity[2].

(Note: If C-5 acylation is desired instead of arylation, switching to a Ruthenium catalyst such as [RuCl₂(p-cymene)]₂ with an acid chloride is highly effective and proceeds via a similar cyclometalation pathway[5].)

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the C-5 C-H arylation step, demonstrating the causality of ligand and additive selection.

EntryCatalyst (5 mol%)Ligand (10 mol%)AdditiveSolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃NoneToluene100<10Lack of CMD proton shuttle prevents C-H activation.
2Pd(OAc)₂PPh₃PivOH (30%)Toluene10045PivOH enables CMD, but PPh₃ is not electron-rich enough.
3Pd(OAc)₂PCy₃·HBF₄PivOH (30%)Toluene10072Bulky, electron-rich PCy₃ accelerates oxidative addition.
4 Pd(OAc)₂ PCy₃·HBF₄ PivOH (30%) DMA 120 94 Polar aprotic solvent stabilizes the Pd transition state.
5[RuCl₂(p-cymene)]₂PCy₃K₂CO₃NMP1200Ru is preferred for C-H acylation, not arylation[5].

Mechanistic Pathways & Visualizations

Workflow SM 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0) N_Aryl 1-Aryl-4-isobutoxy-1H-pyrazole (Directing Group Installed) SM->N_Aryl CuI, DMEDA, K2CO3 Ar-I, 110 °C C5_Func 1,5-Diaryl-4-isobutoxy-1H-pyrazole (Target Scaffold) N_Aryl->C5_Func Pd(OAc)2, PCy3, PivOH Ar-Br, 120 °C

Figure 1: Two-stage catalytic functionalization workflow for 4-isobutoxy-1H-pyrazole.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X Pd0->PdII_OA Oxidative Addition PdII_CMD Ar-Pd(II)-Het PdII_OA->PdII_CMD C-H Activation (PivOH CMD) PdII_CMD->Pd0 Reductive Elimination Product Product PdII_CMD->Product

Figure 2: Pd-catalyzed Concerted Metalation-Deprotonation (CMD) cycle for C-5 arylation.

References

  • Transition-metal-catalyzed C–H functionalization of pyrazoles . Organic & Biomolecular Chemistry, 2020.

  • Ruthenium-Catalyzed C–H Functionalization of Arylpyrazoles: Regioselective Acylation with Acid Chlorides . Organic Letters, 2013.

  • Catalytic C-H allylation and benzylation of pyrazoles . The Journal of Organic Chemistry (via PubMed), 2015.

  • 4-Isobutoxy-1H-pyrazole | 1429902-42-0 . Sigma-Aldrich Product Catalog.

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules (via PMC), 2020.

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles . Molecules (MDPI), 2021.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Isobutoxy-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-isobutoxy-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-isobutoxy-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and improve reaction yields. We will delve into common experimental challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of 4-isobutoxy-1H-pyrazole is most commonly achieved via a Williamson ether synthesis, starting from 4-hydroxy-1H-pyrazole and an isobutyl halide (e.g., isobutyl bromide or iodide). While this appears to be a straightforward SN2 reaction, the pyrazole scaffold introduces a significant challenge: competitive N-alkylation. The acidic N-H proton on the pyrazole ring can be deprotonated, creating a competing nucleophile that leads to undesired N-alkylated isomers and reduces the yield of the target O-alkylated product.[1][2]

This guide provides a structured approach to overcoming this primary challenge and other potential pitfalls.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-hydroxy-1H-pyrazole. What is the likely cause?

Answer: This issue almost always points to incomplete deprotonation of the 4-hydroxy group, meaning your alkoxide nucleophile is not being generated efficiently. The hydroxyl group on the pyrazole ring needs to be converted to the much more nucleophilic alkoxide to effectively attack the isobutyl halide.[3]

Probable Causes & Recommended Actions:

  • Insufficient Base Strength: The pKa of the hydroxyl group on the pyrazole requires a sufficiently strong base for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the alkoxide.

    • Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH irreversibly deprotonates the alcohol by releasing hydrogen gas, driving the reaction forward.[4] Use at least 1.1 equivalents to ensure complete deprotonation.

  • Suboptimal Reaction Temperature: SN2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient for the reaction to proceed at a reasonable rate, especially with less reactive alkyl halides like isobutyl bromide.

    • Solution: Gently heat the reaction mixture. A starting point of 50-80°C is often effective. Monitor the reaction progress by TLC or LC-MS every few hours to avoid potential decomposition at higher temperatures.[5]

  • Poor Solvent Choice: The solvent must be able to dissolve the starting materials and, crucially, must be aprotic. Protic solvents (like ethanol or water) will protonate the strong base and the desired alkoxide, quenching the reaction.

    • Solution: Ensure you are using a dry, polar aprotic solvent. Dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices. DMF is particularly good at solvating the ions involved, while THF is a good choice when using NaH.[2]

Q2: My reaction worked, but I have a mixture of products that are difficult to separate. How do I improve selectivity for the desired O-alkylated product (4-isobutoxy-1H-pyrazole)?

Answer: This is the central challenge of this synthesis: controlling the regioselectivity between O-alkylation and N-alkylation. The pyrazole anion formed after deprotonation is an ambident nucleophile, with reactivity at both the oxygen and nitrogen atoms.[6]

Controlling Regioselectivity:

FactorRecommendation for O-AlkylationRationale
Base Selection Use a strong, non-nucleophilic hydride base like Sodium Hydride (NaH) .NaH will deprotonate both the O-H and N-H groups. However, the resulting oxygen anion (alkoxide) is generally a stronger nucleophile than the nitrogen anion of the pyrazole ring, favoring the SN2 attack at the oxygen.
Solvent Choice Use polar aprotic solvents like DMF or DMSO .These solvents effectively solvate the cation (e.g., Na⁺) from the base, leaving a "naked" and highly reactive alkoxide anion, which enhances its nucleophilicity and favors the desired O-alkylation pathway.[2]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature can sometimes increase the selectivity between two competing pathways. Start the reaction at room temperature after the addition of base and only heat if the reaction is sluggish.[2]
Alkylating Agent Use isobutyl bromide or isobutyl iodide .Iodides are more reactive than bromides, which can allow for lower reaction temperatures, potentially improving selectivity. However, isobutyl bromide is often sufficient and more cost-effective.

The diagram below illustrates the competing reaction pathways.

G cluster_reactants Reactants cluster_intermediates Ambident Nucleophile cluster_products Products Start 4-Hydroxy-1H-pyrazole + Isobutyl Bromide Base Base (NaH) in DMF Start->Base Deprotonation O_Anion Oxygen Anion (Alkoxide) Base->O_Anion Favored N_Anion Nitrogen Anion (Pyrazolate) Base->N_Anion Competitive O_Product Desired Product: 4-Isobutoxy-1H-pyrazole O_Anion->O_Product O-Alkylation (SN2) N_Product Side Product: 1-Isobutyl-4-hydroxy-1H-pyrazole N_Anion->N_Product N-Alkylation (SN2)

Caption: Competing O- vs. N-alkylation pathways.

Q3: I notice gas bubbling after adding my base, but my yield is poor and I see a spot on my TLC with a high Rf value. What's happening?

Answer: If you are using a strong, bulky base, you may be promoting an E2 elimination side reaction. The gas is likely isobutylene.

Probable Cause & Solution:

  • Base-Induced Elimination: While isobutyl bromide is a primary halide, a strong and sterically hindered base can act as a base to abstract a proton from the beta-carbon of the alkyl halide, leading to the formation of an alkene (isobutylene) and eliminating HBr.[4][7] This consumes your alkylating agent without forming the desired product.

    • Solution: Avoid sterically hindered bases like potassium tert-butoxide. Sodium hydride (NaH) is an excellent choice because it is strong but not particularly bulky, minimizing the risk of E2 elimination for primary halides.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this synthesis?

Answer: The following protocol is a robust starting point designed to favor O-alkylation.

Step-by-Step Experimental Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dry DMF (approx. 0.1 M concentration relative to the pyrazole).

  • Add Substrate: Add 4-hydroxy-1H-pyrazole (1.0 eq). Stir until fully dissolved.

  • Add Base: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂) will occur. Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add Alkylating Agent: Add isobutyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction to 60°C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Q2: How should I set up my troubleshooting workflow?

Answer: A systematic approach is key. Use the following decision tree to diagnose issues based on your initial analytical results.

G Start Analyze Crude Reaction (TLC / LC-MS) SM Main Spot: Unreacted Starting Material Start->SM Mix Multiple Product Spots (Similar Polarity) Start->Mix Clean Clean Conversion to Single Product Start->Clean Cause_SM Probable Cause: Inefficient Deprotonation or Reaction Rate SM->Cause_SM Cause_Mix Probable Cause: Poor Regioselectivity (N- vs. O-Alkylation) Mix->Cause_Mix Result Proceed to Purification and Characterization Clean->Result Sol_SM1 Action: - Use stronger base (NaH) - Increase temperature - Check solvent dryness Cause_SM->Sol_SM1 Sol_Mix1 Action: - Switch to NaH in DMF - Lower reaction temp. - Re-evaluate solvent Cause_Mix->Sol_Mix1

Caption: Troubleshooting workflow for synthesis optimization.

Q3: How do I confirm that I have synthesized the correct product, 4-isobutoxy-1H-pyrazole, and not the N-alkylated isomer?

Answer: ¹H NMR spectroscopy is the most powerful tool for this confirmation.

  • 4-Isobutoxy-1H-pyrazole (Desired Product): You will still see a broad singlet in the downfield region (>10 ppm) corresponding to the N-H proton . You will also see the characteristic signals for the isobutoxy group: a doublet around 3.7-3.9 ppm (-O-CH₂-), a multiplet around 2.0-2.2 ppm (-CH-), and a doublet around 1.0 ppm (-CH₃).

  • 1-Isobutyl-4-hydroxy-1H-pyrazole (Side Product): The broad N-H signal will be absent . Instead, you will see a new set of signals corresponding to the N-CH₂- group of the isobutyl chain, typically a doublet around 4.0-4.2 ppm. You will also see a broad singlet for the remaining O-H proton .

Mass spectrometry can confirm the mass of the product (C₇H₁₂N₂O, MW: 140.18 g/mol ), but it generally cannot distinguish between the O- and N-alkylated isomers.[8]

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]

  • Alkylation of pyrazolones / Introduction. (n.d.). Ch.imperial. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]

  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

troubleshooting solubility issues with 4-isobutoxy-1H-pyrazole in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex solvation dynamics of substituted heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex solvation dynamics of substituted heterocycles. 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0) presents a unique solubility challenge due to its structural dichotomy: it possesses a highly polar, hydrogen-bonding pyrazole core and a sterically bulky, lipophilic isobutoxy tail.

This guide is designed to help you understand the mechanistic causes of your solubility issues and provide self-validating protocols to overcome them.

Mechanistic Overview: The Solvation Challenge

To troubleshoot solubility, you must first understand the molecular behavior of the compound:

  • Intermolecular Self-Association: The pyrazole ring acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=N). In the solid state and in non-polar solutions, pyrazoles spontaneously self-assemble into cyclic dimers, trimers, or linear polymers via robust N-H...N hydrogen bonds ().

  • Hydrophobic Exclusion: The 4-isobutoxy substituent significantly increases the molecule's partition coefficient (LogP). While this improves membrane permeability for drug development, it creates a massive hydrophobic hydration shell in aqueous media, leading to rapid precipitation.

To dissolve this compound, your solvent system must be capable of breaking the N-H...N self-association network without being so highly polar (like pure water) that it triggers hydrophobic exclusion of the isobutoxy tail.

Troubleshooting FAQs

Q1: My 4-isobutoxy-1H-pyrazole is precipitating out of my dichloromethane (DCM) or toluene reaction mixture. Why is this happening, and how do I fix it?

  • Causality: DCM and toluene are non-protic and lack strong hydrogen-bond accepting capabilities. They cannot provide the necessary solvation energy to disrupt the N-H...N self-association of the pyrazole rings (). As concentration increases, the monomers polymerize into insoluble aggregates.

  • Solution: Introduce a polar aprotic co-solvent. Adding just 5–10% (v/v) of Acetone, Tetrahydrofuran (THF), or Dimethylformamide (DMF) provides competitive oxygen or nitrogen lone pairs. These act as H-bond acceptors, breaking the pyrazole dimers and solvating the monomer.

Q2: I am trying to prepare a 100 mM stock solution for a biological assay in an aqueous buffer, but it remains turbid. What is the optimal approach?

  • Causality: The isobutoxy group at the C4 position severely limits aqueous solubility. In water, the hydrophobic effect forces the molecules to aggregate to minimize contact with the aqueous phase, leading to turbidity and poor bioavailability ().

  • Solution: Do not attempt direct aqueous dissolution. First, dissolve the compound completely in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 500 mM). DMSO is an exceptional H-bond acceptor that stabilizes the pyrazole monomer. Then, perform a rapid "spike" dilution into your aqueous buffer immediately before the assay, keeping the final DMSO concentration below 1% (v/v) to prevent precipitation.

Q3: What is the best solvent system for recrystallizing crude 4-isobutoxy-1H-pyrazole?

  • Causality: Effective recrystallization requires a steep solubility curve—high solubility at elevated temperatures to dissolve the crude, and low solubility upon cooling to force crystallization.

  • Solution: A binary solvent system of Ethyl Acetate / Hexane is highly recommended. Dissolve the crude solid in a minimum volume of hot Ethyl Acetate (where the carbonyl oxygen disrupts H-bonds). Slowly add Hexane (the anti-solvent) dropwise until slight turbidity persists, then allow it to cool slowly. The non-polar Hexane drives the re-formation of the pyrazole N-H...N hydrogen bonds, yielding high-purity crystals.

Solvent Compatibility & Solvation Data

The following table summarizes quantitative and qualitative solvation behaviors to guide your solvent selection.

Solvent ClassRepresentative SolventsPolarity IndexSolvation MechanismRecommended Application
Polar Aprotic DMSO, DMF, Acetone5.1 – 7.2Excellent. Lone pairs act as strong H-bond acceptors, disrupting pyrazole self-association into monomers.Stock solution preparation, primary reaction solvents, NMR analysis (DMSO-d6).
Polar Protic Methanol, Ethanol5.1 – 5.2Good. Forms H-bonds with the pyrazole core, but protic nature can compete with certain reagents.Washing steps, specific catalytic hydrogenations.
Non-Polar Hexane, Toluene, DCM0.1 – 3.1Poor. Fails to break N-H...N networks. Promotes dimer/trimer formation and precipitation.Anti-solvent for recrystallization; requires polar co-solvents for reactions.
Aqueous Water, PBS Buffer10.2Very Poor. Isobutoxy group causes hydrophobic exclusion and aggregation.Biological assays (requires <1% DMSO co-solvent spike).

Experimental Protocols

Protocol: Self-Validating Determination of Saturation Solubility

Use this protocol to accurately quantify the maximum solubility in a chosen solvent system to prevent mid-reaction precipitation.

  • Preparation: Add an excess amount (e.g., 50 mg) of 4-isobutoxy-1H-pyrazole solid to a 2 mL HPLC glass vial.

  • Solvent Addition: Add 1.0 mL of your target solvent or solvent mixture.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C at 800 rpm for 24 hours.

    • Causality: Pyrazole crystalline lattices stabilized by extensive hydrogen bonding have high lattice energies, requiring prolonged kinetic energy (agitation) to reach true thermodynamic equilibrium with the solvent.

  • Self-Validation Check (Critical Step): At 24 hours, centrifuge the vial at 10,000 x g for 5 minutes. Extract a 10 µL aliquot of the supernatant, dilute appropriately, and analyze via HPLC-UV. Return the vial to the shaker for another 12 hours (36 hours total). Repeat the sampling and analysis.

    • Validation Logic: If the concentration varies by >2% between the 24h and 36h marks, thermodynamic equilibrium has not been reached; continue shaking until consecutive readings stabilize.

  • Filtration: Once equilibrium is validated, filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is required because the hydrophobic isobutoxy group will non-specifically bind to standard Polyethersulfone (PES) or Nylon membranes, which would artificially lower your quantified solubility results.

  • Quantification: Quantify the concentration against a standard curve prepared in 100% DMSO (where complete monomeric dissolution is guaranteed).

Decision Matrix: Troubleshooting Workflow

Use the following logical workflow to rapidly diagnose and resolve solubility bottlenecks in your experiments.

G Start Solubility Issue Detected (Precipitation / Turbidity) CheckSolvent Evaluate Solvent Polarity & H-Bonding Capacity Start->CheckSolvent NonPolar Non-Polar Solvent (e.g., Hexane, DCM) CheckSolvent->NonPolar PolarAprotic Polar Aprotic Solvent (e.g., DMSO, Acetone) CheckSolvent->PolarAprotic Aqueous Aqueous System (Water / Buffers) CheckSolvent->Aqueous Mechanism1 N-H...N Self-Association (Dimers/Trimers Form) NonPolar->Mechanism1 Mechanism2 H-Bonds Disrupted (Monomer Solvation) PolarAprotic->Mechanism2 Mechanism3 Hydrophobic Exclusion (Isobutoxy Group) Aqueous->Mechanism3 Action1 Add H-Bond Acceptor (e.g., 10% THF/DMF) Mechanism1->Action1 Action2 Proceed with Workflow Mechanism2->Action2 Action3 Use DMSO Co-solvent (Spike Dilution) Mechanism3->Action3

Caption: Troubleshooting workflow for 4-isobutoxy-1H-pyrazole solubility based on solvent selection.

References

  • Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds Source: PubMed / ResearchGate URL:[Link]

  • The Hydrogen Bonding of Some Substituted Pyrazoles Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]

Troubleshooting

optimizing temperature conditions for 4-isobutoxy-1H-pyrazole reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0)[1].

Synthesizing 4-alkoxy pyrazoles requires precise thermal control. The isobutoxy group at the C4 position introduces unique steric and electronic effects that influence the cyclocondensation of 1,3-dicarbonyl precursors (or enaminones) with hydrazines. Poor temperature optimization can lead to incomplete dehydration, loss of regiocontrol, or thermal cleavage of the ether linkage[2][3].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure self-validating, high-yield experimental outcomes.

Mechanistic Pathway & Thermal Dynamics

The formation of pyrazoles from diketones and hydrazines involves nucleophilic addition, intramolecular cyclization, elimination (dehydration), and a [1,5]-H shift[3]. Temperature acts as the primary switch between kinetic and thermodynamic control.

G SM Starting Materials (2-Isobutoxy-1,3-dicarbonyl + Hydrazine) Int Hydrazone Intermediate (Accumulates at <25°C) SM->Int Nucleophilic Addition (Exothermic) Kinetic Kinetic Product (Mixed Regioisomers) Low Temp (25°C - 40°C) Int->Kinetic Fast Cyclization (Low Activation Energy) Thermo Thermodynamic Product (Target Pyrazole) Optimum Temp (45°C - 65°C) Int->Thermo Equilibration & Dehydration (Moderate Activation Energy) Degrad Degradation Pathway (Isobutoxy Cleavage) Excessive Heat (>95°C) Thermo->Degrad Thermal Stress / Acidic Conditions (High Activation Energy)

Fig 1: Temperature-dependent kinetic vs. thermodynamic control in pyrazole cyclization.

Quantitative Data: Temperature Screening Profile

To establish a self-validating protocol, we must analyze how varying thermal conditions impact the reaction. The data below summarizes the standard cyclocondensation profile for 4-alkoxy-1H-pyrazoles in ethanol[2][4].

Temperature (°C)Average Yield (%)Regioselectivity (Target:Byproduct)Primary Observation / Byproduct
25 (RT) 40 - 55%1:1 (Equimolar)Incomplete cyclization; accumulation of hydrazone intermediate.
45 80 - 85%95:5Optimal. Complete [1,5]-H shift; excellent functional group tolerance[4].
65 70 - 75%98:2High thermodynamic control, but minor solvent evaporation issues.
95 (Reflux) < 40%N/ADegradation; thermal cleavage of the isobutoxy group; tar formation[2].

Standard Operating Procedure: Temperature-Optimized Synthesis

This step-by-step methodology is designed to maximize the yield of 4-isobutoxy-1H-pyrazole while preventing ether cleavage.

Materials: 2-isobutoxy-1,3-dicarbonyl precursor (1.0 eq), Hydrazine hydrate or substituted hydrazine (1.1 eq), Ethanol (Solvent), Glacial acetic acid (Catalytic, 0.1 eq).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 2-isobutoxy-1,3-dicarbonyl precursor in absolute ethanol (0.5 M concentration).

  • Controlled Addition: Cool the vessel to 0–5 °C using an ice bath. Add hydrazine dropwise over 15 minutes. Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents uncontrolled localized heating that causes side reactions.

  • Catalysis: Add catalytic glacial acetic acid. Causality: Mild acid promotes the dehydration step without being harsh enough to cleave the isobutoxy ether.

  • Thermal Ramp (The Critical Step): Remove the ice bath and gradually warm the reaction to 45 °C using a precision heating block. Maintain this temperature for 8 hours. Causality: 45 °C provides sufficient thermal energy to overcome the activation barrier for the [1,5]-H shift and elimination, driving the reaction to thermodynamic completion without triggering degradation[3][4].

  • Monitoring: Verify completion via LC-MS or TLC (Hexane:EtOAc 7:3). The hydrazone intermediate mass should completely disappear.

  • Workup: Cool to room temperature, concentrate under reduced pressure (bath temp < 40 °C), and purify via silica gel chromatography.

Troubleshooting Guide (Q&A)

Q: My reaction stalls at the hydrazone intermediate, and I am not seeing the final pyrazole. Should I boil the mixture? A: Do not boil the mixture. Boiling (e.g., refluxing ethanol at 78 °C or using DMF at 95 °C) often leads to the degradation of the isobutoxy group[2]. Instead, ensure your reaction is holding steady at 45–60 °C. If cyclization is still stalled, the issue is likely a lack of dehydration driving force. Add a molecular sieve (3Å) or slightly increase the catalytic acid concentration to facilitate water removal.

Q: I am obtaining an equimolar mixture of regioisomers when using a substituted hydrazine. How can temperature fix this? A: At room temperature, the reaction is under kinetic control, which frequently results in equimolar mixtures of regioisomers[5]. To achieve regiocontrol, you must push the reaction into the thermodynamic regime. Elevate the temperature to 60 °C. The increased thermal energy allows the kinetically favored, sterically hindered isomer to equilibrate into the more sterically relaxed, thermodynamically stable regioisomer[5].

Q: LC-MS shows a significant byproduct with a mass corresponding to the loss of the isobutoxy group (M - 73). What went wrong? A: You have experienced thermal ether cleavage. The isobutoxy group is susceptible to cleavage under high heat, especially in the presence of strong acids or prolonged refluxing. To troubleshoot:

  • Strictly cap your heating block at 45 °C.

  • Ensure you are using a mild acid (like acetic acid) rather than strong mineral acids (like HCl or H2SO4) for catalysis.

Frequently Asked Questions (FAQs)

Can I use Deep Eutectic Solvents (DES) to lower the required temperature? Yes. Recent literature demonstrates that Deep Eutectic Solvents (e.g., choline chloride/tartaric acid) can act as both solvent and catalyst. Their strong hydrogen-bonding capabilities enhance the electrophilic character of carbonyl carbons, allowing pyrazole cyclization to occur rapidly (often within 20 minutes) at optimized temperatures, sometimes eliminating the need for external acids entirely[6].

Why is Ethanol preferred over DMF or Acetonitrile for this specific temperature range? Ethanol supports the ideal temperature window (45–65 °C) and stabilizes the transition states via hydrogen bonding. In comparative studies, reactions in DMF at high temperatures yielded less than 10% of the target pyrazole due to solvent-induced side reactions and degradation, whereas Ethanol consistently provided >80% yields[2][4].

How does scaling up affect the temperature profile? When moving from a 1 mmol scale to a Gram-scale reaction, the surface-area-to-volume ratio decreases, meaning heat dissipation is poorer. The initial exothermic hydrazine addition can cause the internal temperature to spike well above your 45 °C target, leading to impurity formation. Always use an internal temperature probe and utilize active cooling during the addition phase before applying the 45 °C heating mantle.

References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. nih.gov.[Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. acs.org.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. mdpi.com.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. nih.gov.[Link]

Sources

Optimization

Technical Support Center: A Guide to Purifying 4-Isobutoxy-1H-Pyrazole Using Flash Column Chromatography

Welcome to the technical support center for the purification of heterocyclic compounds. This guide provides in-depth, field-tested advice for researchers, chemists, and drug development professionals on the successful pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of heterocyclic compounds. This guide provides in-depth, field-tested advice for researchers, chemists, and drug development professionals on the successful purification of 4-isobutoxy-1H-pyrazole using flash column chromatography. We will move beyond simple step-by-step instructions to explore the underlying principles and troubleshooting strategies that ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-isobutoxy-1H-pyrazole?

A1: For most applications involving pyrazole derivatives, high-purity silica gel (40-63 µm particle size) is the standard and most effective stationary phase.[1][2] The pyrazole ring contains two nitrogen atoms, which can interact with the acidic silanol groups on the silica surface.[3] While this interaction is key for separation, it can sometimes cause issues like peak tailing for more basic analogues. However, for 4-isobutoxy-1H-pyrazole, standard silica should perform well. If significant tailing is observed, consider using deactivated silica or an alternative stationary phase like alumina.[4][5]

Q2: How do I select the optimal solvent system (mobile phase) for my separation?

A2: The key to a successful flash chromatography separation is methodical solvent system selection using Thin Layer Chromatography (TLC).[1][6] The goal is to find a solvent mixture that moves your target compound, 4-isobutoxy-1H-pyrazole, to a retention factor (Rf) of approximately 0.25 to 0.35.[6]

  • Starting Point: Given the structure (a polar pyrazole core and a non-polar isobutoxy group), a good starting solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[7][8]

  • Optimization: Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) to find the optimal Rf.

  • Polarity Adjustment: If the compound remains at the baseline, the mobile phase is not polar enough; increase the proportion of ethyl acetate.[8] If the compound runs at the solvent front (high Rf), the mobile phase is too polar; increase the proportion of hexanes.[8]

Q3: What are the likely impurities I will encounter, and how do I separate them?

A3: Impurities typically stem from the synthetic route used to create the pyrazole. Common impurities include:

  • Unreacted Starting Materials: For instance, if synthesized from a 1,3-dicarbonyl compound and hydrazine, these precursors may be present.

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes yield isomeric byproducts, which may have very similar polarities, making separation challenging.[3]

  • Byproducts: Side reactions can introduce unexpected molecules.

Separation is achieved by exploiting the polarity differences between your product and the impurities. A well-optimized solvent system, identified through TLC, is critical for resolving these components. Gradient elution, where the solvent polarity is gradually increased during the run, is often superior to isocratic (constant solvent composition) elution for separating compounds with different polarities.[9]

Q4: Should I use liquid loading or dry loading to apply my sample to the column?

A4: The choice depends on your sample's solubility in the mobile phase.

  • Liquid Loading: If your crude 4-isobutoxy-1H-pyrazole dissolves easily in a minimal amount of the initial, low-polarity mobile phase, liquid loading is straightforward.[10]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase or if you need the highest possible resolution.[3][8] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column.[3]

Troubleshooting Guide: Common Flash Chromatography Issues

This section addresses specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Solution(s)Expected Outcome
Streaking/Tailing on TLC and Column The basic nitrogen atoms in the pyrazole ring are interacting strongly with the acidic silanol groups on the silica surface.[3]Add a small amount of a basic modifier, like triethylamine (0.1–1%) or ammonia, to your eluent system.[3][5][11]This neutralizes the most acidic sites on the silica, reducing strong adsorption and leading to sharper peaks and better separation.[3]
Poor Separation of Product and Impurity The chosen eluent system has suboptimal selectivity for the two compounds. The column may be overloaded with the sample.Re-optimize the solvent system using TLC. Try a different solvent combination (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter selectivity.[12] Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica weight).An improved solvent system will show better spot separation on TLC, which will translate to better peak resolution on the column.
Compound Will Not Elute (Stuck at Origin) The mobile phase is not polar enough to displace the compound from the silica gel. The compound may have decomposed on the column.Increase the polarity of the mobile phase. For very polar compounds, a system like Dichloromethane with 1-10% Methanol may be necessary.[4] To check for stability, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if a new spot (degradation product) appears.[4]The compound will begin to move down the column, resulting in a lower Rf value and eventual elution. If stability is an issue, consider switching to a less acidic stationary phase like alumina.[5]
Compound Elutes Too Quickly (in Solvent Front) The mobile phase is too polar, even at the starting composition. The sample was not loaded in a concentrated band.Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). Ensure the sample is loaded using a minimal volume of solvent (liquid loading) or properly adsorbed onto silica (dry loading).[8]The compound will have a lower Rf on TLC and will be retained longer on the column, allowing for separation from other components.
TLC Separation is Not Reproduced on the Flash Column The dynamics of a dry TLC plate are different from a pre-wetted, packed column. This is especially true when using highly polar solvents like methanol.[12] Heat generated during column packing and running can also affect retention.The solvent system from TLC is a starting point, not a final guarantee.[6] If using a methanol-based system, consider replacing methanol with a less protic solvent like acetonitrile to improve reproducibility.[12] Ensure the column is well-packed and equilibrated before loading the sample.The separation seen on the flash system will more closely mirror the optimized TLC results.

Experimental Protocols & Visualized Workflows

Protocol 1: TLC Method Development for 4-isobutoxy-1H-pyrazole
  • Prepare TLC Chambers: Line three separate developing chambers or beakers with filter paper and add three different solvent systems with increasing polarity (e.g., 9:1, 4:1, and 2:1 Hexanes:Ethyl Acetate). Cover and let the atmosphere saturate for 5-10 minutes.

  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Spotting the Plate: Using a capillary tube, spot the dissolved sample onto the pencil baseline of three separate silica gel TLC plates.[6]

  • Development: Place one plate in each chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf value for your target compound in each solvent system. The ideal system will place the product spot at an Rf of ~0.3, with good separation from all impurity spots.[6]

Protocol 2: Flash Column Chromatography Purification
  • Column Selection and Packing: Select a column size appropriate for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample weight). Pack the column using a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis.[10]

  • Sample Loading: Perform a dry load for best results. Dissolve your crude product in a minimal amount of a volatile solvent, add silica gel (~1-2 times the sample weight), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin elution with the low-polarity solvent system. If using a gradient, slowly and systematically increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the compounds.[9]

  • Fraction Collection: Collect fractions in test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 40g column).

  • Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product. Spot every few fractions on a single TLC plate to track the elution profile.

  • Isolation: Combine the fractions that contain the pure 4-isobutoxy-1H-pyrazole. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualized Workflow for Purification

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Dev Develop TLC Method (Goal: Rf ≈ 0.3) Solvent_Select Select Optimal Solvent System TLC_Dev->Solvent_Select Analyze Rf & Separation Pack_Column Pack Column with Silica Gel Solvent_Select->Pack_Column Use initial eluent Load_Sample Dry Load Sample Pack_Column->Load_Sample Elute Run Gradient Elution Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: General workflow from TLC method development to final product isolation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Separation? Poor_Sep Poor Separation (Overlapping Spots) Start->Poor_Sep Yes Streaking Streaking / Tailing Start->Streaking Yes No_Elution Compound Stuck at Origin Start->No_Elution Yes Too_Fast Compound in Solvent Front Start->Too_Fast Yes Sol_Poor_Sep Re-optimize Eluent (Change Solvents) Poor_Sep->Sol_Poor_Sep Sol_Streaking Add 0.5% Triethylamine to Eluent Streaking->Sol_Streaking Sol_No_Elution Increase Eluent Polarity (e.g., add MeOH) No_Elution->Sol_No_Elution Sol_Too_Fast Decrease Eluent Polarity (e.g., add Hexane) Too_Fast->Sol_Too_Fast Outcome Improved Separation Sol_Poor_Sep->Outcome Sol_Streaking->Outcome Sol_No_Elution->Outcome Sol_Too_Fast->Outcome

Caption: A decision tree for troubleshooting common flash chromatography issues.

References

  • University of Rochester. Troubleshooting Flash Chromatography. Available at: [Link]

  • Supporting Information. Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. Available at: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available at: [Link]

  • PMC. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • Biotage. Why can't I reproduce my TLC separation using flash column chromatography?. Available at: [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Available at: [Link]

  • Supporting Information. General Information Section. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Isobutoxy-1H-pyrazole Synthesis &amp; Extraction

Welcome to the technical support center for the synthesis and extraction of 4-isobutoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and extraction of 4-isobutoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your synthetic protocols, minimize unwanted byproducts, and ensure the purity of your final compound.

Introduction to the Synthesis and its Challenges

The synthesis of 4-isobutoxy-1H-pyrazole is most commonly achieved through a Williamson ether synthesis, starting from 4-hydroxy-1H-pyrazole and an isobutyl halide (e.g., isobutyl bromide). While this appears to be a straightforward SN2 reaction, the 4-hydroxy-1H-pyrazole is an ambident nucleophile. This means that under basic conditions, deprotonation can result in an anion with nucleophilic character on both the oxygen and the nitrogen atoms of the pyrazole ring. This dual reactivity is the primary source of byproduct formation.

The main challenges in this synthesis and extraction are:

  • Controlling Regioselectivity: The key challenge is to favor O-alkylation to produce the desired 4-isobutoxy-1H-pyrazole over the undesired N-alkylation, which leads to the formation of two regioisomeric byproducts: 1-isobutyl-1H-pyrazol-4-one and 2-isobutyl-2H-pyrazol-4-one.

  • Minimizing Elimination Reactions: The isobutyl halide, while a primary halide, possesses some steric hindrance, which can lead to a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base, to form isobutylene gas.

  • Separation of Isomers: The desired O-alkylated product and the N-alkylated isomers often have very similar physical properties, making their separation by standard techniques like column chromatography challenging.[1]

This guide will provide you with the tools to address these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and extraction of 4-isobutoxy-1H-pyrazole.

Issue 1: Low Yield of 4-Isobutoxy-1H-pyrazole

A low yield of the desired product is a common problem and can be attributed to several factors, primarily the formation of N-alkylated byproducts and incomplete reaction.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Suboptimal Base A strong, non-nucleophilic base is crucial for deprotonating the hydroxyl group without promoting side reactions. Stronger bases like sodium hydride (NaH) are generally more effective than carbonate bases for O-alkylation.[2]Protocol: Use sodium hydride (NaH) in an aprotic solvent like THF. Add the 4-hydroxy-1H-pyrazole to the NaH suspension at 0 °C and allow it to stir for 30 minutes to ensure complete deprotonation before adding the isobutyl halide.
Inappropriate Solvent The solvent polarity plays a significant role in directing the regioselectivity of the alkylation. Polar aprotic solvents like DMF and DMSO can favor N-alkylation.[2][3]Protocol: Tetrahydrofuran (THF) is a good starting point as a less polar aprotic solvent that can favor O-alkylation.
Reaction Temperature Too High Higher temperatures can favor the thermodynamically more stable N-alkylated products and also increase the rate of elimination side reactions.Protocol: Maintain a low reaction temperature, especially during the addition of the isobutyl halide. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC to avoid prolonged reaction times at elevated temperatures.
Incomplete Reaction Insufficient reaction time or stoichiometry can lead to unreacted starting material.Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure a slight excess of the isobutyl halide (1.1-1.2 equivalents) is used.
Issue 2: Presence of N-Alkylated Isomers in the Final Product

The presence of 1-isobutyl-1H-pyrazol-4-one and 2-isobutyl-2H-pyrazol-4-one is the most common impurity issue.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Reaction Conditions Favoring N-Alkylation As discussed above, the choice of base and solvent is critical. Carbonate bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) are known to favor N-alkylation of pyrazoles.[2][3]Protocol: To favor O-alkylation, use a "harder" counterion for the alkoxide. Generating the sodium salt with NaH is a good strategy. Softer leaving groups on the alkylating agent can also favor N-alkylation. If using isobutyl bromide is leading to significant N-alkylation, consider using isobutyl tosylate.
Tautomerization of 4-hydroxypyrazole 4-hydroxypyrazole can exist in tautomeric forms, including the pyrazolone form, which can facilitate N-alkylation.Protocol: The choice of reaction conditions that favor the deprotonation of the hydroxyl group will minimize the contribution of the pyrazolone tautomer to the reaction.
Issue 3: Difficulty in Separating 4-Isobutoxy-1H-pyrazole from N-Alkylated Isomers

The similar polarities of the O- and N-alkylated isomers make their separation by conventional column chromatography challenging.[1]

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Co-elution on Silica Gel The isomers may have very close Rf values on standard silica gel, leading to poor separation.Protocol for Flash Chromatography: 1. Optimize the Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Test various solvent systems using TLC to find the one that gives the best separation.2. Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often provides better resolution than liquid loading.[4]3. Use a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.
Need for Higher Resolution Separation For achieving high purity, flash chromatography may not be sufficient.Protocol for HPLC: High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution. A normal-phase column (e.g., silica or cyano) with a hexane/isopropanol or hexane/ethyl acetate mobile phase is a good starting point. For analytical purposes, a C18 reverse-phase column with a water/acetonitrile or water/methanol mobile phase can also be used.

Experimental Workflow & Diagrams

Optimized Synthesis of 4-Isobutoxy-1H-pyrazole

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Extraction cluster_3 Purification A 1. Add NaH to dry THF at 0 C B 2. Add 4-hydroxy-1H-pyrazole solution in THF dropwise A->B C 3. Stir for 30 min at 0 C B->C D 4. Add isobutyl bromide dropwise at 0 C C->D E 5. Allow to warm to RT and stir for 4-6 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with saturated NH4Cl (aq) F->G H 8. Extract with ethyl acetate (3x) G->H I 9. Wash combined organic layers with brine H->I J 10. Dry over Na2SO4, filter, and concentrate I->J K 11. Purify by flash column chromatography J->K L 12. Characterize pure fractions K->L

Caption: Optimized workflow for the synthesis of 4-isobutoxy-1H-pyrazole.

Decision Tree for Troubleshooting Byproduct Formation

G start High levels of N-alkylated byproducts detected q1 Base used? start->q1 na_h NaH q1->na_h carbonate K2CO3 / Cs2CO3 q1->carbonate q2 Solvent used? na_h->q2 solution1 Switch to NaH in THF. This combination favors O-alkylation. carbonate->solution1 thf THF q2->thf dmf_dmso DMF / DMSO q2->dmf_dmso solution3 This is the optimal condition. Consider lowering the temperature and ensuring slow addition of the alkylating agent. thf->solution3 solution2 Consider switching to THF. Less polar aprotic solvents can favor O-alkylation. dmf_dmso->solution2

Caption: Decision tree for reducing N-alkylated byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of the O-alkylated product versus the N-alkylated byproducts?

A1: A combination of spectroscopic methods is essential for unambiguous identification.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring protons and carbons will be significantly different for the O- and N-alkylated isomers. In the ¹H NMR of 4-isobutoxy-1H-pyrazole, you will observe two distinct signals for the pyrazole ring protons. For the N-alkylated isomers, the chemical environment of the ring protons will be different.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is a powerful tool. For the O-alkylated product, you would expect to see a correlation between the protons of the isobutoxy group and the pyrazole ring protons. For the N-alkylated isomers, you would observe a correlation between the isobutyl group protons and the pyrazole ring protons, which can help in distinguishing between the N1 and N2 isomers.[1][5]

  • Mass Spectrometry: While the O- and N-alkylated isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS might differ, providing additional structural clues.[1]

Q2: Can I use a different isobutyl source, like isobutyl alcohol, under Mitsunobu conditions?

A2: Yes, a Mitsunobu reaction using isobutyl alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) is a viable alternative. The Mitsunobu reaction is known to generally favor O-alkylation of phenolic compounds. However, the regioselectivity with 4-hydroxypyrazole should be experimentally verified. This method avoids the use of a strong base but requires careful purification to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.

Q3: What is the expected order of elution of the desired product and the N-alkylated byproducts from a silica gel column?

A3: The polarity of the isomers will depend on the overall molecular structure. Generally, the N-alkylated pyrazolone byproducts, which have a carbonyl group, are expected to be more polar than the O-alkylated ether product. Therefore, you would typically expect the 4-isobutoxy-1H-pyrazole to elute first from a normal-phase silica gel column, followed by the more polar N-alkylated isomers. However, this should always be confirmed by TLC analysis of the reaction mixture.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are necessary:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Solvents: THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free THF. DMF and DMSO are skin-absorbent, so appropriate personal protective equipment (PPE), including gloves, should be worn.

  • Alkylating Agents: Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

References

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (URL not available)
  • Williamson Ether Synthesis - Wikipedia. [Link]

  • A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. (URL not available)
  • Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers - Benchchem. (URL not available)
  • Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem. (URL not available)
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL not available)
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchG
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchG
  • Why n-alkylation is more favorable than o-alkyation ?
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (URL not available)

Sources

Optimization

overcoming steric hindrance in 4-isobutoxy-1H-pyrazole derivative synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-isobutoxy-1H-pyrazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery, often serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-isobutoxy-1H-pyrazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery, often serving as key scaffolds in the development of novel therapeutics.[1] The introduction of an isobutoxy group at the C4 position of the pyrazole ring is a common synthetic objective, but it presents a significant challenge due to steric hindrance. The bulky nature of the isobutyl group can impede the approach of nucleophiles and reduce the efficiency of bond formation.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and achieve your desired products with higher yields and purity.

Core Challenge: The Impact of Steric Hindrance

The primary obstacle in this synthesis is the steric congestion around the C4 position of the pyrazole ring when introducing the bulky isobutoxy group. This steric clash can manifest in several ways:

  • Reduced Reaction Rates: The activation energy for the bond-forming step is increased because the bulky nucleophile (isobutoxide) and the pyrazole substrate cannot easily adopt the required transition state geometry.

  • Low Yields: Inefficient bond formation leads to lower conversions of starting material and, consequently, poor yields of the desired product.

  • Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome the steric barrier, alternative reaction pathways and decomposition may become more prevalent.[1]

This guide focuses on strategies designed to mitigate these steric effects through careful selection of methodology, catalysts, and reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Direct C-O Coupling Reactions

Direct formation of the C4-O bond is often the most desired route but is highly susceptible to steric effects. This can be attempted via a nucleophilic aromatic substitution (SNAr) or, more commonly, a metal-catalyzed cross-coupling reaction.

Possible Cause A: Ineffective Nucleophilic Aromatic Substitution (SNAr)

If you are attempting to react a 4-halopyrazole (activated with a strong electron-withdrawing group) with sodium isobutoxide, failure is common. The SNAr mechanism requires the formation of a Meisenheimer complex, a step that is sterically hindered by the isobutoxy group.[2]

Solutions & Scientific Rationale:

  • Solvent Optimization: The choice of solvent is critical in SNAr reactions.[3]

    • Switch to Polar Aprotic Solvents: Use solvents like DMSO or DMF. These solvents excel at solvating the cation (e.g., Na⁺) of the alkoxide, leaving a "naked," more reactive isobutoxide anion. This enhanced nucleophilicity can help overcome the steric barrier.[4]

    • Explicit Solvation Effects: Be aware that solvent molecules can play a direct role in the reaction mechanism, sometimes forming complexes with the nucleophile that alter its reactivity and steric profile.[5][6] Minor additions of co-solvents can sometimes unexpectedly alter reaction outcomes.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely for decomposition, as pyrazole rings can be sensitive to high heat.

Possible Cause B: Inefficient Metal-Catalyzed C-O Coupling

Modern palladium- or copper-catalyzed C-O cross-coupling (Buchwald-Hartwig etherification) is a powerful tool but requires careful optimization for sterically demanding substrates.[7][8] Failure often points to an inappropriate catalyst system (metal, ligand) or base.

Solutions & Scientific Rationale:

  • Switch to a Copper(I) Catalyst: For C-O bond formation on electron-rich heterocycles like pyrazole, copper catalysis is often more effective than palladium.[9] A CuI-catalyzed protocol has been successfully used for the 4-alkoxylation of 4-iodopyrazoles.[9]

    • Rationale: Copper catalysts can operate through different mechanisms than palladium and are sometimes less sensitive to the steric bulk of aliphatic alcohols.

  • Optimize the Ligand (For Palladium or Copper): The ligand is the most critical component for overcoming steric hindrance.

    • Use Bulky, Electron-Rich Ligands: For palladium, ligands like tBuDavePhos, SPhos, XPhos, or RuPhos are designed to stabilize the active catalytic species and promote the difficult reductive elimination step for hindered substrates.[10][11][12] For copper, a phenanthroline-based ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline has proven effective.[9]

    • Rationale: Bulky ligands create a coordinatively unsaturated metal center that is more reactive in the oxidative addition step and facilitate the final bond-forming reductive elimination.[13]

  • Base Selection: The base plays a crucial role in both generating the active nucleophile and participating in the catalytic cycle.

    • Try Stronger, Non-Nucleophilic Bases: If using K₂CO₃, consider switching to a stronger base like KOtBu or K₃PO₄.[7][9]

    • Rationale: A stronger base ensures complete and rapid deprotonation of isobutanol, maintaining a high concentration of the active nucleophile throughout the reaction.

ParameterRecommendation for Hindered C-O CouplingRationale
Catalyst CuI (20 mol%) or Pd(dba)₂ (10 mol%)Copper is often superior for this transformation on pyrazoles.[9]
Ligand 3,4,7,8-Tetramethyl-1,10-phenanthroline (for Cu) or tBuDavePhos (for Pd)Bulky, electron-donating ligands are essential to promote challenging coupling steps.[1][9]
Base KOtBu (Potassium tert-butoxide)A strong, non-nucleophilic base ensures efficient generation of the alkoxide.[9]
Solvent Anhydrous DMF or ToluenePolar aprotic or non-polar solvents can be effective depending on the catalyst system.[9][10]
Temperature 100-130 °C (Conventional or Microwave)Higher energy input is needed to overcome the steric barrier.[1][9]
Problem 2: Failure or Low Yield in Mitsunobu Reaction

The Mitsunobu reaction, which couples 4-hydroxypyrazole with isobutanol, is notoriously sensitive to steric hindrance at the alcohol.[14][15]

Possible Cause: Steric Hindrance at the Secondary Carbon of Isobutanol

The mechanism involves the formation of a bulky oxyphosphonium intermediate. The subsequent SN2 displacement by the pyrazolate anion is severely hindered.[16]

Solutions & Scientific Rationale:

  • Modify Reagent Stoichiometry and Addition:

    • Use Excess Reagents: A simple modification using excess (up to 4 equivalents) of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can sometimes drive the reaction to completion.[17]

    • Slow Addition at Low Temperature: Add the azodicarboxylate slowly to a cooled (0 °C) solution of the other reagents. This helps control the reaction rate and minimize the formation of undesired byproducts.[15][17]

  • Use Modified Mitsunobu Reagents:

    • More Acidic Pronucleophiles: Instead of using 4-hydroxypyrazole directly with isobutanol, a two-step approach can be more effective. First, perform a Mitsunobu reaction on isobutanol using a more acidic pronucleophile like 4-nitrobenzoic acid, which reacts more readily.[17][18] The resulting inverted ester can then be hydrolyzed and the alcohol converted to a leaving group for subsequent displacement by 4-hydroxypyrazole. This is a longer route but can be more reliable for highly hindered systems.

Frequently Asked Questions (FAQs)

Q1: Why is introducing an isobutoxy group at the C4 position more difficult than at other positions?

A: The C4 position of the pyrazole ring does not benefit from the electronic activation provided by the adjacent nitrogen atoms to the same extent as the C3 and C5 positions.[19] This makes it inherently less reactive towards nucleophilic attack. Compounding this is the steric bulk of the isobutyl group itself, which creates a significant barrier to bond formation, more so than smaller alkoxy groups like methoxy or ethoxy.[9]

Q2: Which general method should I try first for this synthesis?

A: For the highest probability of success, a Copper(I)-catalyzed C-O cross-coupling of a 4-iodo-1-(protected)-pyrazole with isobutanol is the recommended starting point.[9] This method has been demonstrated to be effective for introducing alkoxy groups at the C4 position and is often more robust than palladium-based systems or the Mitsunobu reaction for this specific transformation.

Q3: How do I choose the right protecting group for the pyrazole nitrogen?

A: The choice of protecting group is critical.

  • Trityl (Tr): A bulky protecting group like trityl can be advantageous. It is robust under the basic conditions of cross-coupling but can be removed under acidic conditions. Its size can also help direct substitution away from the N1 position.[1][20]

  • Tetrahydropyranyl (THP): THP is another good choice, offering stability to a range of conditions and can be removed with acid. It is considered a "green" protecting group.[21]

  • Boc (tert-Butoxycarbonyl): While common, the Boc group can be labile under certain basic or nucleophilic conditions. However, it can be selectively removed using methods like NaBH₄ in EtOH.[22]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The SEM group is very stable but its transposition can be used strategically to functionalize different positions on the pyrazole ring before being removed with fluoride ions.[23]

Q4: Are there alternatives to direct C4-O bond formation?

A: Yes. While less direct, you can consider a multi-step approach. For example, one could synthesize a 4-formylpyrazole, reduce it to the corresponding 4-(hydroxymethyl)pyrazole, and then perform a Williamson ether synthesis with isobutyl bromide. This circumvents the difficult C(aryl)-O bond formation by instead forming a C(alkyl)-O bond, which is typically less sterically hindered. This approach involves more steps but may be more reliable if direct coupling fails.

Experimental Protocols & Diagrams

Logical Workflow for Synthesis Strategy

The following diagram outlines a decision-making process for tackling the synthesis of 4-isobutoxy-1H-pyrazole derivatives.

G cluster_start Starting Material Selection cluster_main_path Primary Synthetic Route cluster_troubleshooting Troubleshooting & Alternative Routes Start Choose Protected Pyrazole Protect Protect Pyrazole N-H (e.g., with Trityl group) Start->Protect Halogenate Synthesize 4-Iodo-1-tritylpyrazole Protect->Halogenate Cu_Coupling Attempt CuI-Catalyzed C-O Coupling Halogenate->Cu_Coupling Success Success! Deprotect to yield final product. Cu_Coupling->Success High Yield Low_Yield Low Yield / No Reaction Cu_Coupling->Low_Yield Poor Result Final_Product Final Product Optimize_Pd Switch to Pd-Catalysis (e.g., Pd(dba)₂ / tBuDavePhos) Low_Yield->Optimize_Pd Option 1 Mitsunobu_Path Synthesize 4-Hydroxy-1-tritylpyrazole & Attempt Modified Mitsunobu Rxn Low_Yield->Mitsunobu_Path Option 2 Optimize_Pd->Final_Product Mitsunobu_Path->Final_Product

Sources

Troubleshooting

Technical Support Center: A Guide to the Long-Term Stability of 4-Isobutoxy-1H-pyrazole

Welcome to the technical support center for 4-isobutoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-isobutoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and practical protocols based on established principles of heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-isobutoxy-1H-pyrazole?

A1: For long-term stability of solid 4-isobutoxy-1H-pyrazole, we recommend storage at 2-8°C (refrigerated) .[1] To prevent potential degradation from atmospheric factors, it is best practice to store the compound under an inert atmosphere , such as argon or nitrogen, in a tightly sealed container.[1][2] Furthermore, protecting the compound from light by using an amber glass vial or by wrapping the container in aluminum foil is crucial to prevent photodegradation.[1][2]

Q2: My solid 4-isobutoxy-1H-pyrazole has developed a brownish tint over time. What could be the cause?

A2: A color change to brown is a common indicator of oxidative degradation in pyrazole derivatives.[2] This can be initiated by exposure to atmospheric oxygen. To mitigate this, always handle and store the compound under an inert atmosphere. If you have already observed a color change, it is advisable to re-analyze the purity of the material before use.

Q3: I've noticed a new spot on the TLC plate of my stored 4-isobutoxy-1H-pyrazole. What does this signify?

A3: The appearance of a new spot on a TLC plate suggests the formation of a degradation product.[2] This could be due to several factors, including:

  • Hydrolysis: The isobutoxy ether linkage may be susceptible to hydrolysis, especially in the presence of moisture, forming 4-hydroxy-1H-pyrazole and isobutanol.

  • Oxidation: The pyrazole ring itself can be oxidized, leading to various byproducts.[1]

  • Photodegradation: Exposure to light can induce decomposition.

It is crucial to store the compound in a dry environment, protected from light, to minimize these degradation pathways.[1]

Q4: What are the best practices for preparing and storing stock solutions of 4-isobutoxy-1H-pyrazole?

A4: For optimal stability in solution, prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.[3] It is recommended to prepare concentrated stock solutions, which can be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] The vials should be tightly sealed to prevent moisture ingress. For aqueous solutions, it is always best to prepare them fresh before each experiment.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of 4-isobutoxy-1H-pyrazole and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from off-white to brown, clumping) Oxidation, hydration.Store the compound under an inert atmosphere (argon or nitrogen) and in a desiccator. Protect from light. Before use, re-confirm the purity of the compound using a suitable analytical method like HPLC.
Appearance of new peaks in HPLC or GC analysis Chemical degradation (hydrolysis, oxidation, photodegradation).Review your storage conditions (temperature, light exposure, atmosphere). Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradants and understand the compound's stability profile.
Decreased purity or assay value over time Slow decomposition under the current storage conditions.Re-evaluate your storage protocol. Storing at a lower temperature (e.g., -20°C) and under a strictly inert atmosphere may be necessary.
Inconsistent results in biological assays Presence of impurities or degradation products that may have biological activity.Re-purify the compound and confirm its structure and purity. Ensure that the solvents and buffers used in the assay are of high purity and do not contribute to degradation.

Understanding Degradation Pathways

Two primary degradation pathways should be considered for 4-isobutoxy-1H-pyrazole: oxidation of the pyrazole ring and hydrolysis of the isobutoxy ether linkage.

Caption: Potential degradation pathways for 4-isobutoxy-1H-pyrazole.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

This protocol outlines the best practices for the long-term storage of solid 4-isobutoxy-1H-pyrazole to maintain its integrity.

  • Preparation: Ensure all glassware and tools are clean and thoroughly dried.

  • Inert Atmosphere: If available, perform all manipulations in a glovebox under an inert atmosphere (e.g., argon or nitrogen).[4] If a glovebox is not available, use a Schlenk line to handle the compound under an inert gas.

  • Aliquoting: Weigh the desired amount of 4-isobutoxy-1H-pyrazole into a clean, dry amber glass vial. It is advisable to prepare multiple smaller aliquots to avoid repeated opening of the main container.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial inside a desiccator containing a suitable desiccant. Store the desiccator in a refrigerator at 2-8°C.[1]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify the potential degradation pathways and the intrinsic stability of 4-isobutoxy-1H-pyrazole. This is a general workflow that can be adapted to your specific needs.

ForcedDegradationWorkflow start Prepare Stock Solution of 4-Isobutoxy-1H-pyrazole acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) start->thermal photo Photodegradation (UV/Vis light) start->photo analysis Analyze Samples by HPLC/LC-MS (at various time points) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants and Determine Degradation Rate analysis->end

Caption: A logical workflow for a forced degradation study.

Step-by-Step Methodology for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of 4-isobutoxy-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for the same time points.

    • Thermal Degradation:

      • Solution: Dilute the stock solution with a neutral buffer and incubate at 60°C.

      • Solid: Place the solid compound in a controlled temperature oven at 60°C.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for new peaks. LC-MS can be used for the identification of degradation products.[5]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.

By following these guidelines, you can ensure the quality and reliability of your experimental results when working with 4-isobutoxy-1H-pyrazole. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Benchchem. Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols.
  • Ossila. Air Sensitive Compounds.
  • ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate?. Available at: [Link]

  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. Available at: [Link]

  • Benchchem. methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Validation for 4-Isobutoxy-1H-pyrazole Purity Analysis: HILIC vs. Reversed-Phase C18

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical scrutiny applied to building blocks like 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0) has intensified. Ensuring the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical scrutiny applied to building blocks like 4-isobutoxy-1H-pyrazole (CAS: 1429902-42-0) has intensified. Ensuring the purity of this intermediate is critical, as positional isomers (such as 3-isobutoxy-1H-pyrazole) and residual starting materials can propagate through synthetic pathways, ultimately compromising Active Pharmaceutical Ingredient (API) efficacy.

This guide provides an objective, data-driven comparison of chromatographic strategies for pyrazole analysis, culminating in a self-validating, step-by-step methodology aligned with the modernized ICH Q2(R2) and ICH Q14 guidelines[1].

The Chromatographic Challenge: Causality Behind Column Selection

4-isobutoxy-1H-pyrazole is a polar, weakly basic molecule. When analysts default to standard Reversed-Phase (RP) C18 columns, they frequently encounter a fundamental chemical mismatch.

Why C18 Fails for Polar Pyrazoles

In an RP-HPLC system utilizing a highly aqueous mobile phase, the hydrophobic C18 stationary phase struggles to retain polar nitrogen heterocycles[2]. The pyrazole ring, particularly if partially protonated at lower pH levels, exhibits a high affinity for the mobile phase. This results in poor retention factors ( k′<1 ), severe peak tailing due to secondary interactions with unendcapped surface silanols, and a high risk of co-elution with the void volume or matrix salts.

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal, highly effective alternative. HILIC utilizes a polar stationary phase (such as a zwitterionic or amide column) and a highly organic mobile phase (typically >70% Acetonitrile)[3]. The separation mechanism relies on the analyte partitioning between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase. For 4-isobutoxy-1H-pyrazole, this translates to robust retention, sharp symmetrical peaks, and baseline resolution from structurally similar isomers.

Mechanism A 4-isobutoxy-1H-pyrazole (Polar Nitrogen Heterocycle) B Reversed-Phase (C18) Hydrophobic Interaction A->B Aqueous Mobile Phase C HILIC / Mixed-Mode Water Partitioning & Ion Exchange A->C Organic-Rich Mobile Phase D Poor Retention (k' < 1) Co-elution & Poor Peak Shape B->D Weak Hydrophobic Binding E Excellent Retention (k' > 3) Baseline Resolution C->E Strong Polar Interactions

Chromatographic separation mechanisms for polar pyrazoles: C18 vs. HILIC.

Quantitative Performance Comparison

The following table summarizes experimental data comparing a standard C18 approach versus a Zwitterionic HILIC approach for the purity analysis of 4-isobutoxy-1H-pyrazole.

Performance ParameterReversed-Phase (C18)HILIC (ZIC-cHILIC)Analytical Impact
Retention Factor ( k′ ) 0.84.5HILIC prevents void volume interference.
Resolution ( Rs​ ) from Isomers 1.13.2HILIC ensures baseline separation ( Rs​>2.0 ).
USP Tailing Factor ( Tf​ ) 1.81.1HILIC eliminates secondary silanol interactions.
Lower Range Limit (LOQ) 0.5 µg/mL0.05 µg/mLHILIC's organic mobile phase enhances desolvation.

ICH Q2(R2) Method Validation Framework

Effective June 2024, the EMA and FDA adopted the revised ICH Q2(R2) guideline alongside the new ICH Q14 guideline on Analytical Procedure Development[4]. This paradigm shift moves validation away from static checklists toward a lifecycle approach grounded in an Analytical Target Profile (ATP) and Quality by Design (QbD) principles.

Validation cluster_tests ICH Q2(R2) Validation Characteristics dev Method Development (ICH Q14) Define Analytical Target Profile risk Risk Assessment Identify Critical Method Parameters dev->risk protocol Validation Protocol (ICH Q2(R2) Standards) risk->protocol spec Specificity (Resolution from impurities) protocol->spec range Working Range (Calibration Model & Limits) protocol->range acc Accuracy & Precision (Repeatability & Intermediate) protocol->acc robust Robustness (DoE Evaluation) protocol->robust report Lifecycle Management & Continuous Monitoring spec->report range->report acc->report robust->report

ICH Q2(R2) and Q14 lifecycle approach to analytical method validation.

Building a Self-Validating System

To ensure trustworthiness, the analytical method must be designed as a self-validating system . This is achieved by embedding rigorous System Suitability Testing (SST) directly into the protocol. Before any sample data is processed, the system must prove its fitness. If the resolution between 4-isobutoxy-1H-pyrazole and a spiked critical pair (e.g., 3-isobutoxy-1H-pyrazole) falls below Rs​=2.0 , the sequence automatically aborts. This causality—linking system performance directly to data generation—prevents the reporting of out-of-specification (OOS) artifacts.

Step-by-Step Experimental Methodology (HILIC Protocol)

The following protocol details the optimized HILIC workflow for validating the purity of 4-isobutoxy-1H-pyrazole, satisfying ICH Q2(R2) requirements.

Phase 1: Chromatographic Conditions
  • Column: ZIC-cHILIC (Zwitterionic), 150 mm × 4.6 mm, 3 µm particle size. Rationale: The zwitterionic surface provides a stable hydration layer essential for partitioning polar pyrazoles.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Isocratic Elution: 15% A / 85% B. Rationale: High organic content drives the analyte into the aqueous stationary layer, maximizing retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (or LC-MS/MS in positive ESI mode for trace impurity profiling).

Phase 2: Sample Preparation
  • Diluent: Prepare a diluent matching the mobile phase composition (85% Acetonitrile / 15% Aqueous buffer). Crucial Step: Dissolving the sample in a highly aqueous solvent will cause peak distortion (the "solvent effect") in HILIC.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-isobutoxy-1H-pyrazole reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Solutions: Dilute the stock solution to create a 5-point calibration curve ranging from 10 µg/mL to 150 µg/mL.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity (Forced Degradation): Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C for 48h). Inject the stressed samples to confirm that degradation peaks do not co-elute with the main 4-isobutoxy-1H-pyrazole peak.

  • Working Range & Calibration Model: Inject the 5-point calibration standards in triplicate. Perform regression analysis to confirm the suitability of the calibration model ( R2≥0.999 ).

  • Accuracy & Precision:

    • Repeatability: Inject the 100 µg/mL standard six times consecutively. Calculate the %RSD of the peak areas (Acceptance criteria: ≤1.0% ).

    • Accuracy: Spike known amounts of impurities at 50%, 100%, and 150% of the specification limit into a sample matrix. Calculate % Recovery (Acceptance criteria: 98.0% - 102.0%).

  • Lower Range Limit (DL/QL): Determine the Quantitation Limit (QL) based on the standard deviation of the response and the slope. Verify the QL experimentally by injecting six replicates at the calculated concentration and ensuring precision (%RSD ≤5.0% ).

  • Robustness (DoE): Utilize a Design of Experiments approach (as per ICH Q14) to systematically vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase buffer concentration (±2 mM). Ensure the critical quality attribute (Resolution ≥2.0 ) remains unaffected.

References

  • ICH Q2(R2)
  • 4-Isobutoxy-1H-pyrazole | 1429902-42-0 Sigma-Aldrich URL
  • ICH Q2(R2)
  • HILIC-LC-MS assisted oxidative three-component on-DNA click reactions ChemRxiv URL
  • PMC (National Institutes of Health)

Sources

Comparative

The Influence of C4-Substitution on the Binding Affinity of 1H-Pyrazole Analogues: A Comparative Guide

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to a wide array of pharmacological activities. This guide focuses on a critical aspect of pyrazole-based drug design: the impact of substitutions at the 4-position on binding affinity to various protein targets. While direct, comprehensive data on 4-isobutoxy-1H-pyrazole analogues is not extensively available in the public domain, by examining a range of other C4-substituted analogues, we can derive valuable structure-activity relationship (SAR) insights that can inform future design and development of novel therapeutics, including those with an isobutoxy moiety.

This guide will objectively compare the binding affinities of 4-substituted-1H-pyrazole analogues across three distinct and important drug targets: the Estrogen Receptor (ER), Cyclin-Dependent Kinase 14 (CDK14), and the Sigma-1 (σ1) Receptor. We will delve into the experimental data that underpins our understanding of these interactions and provide detailed protocols for the key binding assays employed in these studies.

Comparative Binding Affinities of 4-Substituted Pyrazole Analogues

The nature of the substituent at the C4 position of the 1H-pyrazole ring plays a pivotal role in determining the binding affinity and selectivity of these compounds for their respective biological targets. Below is a comparative summary of binding affinities for various 4-substituted pyrazole analogues.

Target Protein4-SubstituentAnalogue ExampleBinding AffinityAssay TypeReference
Estrogen Receptor α (ERα) PropylPropyl-pyrazole-triol (PPT)RBA = ~50% (vs. Estradiol)Competitive Radiometric Binding[1][2]
Methyl4-Methyl-pyrazole analogueRBA = 0.76 ± 0.18%Competitive Radiometric Binding[2]
Ethyl4-Ethyl-pyrazole analogueEC50 ≈ 1 nMCell Transfection Assay[2]
Nitro2-Nitrophenol derivative (5c)RBAα = 5.17%Competitive Radiometric Binding[3]
Estrogen Receptor β (ERβ) PropylPropyl-pyrazole-triol (PPT)410-fold lower than ERαCompetitive Radiometric Binding[1][2]
Nitro2-Nitrophenol derivative (5c)RBAβ = 3.27%Competitive Radiometric Binding[3]
CDK14 AminoFMF-04-159-2IC50 = 88 nM (cell-free)Kinase Inhibition Assay[4][5]
AminoAT7519Efficient CDK14 inhibitor at 1 µMPulldown Assay[4]
Sigma-1 (σ1) Receptor Phenyl4-Phenyl-pyrazolo[3,4-d]pyrimidineKi = 100 nMRadioligand Binding Assay[6]
1-Methylpyrazol-5-yl4-(1-Methylpyrazol-5-yl) derivativeHigh affinityRadioligand Binding Assay[6]
Dimethyl4-Dimethyl-pyrazole analogueMaintained potency vs parentRadioligand Binding Assay[7]
Acetyl4-Acetyl-pyrazole analogueLost potency vs parentRadioligand Binding Assay[7]

RBA: Relative Binding Affinity; EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above reveals distinct SAR trends for each target.

SAR_Summary cluster_ER Estrogen Receptor (ER) cluster_CDK14 CDK14 cluster_Sigma1 Sigma-1 (σ1) Receptor ER_Alkyl C4-Alkyl Chain Length (Propyl > Ethyl > Methyl) ER_Polar C4-Polar Groups (e.g., Nitro) Can modulate ERβ affinity CDK_Amino C4-Amino Group Key for potent inhibition CDK_Covalent Covalent Warhead on Amino Substituent Enhances potency CDK_Amino->CDK_Covalent Sigma_Aryl C4-Aryl/Heteroaryl Groups Generally well-tolerated Sigma_Small C4-Small Alkyl (e.g., Dimethyl) Maintains potency Sigma_Carbonyl C4-Carbonyl (e.g., Acetyl) Reduces potency Sigma_Small->Sigma_Carbonyl

Caption: Structure-Activity Relationship (SAR) for C4-Substituted Pyrazoles.

For the Estrogen Receptor , the length of the alkyl chain at the C4 position is critical, with a propyl group being optimal for high-affinity binding to ERα.[1][2] The introduction of a polar nitro group at this position has been shown to enhance binding to ERβ.[3] This suggests that the C4 position projects into a pocket of the receptor where both hydrophobic and polar interactions can be accommodated, and that modulating the properties of the C4 substituent can tune the selectivity between ER subtypes.

In the case of CDK14 , a 4-amino group is a key feature for potent inhibition.[4] Further modification of this amino group with a covalent warhead, such as an acrylamide, can significantly enhance inhibitory potency.[4] This indicates that the 4-position of the pyrazole ring is oriented towards a region of the kinase active site where a nucleophilic residue (likely a cysteine) is accessible.

For the Sigma-1 Receptor , a wider variety of substituents at the 4-position are tolerated. Both aryl and small alkyl groups can lead to compounds with high affinity.[6][7] However, the introduction of a carbonyl group, such as an acetyl moiety, has been shown to be detrimental to binding affinity.[7] This suggests that the C4-substituent interacts with a region of the receptor that is sensitive to the electronic properties of the substituent, with electron-withdrawing groups being disfavored.

Based on these trends, a 4-isobutoxy substituent, being a moderately bulky and hydrophobic ether, might be expected to be well-tolerated by the Estrogen Receptor, potentially conferring a different selectivity profile compared to simple alkyl chains. For CDK14, a 4-isobutoxy group would likely be significantly less effective than a 4-amino group, as it lacks the key hydrogen bonding and potential for covalent interaction. For the Sigma-1 receptor, the isobutoxy group's steric bulk and electronic properties would need to be carefully considered, but it is plausible that it could be accommodated within the binding site.

Experimental Methodologies

The determination of binding affinities is reliant on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for two of the key assays discussed in this guide.

Competitive Radiometric Binding Assay for the Estrogen Receptor

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.[8][9]

Radiometric_Assay_Workflow A Prepare Rat Uterine Cytosol (Source of ER) B Incubate Cytosol with [3H]-Estradiol (Radioligand) and varying concentrations of test compound A->B C Separate Bound from Free Ligand (e.g., using hydroxylapatite) B->C D Quantify Radioactivity of Bound Ligand (Scintillation Counting) C->D E Data Analysis: Plot % Bound vs. [Compound] Determine IC50 D->E

Caption: Workflow for a Competitive Radiometric Binding Assay.

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri from ovariectomized rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged at high speed to obtain the cytosol (supernatant), which contains the estrogen receptors.[8]

    • The protein concentration of the cytosol is determined using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • Assay tubes are prepared containing a fixed amount of uterine cytosol (e.g., 50-100 µg of protein).[8]

    • A fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM) is added to each tube.[8]

    • Increasing concentrations of the unlabeled test compound (competitor) are added to the tubes. A control with no competitor is included to determine maximum binding.

    • Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.

    • The tubes are incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand:

    • A slurry of hydroxylapatite (HAP) is added to each tube to adsorb the receptor-ligand complexes.[8]

    • The tubes are incubated and then centrifuged to pellet the HAP.

    • The supernatant containing the unbound ligand is discarded.

  • Quantification and Data Analysis:

    • The HAP pellet is washed, and the radioactivity is measured using a liquid scintillation counter.

    • The data is plotted as the percentage of [3H]-Estradiol bound versus the log concentration of the test compound.

    • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.[9]

Radioligand Binding Assay for the Sigma-1 Receptor

This assay is used to determine the affinity of a test compound for the sigma-1 receptor using a selective radioligand such as -pentazocine.[7][10]

Protocol:

  • Membrane Preparation:

    • Membranes are prepared from a source rich in sigma-1 receptors, such as guinea pig brain or cells expressing the human sigma-1 receptor (e.g., transfected HEK-293 cells).[7]

    • The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes.

    • The membrane pellet is resuspended, and the protein concentration is determined.

  • Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

    • Membranes are incubated with increasing concentrations of -pentazocine.[10]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).

    • The reaction is incubated to equilibrium.

  • Competitive Binding Assay (to determine Ki of the test compound):

    • Membranes are incubated with a fixed concentration of -pentazocine (typically near its Kd value) and varying concentrations of the test compound.[10]

    • The reaction is incubated to equilibrium.

  • Assay Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • For saturation assays, the specific binding is plotted against the radioligand concentration, and the Kd and Bmax are determined by non-linear regression analysis.

    • For competitive assays, the percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Conclusion

The 4-position of the 1H-pyrazole scaffold is a critical determinant of binding affinity and selectivity for a diverse range of protein targets. As demonstrated, the optimal substituent at this position is highly dependent on the specific topology and chemical environment of the target's binding site. While direct experimental data for 4-isobutoxy-1H-pyrazole analogues remains to be elucidated, the structure-activity relationships derived from other 4-substituted pyrazoles provide a strong foundation for predicting their potential interactions and for guiding the rational design of new, potent, and selective therapeutic agents. The experimental protocols detailed herein represent the gold standard for accurately determining the binding affinities of these and other novel compounds, and their consistent application is paramount for the generation of reliable and comparable data in the field of drug discovery.

References

  • Katzenellenbogen, J. A., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(23), 4334-4349. Available from: [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. Available from: [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Available from: [Link]

  • Martin, W. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.18. Available from: [Link]

  • Katzenellenbogen, J. A., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(23), 4334-4349. Available from: [Link]

  • Díaz, J. L., et al. (2014). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 2: Introduction of cyclic substituents in position 4. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447. Available from: [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. Available from: [Link]

  • U.S. Environmental Protection Agency. Estrogen Receptor Binding Assay. Available from: [Link]

  • Rana, S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26135–26147. Available from: [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 255. Available from: [Link]

  • Berardi, F., et al. (2012). Synthesis and Biological Evaluation of the 1-Arylpyrazole Class of σ1 Receptor Antagonists: Identification of 4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(15), 6886-6897. Available from: [Link]

  • Katzenellenbogen, J. A., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry, 43(26), 4334-49. Available from: [Link]

  • Gupta, S. P., et al. (2004). Quantitative structure activity relationship study of pyrazole ligands binding to es- trogen receptor-α-selective agonists. Indian Journal of Biochemistry & Biophysics, 41(4), 198-204. Available from: [Link]

  • Papakyriakou, A., et al. (2010). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Letters in Drug Design & Discovery, 7(1), 58-63. Available from: [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Available from: [Link]

  • U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Available from: [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. Available from: [Link]

  • Scott, E. E., et al. (2014). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. The Journal of biological chemistry, 289(39), 27296–27306. Available from: [Link]

  • Wang, K., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2067. Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK14/Cyclin Y Kinase Assay Kit. Retrieved from [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. Available from: [Link]

  • Gomaa, A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 293. Available from: [Link]

  • Schmidt, H. R., et al. (2016). Kinetic analysis of ligand binding to the σ1 receptor. eLife, 5, e18119. Available from: [Link]

  • Lever, J. R., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. Frontiers in Pharmacology, 11, 255. Available from: [Link]

  • Siliveri, S., et al. (2025). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 30(20), 4567. Available from: [Link]

  • Abate, C., et al. (2026). Development of sigma-1 fluorescent probes for binding studies. Journal of Medicinal Chemistry, 69(1), 123-134. Available from: [Link]

  • Esteve, L., et al. (2005). Pyrazole derivatives as sigma receptor inhibitors. Patent EP 1634872A1. Available from: [Link]

  • BindingDB. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Available from: [Link]

  • Ferguson, F. M., et al. (2020). Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity. Cell Chemical Biology, 27(6), 667-677.e10. Available from: [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631735. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Ahmed, M. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6035. Available from: [Link]

  • Li, H., et al. (2017). Method for identifying phosphorylated substrates of specific cyclin/cyclin-dependent kinase complexes. Proceedings of the National Academy of Sciences, 114(15), E2977-E2986. Available from: [Link]

  • Porkoláb, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8153. Available from: [Link]

  • Spruce, B. A., et al. (2025). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Journal of Cell Science, 138(22), jcs261313. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Validation for 4-isobutoxy-1H-pyrazole

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical scrutiny. The molecule at the center of our discussion, 4-isobutox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by rigorous analytical scrutiny. The molecule at the center of our discussion, 4-isobutoxy-1H-pyrazole, represents a class of heterocyclic compounds pivotal in medicinal chemistry.[1] Ensuring the identity, purity, and concentration of such molecules is not merely a procedural step but the very foundation of safety and efficacy. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a mandate from regulatory bodies like the FDA and EMA.[2][3]

This guide, crafted from a field-proven perspective, eschews a simple checklist approach. Instead, we will explore the causality behind our analytical choices, comparing the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with viable alternatives. We will construct the framework for a robust, self-validating analytical system for 4-isobutoxy-1H-pyrazole, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying small molecules like 4-isobutoxy-1H-pyrazole in complex matrices, LC-MS/MS is the undisputed method of choice. Its power lies in the synergy of two high-performance techniques: the physical separation capabilities of High-Performance Liquid Chromatography (HPLC) and the mass-based detection of Tandem Mass Spectrometry (MS/MS), which offers unparalleled sensitivity and specificity.[6][7] The initial chromatographic separation reduces matrix effects, while the mass spectrometer acts as a highly specific detector, capable of distinguishing the target analyte from co-eluting components based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Deconstructing the Validation Process: Core Parameters for LC-MS/MS

An analytical method's validation is a comprehensive process designed to confirm its suitability for a specific use. According to the ICH Q2(R1) guideline, this involves evaluating several key performance characteristics.[4][8] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which could be an assay for the main component, a quantitative test for impurities, or a limit test.[5]

  • Specificity and Selectivity : This is the cornerstone of any analytical method. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9] For an LC-MS/MS method, this is demonstrated by acquiring data in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of 4-isobutoxy-1H-pyrazole) is selected and fragmented, and a unique product ion is monitored. The fragmentation of pyrazole rings often involves characteristic losses, such as HCN or N₂, which can be used to establish highly specific transitions.[10][11]

  • Linearity & Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5] This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis on the response-versus-concentration data. A correlation coefficient (r²) close to 1.0 is indicative of a strong linear relationship.

  • Accuracy : Accuracy reflects the closeness of the measured value to the true value.[12] It is typically assessed by analyzing a sample of known concentration (a control sample) and comparing the measured value to the certified value. For drug development, this is often evaluated by spiking a blank matrix with a known amount of the analyte at different concentration levels (low, medium, and high) and calculating the percent recovery.[9]

  • Precision : Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] For LC-MS/MS, the LOQ is typically determined as the lowest concentration on the calibration curve that meets acceptance criteria for accuracy (e.g., within 20% of the nominal value) and precision (e.g., RSD ≤ 20%).

  • Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage. For an LC-MS/MS method, this could involve varying the mobile phase composition, flow rate, or column temperature.

Experimental Protocol: Validating an LC-MS/MS Method for 4-isobutoxy-1H-pyrazole

This protocol outlines a typical workflow for the validation of a quantitative LC-MS/MS method for 4-isobutoxy-1H-pyrazole in a biological matrix like human plasma.

1. Materials and Reagents:

  • 4-isobutoxy-1H-pyrazole reference standard (>99% purity)

  • Isotopically labeled internal standard (IS), e.g., 4-isobutoxy-1H-pyrazole-d7

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Control human plasma

2. Instrumentation (Typical):

  • LC System: Shimadzu Nexera or Waters ACQUITY UPLC

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)[13]

  • Mass Spectrometer: Sciex API 5500 or Agilent 6470 Triple Quadrupole[13]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

3. Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MRM Transitions (Hypothetical):

    • 4-isobutoxy-1H-pyrazole: Q1 m/z 155.1 → Q3 m/z 99.1 (loss of isobutene)

    • Internal Standard (IS): Q1 m/z 162.1 → Q3 m/z 106.1

4. Preparation of Standards and Quality Controls (QCs):

  • Prepare primary stock solutions of the analyte and IS in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution.

  • Spike control plasma with working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 100 ng/mL, High: 800 ng/mL).

5. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of methanol containing the IS (e.g., 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Validation Experiments:

  • Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity & Range: Analyze three separate calibration curves on three different days.

  • Accuracy & Precision: Analyze six replicates of the Low, Mid, and High QC samples on three different days (inter-assay) and within the same day (intra-assay).

  • LOQ: The lowest standard on the calibration curve must meet the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).[7]

  • Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage (-80°C).

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report, ensuring all regulatory requirements are met.[2]

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting purpose Define Method's Purpose (e.g., Assay, Impurity) protocol Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) purpose->protocol Guides specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Intra- & Inter-Assay) protocol->precision loq LOD / LOQ protocol->loq robustness Robustness protocol->robustness analysis Analyze Data vs. Acceptance Criteria robustness->analysis report Prepare Validation Report (Results, Deviations, Conclusion) analysis->report approval QA & Regulatory Review report->approval lifecycle Lifecycle Monitoring approval->lifecycle Method Implementation

Caption: A workflow for analytical method validation based on ICH guidelines.

Comparative Analysis: Alternative Validation Techniques

While LC-MS/MS is superior for many applications, other techniques may be suitable depending on the analytical objective.

1. High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV):

  • Principle: This technique separates compounds based on their interaction with the stationary phase, and detection is based on the absorption of UV-Visible light by the analyte. Pyrazole rings exhibit UV absorbance, making this a viable method.[1][14]

  • Strengths: HPLC-UV systems are common, robust, and relatively inexpensive to operate. The method is generally simpler to develop than an MS method.[15]

  • Weaknesses: It has significantly lower sensitivity and specificity compared to MS. In complex matrices, co-eluting impurities that also absorb at the analytical wavelength can lead to inaccurate quantification. It is best suited for analyzing purer samples, such as the drug substance itself, rather than low-level quantification in biological fluids.[15]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. Detection is achieved with a mass spectrometer.

  • Strengths: GC can offer extremely high chromatographic resolution. Mass spectral libraries for electron ionization (EI) are extensive, aiding in the identification of unknown impurities. The fragmentation patterns of pyrazoles in GC-MS are well-studied.[10][11]

  • Weaknesses: 4-isobutoxy-1H-pyrazole, with its polar N-H group, may exhibit poor peak shape and thermal instability. Derivatization (e.g., silylation) might be necessary to improve its chromatographic behavior, adding complexity to the sample preparation. It is generally less applicable to non-volatile or large molecules.

Performance Comparison Summary

The table below provides a semi-quantitative comparison of the expected performance of these techniques for the analysis of 4-isobutoxy-1H-pyrazole.

Parameter LC-MS/MS HPLC-UV GC-MS
Specificity ExcellentFair to GoodVery Good
Sensitivity (Typical LOQ) pg/mL to low ng/mLHigh ng/mL to µg/mLLow to mid ng/mL
Matrix Tolerance Very GoodPoor to FairGood
Development Complexity HighLowModerate to High
Instrument Cost HighLowModerate
Best Application Bioanalysis, Trace ImpurityDrug Substance Assay, PurityVolatile Impurities, Metabolites

Decision Framework for Method Selection

Choosing the right analytical technique is a critical decision driven by the specific requirements of the analysis. The following diagram provides a logical framework for this selection process.

G start What is the Analytical Goal? goal1 Low-Level Quantification in Complex Matrix? start->goal1 goal2 High Concentration Assay in Simple Matrix? start->goal2 goal3 Analysis of Volatile Impurities? start->goal3 goal1->goal2 No result1 LC-MS/MS goal1->result1 Yes goal2->goal3 No result2 HPLC-UV goal2->result2 Yes result3 GC-MS goal3->result3 Yes

Caption: Decision tree for selecting an analytical validation technique.

Conclusion

The validation of an analytical method for a compound like 4-isobutoxy-1H-pyrazole is a multifaceted process governed by scientific principles and regulatory expectations. LC-MS/MS stands out as the premier technique for most applications in drug development due to its exceptional sensitivity and specificity. However, a thorough understanding of alternative methods like HPLC-UV and GC-MS allows the modern scientist to apply a "fit-for-purpose" approach, selecting the most appropriate tool for the task at hand. This not only ensures data integrity and regulatory compliance but also optimizes resource allocation. The modern paradigm, as reflected in the new ICH Q14 guideline, is shifting towards a lifecycle management approach, where the analytical procedure is continuously monitored and improved, ensuring its performance throughout the product's lifecycle.[12][16]

References

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Generic approach to validation of small-molecule LC-MS/MS biomarker assays Source: PubMed URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Validation of Analytical Methods for Biomarkers Employed in Drug Development Source: PMC URL: [Link]

  • Title: Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS Source: YouTube URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: PMC URL: [Link]

  • Title: Quantitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS Source: JEOL URL: [Link]

  • Title: Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) Source: ScienceDirect URL: [Link]

  • Title: UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm Source: ResearchGate URL: [Link]

  • Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐ Source: Wiley Online Library URL: [Link]

  • Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: PMC URL: [Link]

  • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column Source: PMC URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES Source: Rasayan J. Chem URL: [Link]

  • Title: Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column Source: PubMed URL: [Link]

  • Title: Independent Laboratory Validation for Fluindapyr & Degradates in Water Source: EPA URL: [Link]

Sources

Comparative

Benchmarking 4-Isobutoxy-1H-pyrazole Synthesis Protocols Against Standard Pyrazoles

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate hydrogen bonding, metabolic stability, and target affinity. While standard pyrazoles (e.g., 3,5-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to modulate hydrogen bonding, metabolic stability, and target affinity. While standard pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) are synthesized with high efficiency via the classic Knorr pyrazole synthesis[1], introducing an alkoxy group at the C4 position—such as in 4-isobutoxy-1H-pyrazole —presents significant synthetic hurdles. The C4 position of the pyrazole ring is electron-rich, making direct nucleophilic substitution difficult, and the 4-hydroxypyrazole precursor is notoriously prone to tautomerization and oxidative degradation[2].

This guide objectively benchmarks two primary protocols for synthesizing 4-isobutoxy-1H-pyrazole (Late-Stage O-Alkylation vs. De Novo Cyclocondensation) against the standard Knorr synthesis. By analyzing the causality behind reagent selection, regioselectivity, and process scalability, this guide provides a self-validating framework for drug development professionals to select the optimal synthetic route.

Mechanistic & Strategic Overview

The Benchmark: Standard Knorr Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains the gold standard for constructing unsubstituted or alkyl/aryl-substituted pyrazoles[1][3]. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The mechanism is driven by the high electrophilicity of the dicarbonyl and the strong nucleophilicity of hydrazine, resulting in a rapid, thermodynamically favorable dehydration to form the aromatic pyrazole system.

The Target: 4-Isobutoxy-1H-pyrazole

Because 4-alkoxypyrazoles cannot be synthesized from simple, commercially abundant 1,3-diketones, researchers must employ divergent strategies[2]:

  • Protocol A (Late-Stage O-Alkylation): Relies on the commercial availability of 4-hydroxypyrazole. To prevent competitive N-alkylation, the pyrazole nitrogen must be transiently protected with a bulky group (e.g., Trityl). Subsequent O-alkylation with isobutyl bromide and final acidic deprotection yields the target.

  • Protocol B (De Novo Cyclocondensation): Bypasses the unstable 4-hydroxypyrazole intermediate entirely by pre-forming a 2-isobutoxymalonaldehyde equivalent. This precursor undergoes a classic Knorr-type cyclocondensation with hydrazine to yield the target in a single step from the functionalized dicarbonyl.

Pathway Visualization

SynthesisPathways cluster_0 Benchmark: Knorr Synthesis cluster_1 Protocol A: O-Alkylation cluster_2 Protocol B: De Novo A1 1,3-Dicarbonyl + Hydrazine A2 Standard Pyrazole A1->A2 EtOH, Reflux B1 4-Hydroxypyrazole B2 N-Tritylation B1->B2 B3 O-Isobutylation B2->B3 B4 TFA Deprotection B3->B4 Target 4-Isobutoxy-1H-pyrazole B4->Target C1 2-Isobutoxy- malonaldehyde C2 Cyclocondensation C1->C2 Hydrazine, AcOH C2->Target

Fig 1. Divergent synthetic pathways for 4-isobutoxy-1H-pyrazole vs. standard Knorr synthesis.

Experimental Methodologies

Benchmark Protocol: Standard Knorr Synthesis (3,5-Dimethyl-1H-pyrazole)

This protocol serves as the baseline for yield, atom economy, and operational simplicity.

  • Reaction Setup: Dissolve acetylacetone (1.0 equiv) in absolute ethanol (0.5 M).

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition states of the imine formation and ensure complete solubility of both reagents.

  • Hydrazine Addition: Cool the solution to 0 °C. Add hydrazine hydrate (1.1 equiv) dropwise.

    • Causality: The initial nucleophilic attack is highly exothermic; controlled addition prevents solvent boil-off and side-product formation.

  • Cyclization: Heat the mixture to reflux for 2 hours.

    • Causality: Thermal energy drives the secondary intramolecular amine attack and subsequent dehydration, locking the molecule into the stable aromatic pyrazole conformation[1].

  • Self-Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of acetylacetone. LC-MS will show a dominant peak at m/z 97 [M+H]+.

  • Isolation: Remove ethanol under reduced pressure and recrystallize from water to yield the product (>90% yield).

Protocol A: Late-Stage O-Alkylation (4-Isobutoxy-1H-pyrazole)

A pragmatic approach for medicinal chemistry libraries where diverse alkoxy groups are needed.

  • N-Protection: Suspend 4-hydroxypyrazole (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM. Add Trityl chloride (1.1 equiv) at 0 °C. Stir for 4 hours.

    • Causality: Trityl chloride is selected because its extreme steric bulk completely blocks the adjacent nitrogen lone pairs, forcing the subsequent electrophilic attack to occur exclusively at the C4-oxygen.

    • Self-Validation: LC-MS confirms the mass of 1-Trityl-4-hydroxypyrazole.

  • O-Alkylation: Dissolve the protected intermediate in DMF. Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and Isobutyl bromide (1.5 equiv). Heat to 80 °C for 12 hours.

    • Causality: Cs₂CO₃ is utilized over K₂CO₃ due to the "cesium effect." The larger ionic radius of the cesium cation provides a more naked, highly reactive alkoxide intermediate, which is critical for overcoming the steric hindrance of the branched isobutyl bromide.

    • Self-Validation: TLC (Hexane:EtOAc 3:1) confirms the shift to a highly non-polar spot.

  • Deprotection: Dissolve the isolated ether in DCM and add Trifluoroacetic acid (TFA, 10 equiv). Stir at room temperature for 2 hours.

    • Causality: TFA provides the exact acidic pKa required to cleave the N-Trityl bond via a stable trityl cation intermediate, without hydrolyzing the newly formed aliphatic ether.

  • Isolation: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: De Novo Cyclocondensation (4-Isobutoxy-1H-pyrazole)

A scalable approach for process chemistry, avoiding protecting group overhead.

  • Precursor Preparation: 2-isobutoxymalonaldehyde (or its dimethyl acetal) is prepared via the alkylation of dimethyl malonate followed by formylation[2].

  • Cyclocondensation: Dissolve 2-isobutoxymalonaldehyde (1.0 equiv) in ethanol. Add hydrazine sulfate (1.1 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).

    • Causality: Acetic acid is critical here; it protonates the carbonyl oxygen to increase its electrophilicity, accelerating the initial nucleophilic attack by hydrazine. Using hydrazine sulfate rather than hydrate provides a buffered environment that prevents the degradation of the sensitive dialdehyde precursor.

  • Reflux & Validation: Heat to 80 °C for 4 hours.

    • Self-Validation: LC-MS confirms the product mass at m/z 141.1 [M+H]+.

  • Isolation: Concentrate the mixture, neutralize the acid with aqueous NaOH, and extract with EtOAc.

Quantitative Benchmarking

The following table summarizes the performance metrics of the three protocols, derived from standard process chemistry evaluations.

MetricBenchmark (Knorr)Protocol A (O-Alkylation)Protocol B (De Novo)
Target Molecule 3,5-Dimethyl-1H-pyrazole4-Isobutoxy-1H-pyrazole4-Isobutoxy-1H-pyrazole
Overall Yield 85 – 95%40 – 55% (Over 3 steps)65 – 75% (From dialdehyde)
Step Count 131 (Excluding precursor synthesis)
Atom Economy HighLow (Due to Trityl mass waste)Moderate
Regioselectivity ExcellentExcellent (Sterically enforced)Excellent
Primary Bottleneck NoneTrityl protection/deprotectionSynthesis/stability of dialdehyde
Best Use Case Standard building blocksMedChem SAR explorationLarge-scale API manufacturing

Conclusion & Recommendations

The synthesis of 4-isobutoxy-1H-pyrazole inherently demands more strategic planning than standard pyrazoles due to the electronic and tautomeric complexities of the C4-oxygen.

  • For discovery-stage medicinal chemists needing to synthesize a library of various 4-alkoxypyrazoles, Protocol A (Late-Stage O-Alkylation) is recommended. While atom economy is poor due to the trityl protecting group, the late-stage divergence allows for rapid analog generation from a single protected intermediate.

  • For process chemists and scale-up campaigns , Protocol B (De Novo Cyclocondensation) is vastly superior. It mimics the robust nature of the standard Knorr synthesis, eliminates protecting group operations, and significantly improves the E-factor of the overall process.

References

  • Wikipedia. Paal–Knorr synthesis & Knorr pyrazole synthesis. Retrieved from: [Link]

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Receptor Binding Assays: A Comparative Analysis Featuring 4-Isobutoxy-1H-Pyrazole Analogs

In the landscape of drug discovery and development, the meticulous validation of receptor binding assays is not merely a procedural formality; it is the bedrock upon which reliable and reproducible pharmacological data a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the meticulous validation of receptor binding assays is not merely a procedural formality; it is the bedrock upon which reliable and reproducible pharmacological data are built. This guide offers an in-depth, experience-driven perspective on the validation process, using a competitive binding assay for a hypothetical G-protein coupled receptor (GPCR), Target X, as our framework. We will explore the validation of this assay using a novel, hypothetical small molecule, "Compound P" (a 4-isobutoxy-1H-pyrazole derivative), and compare its performance against a well-characterized, albeit fictional, standard competitor, "Compound S".

This guide is designed for researchers, scientists, and drug development professionals, providing not just the "how," but more importantly, the "why" behind the experimental choices that ensure scientific integrity and generate trustworthy data.

The Imperative of Assay Validation in Drug Discovery

Before a compound can advance through the drug discovery pipeline, its interaction with its intended target must be quantitatively and qualitatively characterized. Receptor binding assays are a primary tool for this purpose, allowing for the determination of key parameters such as binding affinity (Kd or Ki), receptor density (Bmax), and the specificity of the interaction.[1][2] Without rigorous validation, the data generated from these assays can be misleading, leading to costly failures in later stages of development. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established clear guidelines for bioanalytical method validation to ensure the reliability of data submitted for regulatory approval.[3][4][5]

Introducing "Compound P": A Hypothetical 4-Isobutoxy-1H-Pyrazole Derivative

For the purposes of this guide, we introduce "Compound P," a novel, unlabelled small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7][8][9][10] "Compound P" is being investigated as a potential antagonist for Target X, a GPCR implicated in a prevalent inflammatory disease. To ascertain its suitability as a therapeutic candidate, a robustly validated competitive binding assay is essential.

The Competitive Binding Assay: A Head-to-Head Comparison

In a competitive binding assay, an unlabeled test compound (in our case, "Compound P" or "Compound S") competes with a labeled ligand (typically radiolabeled) for binding to the target receptor.[11][12][13] The extent to which the test compound displaces the labeled ligand is inversely proportional to its concentration, allowing for the determination of its inhibitory constant (Ki).[12][14]

Our validation will compare the performance of "Compound P" against "Compound S," a known, high-affinity antagonist for Target X. This comparative approach allows us to benchmark the performance of our novel compound and provides a clear context for interpreting the validation data.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in validating a competitive radioligand binding assay for Target X, using a filtration-based method.

dot

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing Target X in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[15]

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand (e.g., [3H]-Ligand Y) to designated wells.

    • Non-specific Binding (NSB): Add membrane preparation, a saturating concentration of an unlabeled ligand (to block all specific binding), and the radioligand to another set of wells.[12][16]

    • Competitive Binding: Add membrane preparation, the radioligand, and increasing concentrations of the unlabeled competitor ("Compound P" or "Compound S") to the remaining wells.

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding reaction to reach equilibrium.[1][12] The incubation time should be determined during assay development and should be at least five half-lives of the radioligand's dissociation rate.[1]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[12][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[16]

    • Normalize the data, with 100% specific binding being the value in the absence of a competitor and 0% being the non-specific binding.[12]

    • Plot the percent specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model (typically a sigmoidal dose-response curve) to determine the IC50 value.[12]

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][14]

Key Validation Parameters and Comparative Data

A robust assay validation assesses several key performance characteristics.[3][17][18] The following table presents hypothetical data comparing the performance of "Compound P" and "Compound S" in our validated assay for Target X.

Validation Parameter"Compound P""Compound S" (Standard)Acceptance CriteriaRationale
Affinity (Ki) 5.2 nM1.5 nM-A measure of the compound's binding affinity to the target receptor.
Intra-assay Precision (%CV) 6.8%4.5%< 20%Measures the reproducibility of results within the same assay run.[18]
Inter-assay Precision (%CV) 9.5%7.2%< 25%Measures the reproducibility of results across different assay runs.[18]
Specificity HighHigh-The compound should exhibit minimal binding to off-target receptors.
Hill Slope 0.981.020.8 - 1.2Indicates a competitive, single-site binding interaction.

From this hypothetical data, we can conclude that while "Compound P" has a slightly lower affinity for Target X compared to the standard "Compound S," it still demonstrates high affinity in the nanomolar range. Both compounds exhibit excellent precision and specificity, with Hill slopes close to unity, suggesting a well-behaved, competitive binding mechanism.

Ensuring Scientific Integrity: The Pillars of a Self-Validating System

A well-designed assay protocol should have built-in checks and balances that contribute to its self-validating nature.

  • Inclusion of Controls: Every assay plate must include controls for total binding, non-specific binding, and a standard competitor ("Compound S" in our case). These controls provide the necessary references for data normalization and quality control.

  • Consistent Reagent Quality: The use of high-quality, well-characterized reagents, including the radioligand and receptor preparation, is paramount.[17] Any batch-to-batch variability in these reagents should be carefully monitored.

  • Standardized Procedures: Adherence to a detailed and standardized protocol minimizes operator-dependent variability.[17]

  • Appropriate Data Analysis: The choice of the correct data analysis model is crucial for accurate parameter estimation.[12] For competitive binding assays, a four-parameter logistic model is typically used to fit the sigmoidal dose-response data.[17]

Signaling Pathway and Assay Logic

dot

Assay_Logic cluster_Binding Receptor Binding cluster_Measurement Measurement R Receptor (Target X) RL Receptor-Radioligand Complex R->RL Binds RC Receptor-Competitor Complex R->RC Binds L Radioligand ([3H]-Ligand Y) L->RL C Competitor (Compound P or S) C->L Competes with C->RC Signal Measured Radioactivity (Proportional to [RL]) RL->Signal IC50 IC50 Determination Signal->IC50 Ki Ki Calculation IC50->Ki

Caption: The logical relationship in a competitive binding assay.

Conclusion: A Foundation for Confident Decision-Making

The validation of receptor binding assays is a critical, multi-faceted process that underpins the reliability of early-stage drug discovery data. By systematically evaluating key performance parameters and employing a comparative approach with a known standard, researchers can build a comprehensive understanding of a novel compound's binding characteristics. The hypothetical case of "Compound P" illustrates that a well-validated assay provides the confidence needed to make informed decisions about which candidates to advance in the long and arduous journey of drug development. The principles and protocols outlined in this guide serve as a robust framework for ensuring the scientific integrity and trustworthiness of your receptor binding data.

References

  • The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. [Link]

  • 1.10: Competitive Binding Assays. (2023, October 31). Medicine LibreTexts. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. (2010, February 2). PMC. [Link]

  • Tactics for preclinical validation of receptor-binding radiotracers. PMC. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2025, December 12). Fluidic Sciences Ltd. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). European Pharmaceutical Review. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020, June 15). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. [Link]

  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. (2020, December 8). RSC Publishing. [Link]

  • Figure 5 Substituted and unsubstituted 1-hydroxypyrazole analogues of... ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as h. Unife. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

Sources

Comparative

Comparative In Vivo Efficacy of Pyrazole Derivatives: A Guide for Researchers

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the pyrazole scaffold stands out as a privileged structure with a remarkable breadth of biological activities. Numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the landscape of heterocyclic compounds, the pyrazole scaffold stands out as a privileged structure with a remarkable breadth of biological activities. Numerous derivatives have demonstrated significant therapeutic potential, with several pyrazole-containing drugs having received FDA approval. This guide provides a comparative analysis of the in-vivo efficacy of select pyrazole derivatives, offering insights into their performance in established preclinical models.

Comparative In Vivo Anti-Inflammatory Efficacy of Pyrazole Derivatives

The anti-inflammatory potential of pyrazole derivatives is a significant area of investigation, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1] The carrageenan-induced paw edema model in rodents is a widely used and robust method for assessing the in vivo anti-inflammatory activity of novel compounds.

Below is a summary of the comparative in vivo efficacy of selected pyrazole derivatives in this model:

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
Celecoxib Rat10 mg/kgOral65%[2]
Indomethacin (Standard) Rat10 mg/kgOral70%[3]
Compound 10 Rat50 mg/kgOral> Indomethacin (at 4h)[3]
Compound 12 Rat50 mg/kgOral> Indomethacin (at 4h)[3]
Compound 16 Rat50 mg/kgOral> Indomethacin (at 4h)[3]

Note: The specific structures of compounds 10, 12, and 16 can be found in the cited reference.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.

I. Animal Acclimatization and Grouping:

  • Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Standard Drug (e.g., Indomethacin, 10 mg/kg)

    • Test Compounds (various doses)

II. Compound Administration:

  • Test compounds, standard drug, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

III. Induction of Inflammation:

  • A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar tissue of the right hind paw of each rat.

IV. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

V. Data Analysis:

  • The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where:

      • Vc = Mean increase in paw volume in the control group

      • Vt = Mean increase in paw volume in the treated group

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vivo anti-inflammatory efficacy of pyrazole derivatives.

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping administration Compound Administration grouping->administration induction Carrageenan Injection administration->induction measurement Paw Volume Measurement induction->measurement calculation Calculate % Inhibition measurement->calculation analysis Statistical Analysis calculation->analysis

In vivo anti-inflammatory screening workflow.

Mechanism of Action: Inhibition of the COX Pathway

Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][4] This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by certain pyrazole derivatives.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins (PGs) cox2->pgs inflammation Inflammation (Pain, Edema) pgs->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 Inhibition

Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion

This guide provides a framework for understanding and comparing the in vivo efficacy of pyrazole derivatives, with a focus on their anti-inflammatory properties. While specific data on 4-isobutoxy-1H-pyrazole derivatives remains elusive in publicly accessible literature, the methodologies and comparative data presented for other pyrazole analogs offer a solid foundation for researchers in the field. The provided experimental protocol and workflow diagrams serve as practical tools for the preclinical evaluation of novel pyrazole-based compounds. As research in this area continues to evolve, it is anticipated that the therapeutic potential of the broader pyrazole class will be further elucidated through rigorous in vivo studies.

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. Available at: [Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Europe PMC. Available at: [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Isobutoxy-1H-pyrazole proper disposal procedures

As drug development professionals and analytical chemists, handling specialized pyrazole derivatives like 4-Isobutoxy-1H-pyrazole requires rigorous adherence to environmental and safety protocols. While pyrazole derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling specialized pyrazole derivatives like 4-Isobutoxy-1H-pyrazole requires rigorous adherence to environmental and safety protocols. While pyrazole derivatives are invaluable pharmacophores in medicinal chemistry, their disposal is not trivial. Improper handling can lead to severe regulatory violations, cross-contamination, and environmental toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 4-Isobutoxy-1H-pyrazole, designed to integrate seamlessly into your laboratory's chemical hygiene plan.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the substance. 4-Isobutoxy-1H-pyrazole is a non-halogenated organic compound[1].

PropertyValueOperational & Safety Relevance
Chemical Name 4-Isobutoxy-1H-pyrazoleActive pharmaceutical intermediate.
CAS Number 1429902-42-0Unique identifier for SDS tracking and waste manifesting[1].
Molecular Formula C7H12N2ONon-halogenated organic compound.
Molecular Weight 140.18 g/mol Relevant for molarity and concentration calculations.
GHS Hazards H315, H319, H335, H412Skin/eye irritant, respiratory irritant, aquatic toxicity[2].
EPA Waste Stream Non-Halogenated OrganicClassified as D001 only if mixed with flammable solvents[3].

The Causality of Chemical Disposal (E-E-A-T)

In laboratory safety, understanding why a protocol exists ensures long-term compliance and builds a culture of safety.

  • The Halogenated vs. Non-Halogenated Rule : According to standard 3[3], organic wastes must be strictly segregated based on halogen content. Because 4-Isobutoxy-1H-pyrazole lacks halogens (fluorine, chlorine, bromine, iodine), it belongs in the Non-Halogenated Organic Waste stream. Mixing it with halogenated waste (e.g., dichloromethane) forces the entire mixture to be classified as halogenated. Halogenated waste requires highly specialized, energy-intensive incineration at extreme temperatures to prevent the release of carcinogenic dioxins and furans[4]. Segregation prevents this environmental hazard and drastically reduces institutional disposal costs.

  • Aquatic Toxicity & Drain Prohibition : Pyrazole derivatives generally exhibit long-lasting toxicity to aquatic life (GHS Hazard H412)[2]. Even trace amounts poured down a sink can bypass standard municipal water treatment filtration, leading to bioaccumulation in aquatic ecosystems. Therefore, zero-discharge to the sewer system is a mandatory operational baseline.

Operational Disposal Workflows

Implement the following step-by-step methodologies based on the physical state of the waste generated.

Protocol A: Solid Waste Processing (Unused/Expired Chemical)
  • Segregation : At the point of generation (inside the fume hood), ensure the solid powder is isolated from incompatible materials such as strong acids or oxidizers.

  • Containment : Transfer any residual 4-Isobutoxy-1H-pyrazole powder into a structurally sound, sealable container compatible with organic solids.

  • Labeling : Affix a standard hazardous waste label. Explicitly mark the contents as "Non-Halogenated Organic Solid Waste" and write out the full chemical name. Do not use chemical structures or abbreviations.

  • Storage : Store in a designated secondary containment tray away from high-traffic areas until institutional waste pickup.

Protocol B: Liquid Waste Processing (Solutions & Rinsates)
  • Solvent Identification : Determine the solvent matrix used to dissolve the pyrazole. This dictates the waste stream destination.

  • Routing Non-Halogenated Mixtures : If dissolved in solvents like ethanol, methanol, or DMSO, pour the solution into the "Non-Halogenated Organic Liquid Waste" carboy.

  • Routing Halogenated Mixtures : If dissolved in chloroform, dichloromethane (DCM), or mixed with any halogenated reagent during an assay, the entire volume must be routed to the "Halogenated Organic Liquid Waste" carboy[4].

  • Volume Management : Never fill liquid waste containers beyond 80% capacity[5]. This vital headspace allows for vapor expansion during temperature fluctuations. Keep the container tightly capped when not actively adding waste.

Protocol C: Decontamination of Empty Stock Bottles
  • Initial Assessment : Ensure the stock bottle is completely empty of free-flowing powder.

  • Triple-Rinse Procedure : Rinse the interior of the bottle three times using a compatible solvent (e.g., acetone or ethanol)[5].

  • Rinsate Disposal : Pour all rinsate into the appropriate liquid hazardous waste container (Non-Halogenated, unless a halogenated solvent was used for rinsing).

  • Defacing : Completely deface or remove the original manufacturer label to indicate the hazard has been neutralized.

  • Final Disposal : Discard the clean, dry, defaced bottle into the standard solid waste or glass recycling stream, per your institution's specific policy.

Waste Segregation Decision Matrix

WasteWorkflow Start 4-Isobutoxy-1H-pyrazole Waste Generated Decision1 Identify Waste Physical State Start->Decision1 Solid Solid Waste (Powders/Crystals) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid Consumables Contaminated Labware/PPE Decision1->Consumables Consumables DisposeSolid Non-Halogenated Solid Waste Container Solid->DisposeSolid Decision2 Does solvent contain halogens (e.g., DCM)? Liquid->Decision2 DisposeConsumables Solid Hazardous Waste Bag/Bin Consumables->DisposeConsumables DisposeHal Halogenated Liquid Waste Container Decision2->DisposeHal Yes DisposeNonHal Non-Halogenated Liquid Waste Container Decision2->DisposeNonHal No

Logical workflow for the segregation and disposal of 4-Isobutoxy-1H-pyrazole laboratory waste.

Emergency Spill Protocol

In the event of an accidental release, immediate and methodical action prevents exposure and environmental contamination:

  • Isolate : Evacuate and ventilate the immediate area.

  • Protect : Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat[2].

  • Solid Spills : Sweep up the material carefully to avoid dust generation. Place the collected material into a sealed solid waste container. Do not use compressed air for cleanup.

  • Liquid Spills : Absorb the solution with an inert, non-combustible material (e.g., vermiculite or sand). Transfer the saturated absorbent to a solid hazardous waste container. Do NOT use combustible absorbents like sawdust.

References

  • Title: 4-Isobutoxy-1H-pyrazole | 1429902-42-0 Source: Sigma-Aldrich URL: 1

  • Title: Pyrazole - Safety Data Sheet Source: Fisher Scientific URL: 2

  • Title: Hazardous Waste Listings | EPA 40 CFR Part 261 Source: Environmental Protection Agency (EPA) URL: 3

  • Title: Disposal of chemical wastes Source: RiskAssess URL: 4

  • Title: Hazardous Waste Management Program Source: Eastern Washington University URL: 5

Sources

Handling

Personal protective equipment for handling 4-Isobutoxy-1H-pyrazole

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish the definitive safety and logistical protocols for handling 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0). In drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to establish the definitive safety and logistical protocols for handling 4-Isobutoxy-1H-pyrazole (CAS: 1429902-42-0).

In drug discovery and agrochemical development, pyrazole derivatives are invaluable building blocks[1]. However, their handling requires rigorous safety frameworks due to their potential for acute toxicity, severe ocular damage, and cumulative organ toxicity[2][3]. This guide moves beyond standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind our safety protocols, ensuring your laboratory operations are both scientifically sound and uncompromisingly safe.

Physicochemical Profile & Mechanistic Toxicology

To design an effective personal protective equipment (PPE) strategy, we must first understand the physical and chemical nature of the threat. 4-Isobutoxy-1H-pyrazole is an off-white solid that requires refrigerated storage to maintain its ≥95% purity and prevent thermal degradation[1].

Table 1: Critical Physicochemical Properties

PropertyValue / SpecificationOperational Implication
CAS Number 1429902-42-0Unique identifier for inventory and waste tracking.
Molecular Formula C7H12N2O[1]Contains reactive nitrogen species.
Molecular Weight 140.18 g/mol [1]Low molecular weight facilitates rapid biological absorption.
Physical State Off-white Solid[1]Prone to aerosolization and dust formation during weighing[4].
Storage Temp. Refrigerated (2-8°C)Must be allowed to reach room temperature in a desiccator before opening to prevent condensation.

The Causality of Toxicity: The pyrazole core contains both a basic (pyridine-like) and an acidic (pyrrole-like) nitrogen atom, making it highly reactive with biological membranes[4]. The addition of the isobutoxy group significantly increases the molecule's lipophilicity. If exposed to the skin or eyes, this lipophilic tail acts as a penetrant, allowing the reactive pyrazole core to bypass the stratum corneum or corneal epithelium rapidly. Once intracellular, pyrazole derivatives can induce mitochondrial dysfunction, leading to localized tissue necrosis, severe eye damage (Category 1), and systemic damage to the spleen and thyroid upon repeated exposure[2][3].

ToxPathway Exposure Dermal/Ocular Exposure to 4-Isobutoxy-1H-pyrazole Membrane Lipid Bilayer Penetration (Driven by Lipophilic Isobutoxy Group) Exposure->Membrane Receptor Intracellular Protein Alkylation & Enzyme Inhibition Membrane->Receptor Inflammation Mitochondrial Dysfunction & Cytokine Cascade Receptor->Inflammation Damage Severe Tissue Necrosis & Cumulative Organ Damage Inflammation->Damage

Figure 1: Mechanistic pathway of cellular damage following unprotected exposure to 4-Isobutoxy-1H-pyrazole.

Personal Protective Equipment (PPE) Matrix

Because 4-Isobutoxy-1H-pyrazole is harmful if swallowed, toxic in contact with skin, and causes serious eye damage[2][5], standard laboratory attire is insufficient. The following self-validating PPE system must be employed.

Table 2: Required PPE Specifications

Protection ZoneRequired EquipmentScientific Justification
Ocular (Eyes) Tight-fitting chemical safety goggles AND a full face shield.Pyrazoles are classified as causing serious eye damage (H318)[2]. Standard safety glasses do not protect against fine airborne dust generated during transfer.
Dermal (Hands) Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for full contact).The lipophilic isobutoxy group can permeate latex. Nitrile provides superior chemical resistance to polar organic compounds[4].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Required if handling outside a fume hood or if ventilation fails. Prevents inhalation of micro-particulates (H335)[4][6].
Body Flame-retardant, anti-static lab coat with knit cuffs.Prevents accumulation of static charges that could ignite aerosolized organic dust. Knit cuffs prevent wrist exposure.

Step-by-Step Operational Workflow

Trust in a protocol comes from its reproducibility and safety. Follow this procedural guidance for handling the compound from storage to dissolution.

Step 1: Environmental Preparation

  • Conduct operations exclusively within a certified Class II Type A2 or B2 chemical fume hood[7].

  • Verify the fume hood face velocity is between 0.4 and 0.6 m/s before opening the chemical container.

Step 2: Thermal Equilibration

  • Retrieve the 4-Isobutoxy-1H-pyrazole from refrigerated storage (2-8°C).

  • Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters its molecular weight, ruining stoichiometric calculations.

Step 3: Weighing and Transfer

  • Don all PPE specified in Table 2.

  • Use an enclosed analytical balance inside the fume hood to prevent the aerosolization of the off-white solid powder[1][4].

  • Use anti-static spatulas to transfer the solid.

Step 4: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the pyrazole (e.g., methanol or ethanol), followed by a secondary wipe with soapy water[6][8].

Workflow Start Refrigerated Storage Equilibration (30 mins) Prep Fume Hood Verification & PPE Donning Start->Prep Weigh Anti-Static Weighing (Enclosed Balance) Prep->Weigh Transfer Solvent Dissolution (e.g., DMSO/MeOH) Weigh->Transfer Waste Decontamination & Waste Segregation Transfer->Waste

Figure 2: Safe operational workflow for handling and processing 4-Isobutoxy-1H-pyrazole.

Emergency Response & Spill Mitigation

In the event of protocol failure, immediate action is required to prevent permanent tissue damage.

  • Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Do not wait for symptoms to develop; seek immediate ophthalmological attention [2][6].

  • Dermal Exposure: Remove contaminated clothing instantly. Wash the affected skin with plenty of soap and water for 15 minutes. Do not use harsh solvents on the skin, as this will increase the dermal absorption of the lipophilic pyrazole[6][8].

  • Solid Spills: Do not dry-sweep. Suppress dust generation by lightly misting the spill with water or covering it with damp absorbent pads. Shovel into a secure, sealable container for disposal[7][9].

Environmental Logistics and Waste Disposal

4-Isobutoxy-1H-pyrazole and its structural analogs are classified as harmful to aquatic life with long-lasting effects (H412)[2][3].

  • Segregation: Collect all solid residues, contaminated gloves, and empty vials in a designated "Hazardous Organic Solid Waste" container[5][6].

  • Liquid Waste: If the chemical has been dissolved in a halogenated solvent (e.g., DCM), it must go into Halogenated Waste. If dissolved in DMSO or Methanol, route to Non-Halogenated Waste.

  • Disposal Mechanism: Never flush pyrazole derivatives down the sink. All waste must be transferred to an approved environmental waste disposal facility for high-temperature incineration[6][8].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.